molecular formula C6H13NO B13321966 (3R)-3,5-Dimethylmorpholine

(3R)-3,5-Dimethylmorpholine

Cat. No.: B13321966
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-LWOQYNTDSA-N
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Description

(3R)-3,5-Dimethylmorpholine is a valuable chiral building block in organic synthesis and pharmaceutical research. Chiral, substituted morpholines like this compound are of significant interest in drug discovery, particularly as isosteres in the development of potent and metabolically stable kinase inhibitors . Its structure makes it a key synthon for exploring structure-activity relationships in active pharmaceutical ingredients (APIs). Researchers utilize this and related stereoisomers in the design of targeted therapies, such as mTOR kinase inhibitors, which are a key area in cancer research . The morpholine ring is a common pharmacophore, and the introduction of chiral methyl groups can fine-tune the molecule's properties, including its metabolic stability and binding affinity. This product is intended for research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3R)-3,5-dimethylmorpholine

InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m1/s1

InChI Key

MDKHWJFKHDRFFZ-LWOQYNTDSA-N

Isomeric SMILES

C[C@@H]1COCC(N1)C

Canonical SMILES

CC1COCC(N1)C

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Chiral Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3R)-3,5-Dimethylmorpholine: Structure, Properties, and Applications

In the landscape of pharmaceutical and materials science, the morpholine heterocycle is a privileged scaffold, prized for its metabolic stability, favorable physicochemical properties, and synthetic versatility. When substituted, particularly with chiral centers, these structures become powerful building blocks for creating complex, stereochemically defined molecules. 3,5-Dimethylmorpholine, a deceptively simple derivative, exemplifies this principle. The introduction of two methyl groups creates two stereocenters, giving rise to distinct cis and trans diastereomers, each with a corresponding enantiomer. Understanding and controlling this stereochemistry is paramount, as the specific spatial arrangement of these methyl groups dictates the molecule's interaction with other chiral entities, such as biological targets or catalysts.

This guide provides a comprehensive technical overview of the chiral forms of 3,5-dimethylmorpholine, with a focus on the (3R)-configured stereoisomers. We will delve into its structural nuances, physicochemical properties, stereoselective synthesis, analytical characterization, and critical applications, particularly its role as a valuable intermediate in drug development. This document is intended for researchers, chemists, and drug development professionals who leverage chiral building blocks to advance their scientific endeavors.

Chemical Structure and Stereoisomerism

The foundational structure of 3,5-dimethylmorpholine is a six-membered saturated heterocycle containing both an ether linkage and a secondary amine. The numbering of the ring begins at the oxygen atom as position 1, proceeding towards the nitrogen atom, which occupies position 4. The methyl groups at positions 3 and 5 introduce two stereogenic centers, leading to four possible stereoisomers.

These isomers are best understood as two pairs of enantiomers:

  • trans Isomers: The methyl groups are on opposite faces of the morpholine ring. This configuration includes (3R,5R)-3,5-dimethylmorpholine and its enantiomer, (3S,5S)-3,5-dimethylmorpholine. The (3R,5R) isomer is a key chiral intermediate available commercially.[1][2]

  • cis Isomers: The methyl groups are on the same face of the morpholine ring. This configuration includes (3R,5S)-3,5-dimethylmorpholine and its enantiomer, (3S,5R)-3,5-dimethylmorpholine.[3][4]

The precise stereochemical configuration is critical, as it defines the three-dimensional shape of the molecule and, consequently, its utility in stereoselective synthesis and its biological activity.

G cluster_trans (3R,5R)-3,5-Dimethylmorpholine (trans) cluster_cis (3R,5S)-3,5-Dimethylmorpholine (cis) trans_img trans_img cis_img cis_img G A Chiral Amino Alcohol (e.g., (R)-Alaninol) B N-Protection (e.g., Boc Anhydride) A->B 1. Protect Amine C Selective N-Alkylation (e.g., Ethyl 4-bromocrotonate) B->C 2. Introduce Michael Acceptor D Intramolecular oxa-Michael Addition (Base-catalyzed cyclization) C->D 3. Induce Ring Closure (e.g., KOtBu) E Deprotection & Purification D->E 4. Remove Protecting Groups F Final Product (Chiral 3,5-Dimethylmorpholine derivative) E->F

Figure 2: Representative workflow for stereoselective synthesis of a morpholine derivative.
Exemplary Experimental Protocol: Intramolecular Cyclization

The following protocol is a representative example based on established methodologies for synthesizing substituted morpholines and should be adapted and optimized for specific laboratory conditions. [5]

  • N-Protection of Chiral Amino Alcohol:

    • Causality: The initial protection of the amine (e.g., as a Boc-carbamate) is crucial to prevent N-alkylation in subsequent steps and to direct the reaction pathway towards the desired O-alkylation or, in other routes, selective N-alkylation after initial O-protection.

    • Procedure: Dissolve (R)-alaninol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

  • Introduction of the Michael Acceptor:

    • Causality: The free hydroxyl group is alkylated with a reagent containing a carbon-carbon double bond conjugated to an electron-withdrawing group (the Michael acceptor). This sets the stage for the key ring-forming step.

    • Procedure: To a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes. Add ethyl 4-bromocrotonate (1.1 eq) dropwise. Allow the reaction to proceed for 4-6 hours. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting precursor by flash chromatography.

  • Aza-Michael Cyclization and Deprotection:

    • Causality: Removal of the Boc protecting group under acidic conditions liberates the free amine, which then spontaneously undergoes an intramolecular conjugate addition to the Michael acceptor, forming the morpholine ring. A basic workup ensures the amine is nucleophilic for the cyclization.

    • Procedure: Dissolve the precursor (1.0 eq) in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours until TLC indicates complete removal of the Boc group. Concentrate the mixture under reduced pressure. Redissolve the residue in methanol and add a base such as potassium carbonate to neutralize the acid and facilitate cyclization. Stir for 12 hours. Filter and concentrate the solvent. The resulting crude product will be a diastereomeric mixture of the desired morpholine esters, which can be separated by preparative chiral HPLC.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of (3R)-3,5-dimethylmorpholine requires a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the connectivity of the molecule. Key signals include distinct resonances for the two methyl groups, multiplets for the protons on the morpholine ring, and a signal for the N-H proton (if not exchanged with D₂O). The coupling constants between protons on the ring can help differentiate between cis and trans isomers.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the four unique carbons of the morpholine ring, confirming the carbon skeleton. [1][3][6]

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy identifies characteristic functional groups. For 3,5-dimethylmorpholine, the spectrum is dominated by C-H stretching vibrations (around 2850-3000 cm⁻¹), a C-O-C ether stretch (typically a strong band around 1100 cm⁻¹), and an N-H bend and stretch (for the secondary amine). [7][8]The absence of other characteristic bands (e.g., C=O) confirms the purity of the structure.

  • Mass Spectrometry (MS):

    • Principle: MS provides the exact mass of the molecule, confirming its elemental composition. For C₆H₁₃NO, the expected monoisotopic mass is approximately 115.10 Da. [1][6]The fragmentation pattern can also offer structural information, with common fragments arising from the loss of a methyl group (M-15) or cleavage of the morpholine ring.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Principle: To confirm enantiomeric purity, chiral HPLC is the gold standard. By using a chiral stationary phase, the enantiomers of 3,5-dimethylmorpholine can be separated, allowing for the determination of the enantiomeric excess (ee) of the synthesized material. [5]

Applications in Research and Drug Development

The utility of chiral 3,5-dimethylmorpholine stereoisomers lies in their function as rigid, stereochemically defined building blocks. Their incorporation into larger molecules can impart favorable properties such as improved metabolic stability, enhanced binding affinity, and optimized solubility.

  • Chiral Auxiliaries and Ligands: The defined stereochemistry makes them valuable as chiral auxiliaries in asymmetric synthesis, where they can guide the stereochemical outcome of a reaction before being cleaved from the product. [9]

  • Scaffolds for Bioactive Molecules: More commonly, the dimethylmorpholine moiety is integrated directly into the final drug candidate. Its presence can provide key binding interactions with a biological target and constrain the conformation of flexible side chains into a bioactive orientation.

    • Kinase Inhibitors: Substituted morpholines are prevalent in the design of kinase inhibitors, where the morpholine oxygen can act as a hydrogen bond acceptor. The chiral methyl groups can provide specific steric interactions within the kinase active site, enhancing potency and selectivity. [10] * Ion Channel Modulators: In a rational drug design campaign, a 3-morpholine linked indole structure was developed as a novel inhibitor of the Kv1.5 potassium channel, a target for treating atrial fibrillation. The morpholine group was integral to the designed pharmacophore. [11]

Safety, Handling, and Storage

As a chemical intermediate, 3,5-dimethylmorpholine and its salts require careful handling in a laboratory setting. The free base is a flammable liquid and presents several health hazards.

GHS Hazard Information (for 3,5-Dimethylmorpholine)
Pictograms GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful/Irritant)
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapour.<br>H302: Harmful if swallowed.<br>H315: Causes skin irritation.<br>H318: Causes serious eye damage.<br>H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing vapours/spray.<br>P280: Wear protective gloves/protective clothing/eye protection/face protection.<br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
  • Engineering Controls: All handling of volatile forms should be conducted in a certified chemical fume hood to avoid inhalation of vapors. [12]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [12]* Safe Handling Practices: Keep away from heat, sparks, and open flames. Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. [12]For the more stable hydrochloride salt, store at refrigerated temperatures (2-8°C) under an inert atmosphere. * Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(3R)-3,5-Dimethylmorpholine and its related stereoisomers are more than simple heterocyclic compounds; they are enabling tools for the modern chemist. Their rigid conformational structure, combined with precisely controlled stereochemistry, makes them highly valuable building blocks for constructing complex molecular architectures. For professionals in drug discovery and development, a thorough understanding of the synthesis, properties, and handling of these chiral morpholines is essential for leveraging their full potential in the creation of novel, effective, and stereochemically pure therapeutic agents.

References

  • PubChem. (3R,5R)-3,5-dimethylmorpholine. National Center for Biotechnology Information. [Link]

  • PubChem. (3R,5S)-3,5-Dimethylmorpholine. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Dimethylmorpholine. National Center for Biotechnology Information. [Link]

  • precisionFDA. 3,5-DIMETHYLMORPHOLINE, CIS-. [Link]

  • precisionFDA. 3,5-DIMETHYLMORPHOLINE, TRANS-. [Link]

  • LookChem. Cas no 123-57-9 (3,5-Dimethylmorpholine). [Link]

  • Perera, S. M. D., & Ahmad, V. U. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Chemical Society of Pakistan, 42(2). [Link]

  • ChemBK. Morpholine, 3,5-dimethyl-, (3S,5S)-. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • ResearchGate. (PDF) Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chim. (Budapest), 75. [Link]

  • NIST. Morpholine. NIST WebBook. [Link]

  • Liu, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(11), 3183. [Link]

Sources

Technical Guide: Stereoselective Synthesis of (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereocontrolled synthesis of (3R)-3,5-Dimethylmorpholine , with a specific focus on accessing the (3R,5R)-trans and (3R,5S)-cis diastereomers.

The synthesis strategy prioritizes a Chiral Pool Approach starting from D-Alaninol . This method offers superior stereochemical control compared to the industrial hydrogenation of 3,5-dimethylpyridine, which yields difficult-to-separate mixtures.

Executive Summary

(3R)-3,5-Dimethylmorpholine is a high-value chiral scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and neurological agents. Its conformational rigidity and metabolic stability (due to C-methylation) make it superior to unsubstituted morpholines.

  • Challenge: The molecule possesses two chiral centers.[1][2][3] "3,5-Dimethylmorpholine" exists as a cis (meso-like/racemic pair) and trans (chiral pair) diastereomer.

  • Target: This guide focuses on the (3R) -series, specifically the (3R,5R)-trans isomer (often the bioactive enantiomer) and the (3R,5S)-cis isomer.

  • Solution: A stepwise Amidation-Cyclization-Reduction sequence starting from D-Alaninol . This route allows for predictable stereocontrol via the choice of the starting 2-halopropionyl electrophile.

Retrosynthetic Analysis

The most robust disconnection relies on forming the morpholine ring from a linear acyclic precursor via intramolecular etherification (lactamization) followed by reduction.

  • Disconnection: C–O bond (cyclization) and C=O reduction.

  • Key Intermediates: (3R,5R)-3,5-Dimethylmorpholin-3-one (Lactam).

  • Starting Materials: D-Alaninol (fixes the C3 center) and a 2-Chloropropionyl derivative (fixes the C5 center).

Retrosynthesis Target (3R,5R)-3,5-Dimethylmorpholine (Target Scaffold) Lactam (3R,5R)-3,5-Dimethylmorpholin-3-one (Cyclic Intermediate) Target->Lactam Reduction (LAH or BH3) Precursor N-(1-Hydroxypropan-2-yl)-2-chloropropanamide (Acyclic Amide) Lactam->Precursor Cyclization (NaH, SN2 Inversion) SM1 D-Alaninol ((R)-2-Amino-1-propanol) Precursor->SM1 Amidation SM2 (S)-2-Chloropropionyl Chloride (Chiral Electrophile) Precursor->SM2 Amidation

Figure 1: Retrosynthetic tree demonstrating the chiral pool strategy. Note that the cyclization step proceeds via SN2 inversion, dictating the stereochemistry of the starting material.

Stereochemical Logic & Route Selection

To obtain the specific (3R,5R) isomer, we must account for the inversion of configuration during the ring-closing step.

  • C3 Center (Fixed): Derived from D-Alaninol ((R)-configuration). This center is not touched during the synthesis.

  • C5 Center (Inverted): Derived from 2-Chloropropionyl chloride .

    • The cyclization involves the alkoxide attacking the C-Cl bond (SN2).

    • Rule: To get (R) at C5, we must start with (S) -2-chloropropionyl chloride.

    • Reaction: (S)-Cl-precursor

      
       (R)-Ether product.
      
Target IsomerC3 SourceC5 Source ReagentMechanism
(3R,5R)-Trans D-Alaninol(S) -2-Chloropropionyl ChlorideSN2 Inversion
(3R,5S)-Cis D-Alaninol(R) -2-Chloropropionyl ChlorideSN2 Inversion
(3R)-Mixture D-Alaninol(±) -2-Chloropropionyl ChlorideSN2 (Yields 1:1 dr)

Detailed Experimental Protocol

Phase 1: N-Acylation (Amide Formation)

Objective: Couple D-Alaninol with the chiral acid chloride.

Reagents:

  • D-Alaninol (1.0 equiv)

  • (S)-2-Chloropropionyl chloride (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (0.5 M concentration)

Procedure:

  • Charge a reaction vessel with D-Alaninol and TEA in dry DCM under N2 atmosphere.

  • Cool to 0 °C .

  • Add (S)-2-Chloropropionyl chloride dropwise over 30 minutes. Exothermic reaction—control temp < 5 °C.

  • Warm to room temperature (25 °C) and stir for 4 hours.

  • Quench: Add water. Separate phases. Wash organic layer with 1N HCl (to remove excess amine) and Brine.

  • Dry over Na2SO4 and concentrate.

  • Result: Crude N-((R)-1-hydroxypropan-2-yl)-(S)-2-chloropropanamide.

Phase 2: Cyclization (Lactamization)

Objective: Intramolecular SN2 displacement to form the morpholinone ring.

Reagents:

  • Crude Amide from Phase 1

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • THF (Anhydrous) or DMF (for faster rates)

Procedure:

  • Suspend NaH in anhydrous THF at 0 °C .

  • Dissolve the crude amide in THF and add dropwise to the NaH suspension. Hydrogen gas evolution—ensure venting.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Optional: If reaction is slow (monitored by TLC/LCMS), heat to 50 °C for 2 hours.

  • Quench: Carefully add sat. NH4Cl solution at 0 °C.

  • Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Product: (3R,5R)-3,5-Dimethylmorpholin-3-one. Note: Stereochemistry at C5 is now (R).

Phase 3: Reduction to Morpholine

Objective: Reduce the lactam carbonyl to a methylene group.

Reagents:

  • Lactam Intermediate

  • Lithium Aluminum Hydride (LAH) (2.5 equiv)

  • THF (Anhydrous)

Procedure:

  • Suspend LAH in dry THF at 0 °C .

  • Add the Lactam (dissolved in THF) dropwise.

  • Heat to Reflux (66 °C) for 6–12 hours.

  • Fieser Workup: Cool to 0 °C. Carefully add:

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       mL Water[4]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Filter the granular white precipitate. Wash filter cake with THF.

  • Concentrate the filtrate.

  • Isolation: The product is an amine oil. It can be converted to the HCl salt for solid handling.

    • Salt Formation: Dissolve in Et2O, add 4M HCl in Dioxane. Filter the white solid.

Workflow Visualization

Workflow Step1 Step 1: Amidation D-Alaninol + (S)-2-Cl-Propionyl Cl (DCM, 0°C) Step2 Step 2: Cyclization NaH, THF (Inversion of C5) Step1->Step2 Intermediate Amide Step3 Step 3: Reduction LiAlH4, Reflux (Lactam -> Amine) Step2->Step3 Morpholinone Final (3R,5R)-3,5-Dimethylmorpholine (Target) Step3->Final HCl Salt Formation

Figure 2: Step-by-step synthetic workflow for the (3R,5R) isomer.

Analytical Data & Quality Control

When synthesizing this scaffold, diastereomeric purity is the critical quality attribute (CQA).

Parameter(3R,5R)-Trans Isomer(3R,5S)-Cis IsomerMethod
Physical State Liquid (HCl salt: Solid)LiquidVisual
Chirality Chiral (

symmetric if trans)
Meso-like (pseudo-asymmetric)Polarimetry
NMR Signal Distinct CH3 doubletsDistinct CH3 doublets1H NMR (CDCl3)
Separation Elutes 2nd on C18 (typically)Elutes 1st on C18HPLC/GC

Separation of Isomers: If a racemic starting material was used, you will obtain a mixture.

  • Chromatography: The diastereomers are separable on standard Silica gel (using DCM/MeOH/NH3 gradients) or via Preparative HPLC.

  • Crystallization: The HCl salts often have different solubilities in iPrOH/Et2O, allowing enrichment of the trans isomer.

References

  • PubChem. (3R,5R)-3,5-dimethylmorpholine | C6H13NO.[5] National Library of Medicine. Available at: [Link]

  • Dugar, S., et al. (2015). "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 47(05), 712-720.
  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. (Background on chiral pool precursors).

Sources

A Comprehensive Technical Guide to (3R)-3,5-Dimethylmorpholine and Its Stereoisomers for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of (3R)-3,5-Dimethylmorpholine and its stereoisomers. We will delve into the nuances of its stereochemistry, physicochemical properties, stereoselective synthesis, and applications as a valuable building block in medicinal chemistry, supported by established analytical techniques for chiral separation.

Understanding the Stereochemistry of 3,5-Dimethylmorpholine

The core structure of 3,5-dimethylmorpholine possesses two stereocenters at the C3 and C5 positions, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers: the cis-isomers ((3R,5S) and (3S,5R)) and the trans-isomers ((3R,5R) and (3S,5S)). The initial query for "(3R)-3,5-Dimethylmorpholine" most commonly refers to one of the specific enantiomers within these diastereomeric pairs. For clarity and scientific precision, it is crucial to specify the configuration at both stereocenters.

The cis and trans descriptors relate to the relative orientation of the two methyl groups on the morpholine ring. In the cis-isomer, the methyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides.

Physicochemical Properties and Identification

The accurate identification and characterization of each stereoisomer are fundamental for its application in research and development. The key identifiers and properties are summarized below.

Property(3R,5R)-3,5-Dimethylmorpholine(3R,5S)-3,5-Dimethylmorpholine(3R,5R)-3,5-Dimethylmorpholine HCl
Synonyms trans-3,5-Dimethylmorpholinecis-3,5-Dimethylmorpholine-
CAS Number 591779-91-8[1]45597-00-0[2]1542268-31-4[3]
Molecular Formula C6H13NOC6H13NOC6H14ClNO
Molecular Weight 115.17 g/mol [1]115.17 g/mol [2]151.64 g/mol
Appearance --Solid

Stereoselective Synthesis: A Strategic Overview

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure 3,5-dimethylmorpholine isomers is of paramount importance. Common strategies involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A generalized workflow for the stereoselective synthesis of a specific 3,5-dimethylmorpholine isomer is depicted below. This process often begins with a chiral starting material, such as an amino alcohol, which sets the stereochemistry that is carried through the synthetic sequence.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization and Deprotection A Chiral Amino Alcohol B N-Protection A->B C Introduction of the Second Chiral Center B->C D Intramolecular Cyclization C->D Key Stereocontrolling Step E Deprotection D->E F Final Product: Enantiopure (3R)-3,5-Dimethylmorpholine Isomer E->F

Caption: Generalized workflow for the stereoselective synthesis of a (3R)-3,5-Dimethylmorpholine isomer.

One established method for the synthesis of chiral morpholine derivatives involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols.[4] Another approach is the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine via an electrophile-induced ring closure.[5]

Applications in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The incorporation of methyl groups at the 3 and 5 positions introduces chirality and steric bulk, which can be exploited to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.

Notably, derivatives of 3,5-dimethylmorpholine have been investigated as potent inhibitors of key signaling proteins. For instance, (3R,5R)-3,5-dimethylmorpholine has been incorporated into dual inhibitors of class I PI3K and mTOR kinases, which are critical targets in cancer therapy.[6] The specific stereochemistry of the dimethylmorpholine moiety can significantly impact the binding affinity and overall efficacy of these inhibitors.

Analytical Methods for Chiral Separation and Quality Control

The analysis of chiral compounds to determine enantiomeric purity is a critical aspect of drug development and quality control. Several chromatographic techniques are employed for the separation of 3,5-dimethylmorpholine stereoisomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for this purpose.[7][8]

Gas Chromatography (GC)

Chiral GC is another effective method, particularly for volatile compounds. Derivatized cyclodextrins are commonly used as chiral selectors in the stationary phase of capillary GC columns to achieve enantiomeric separation.[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires only small sample volumes. Chiral separations in CE are achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[10]

Experimental Protocol: Chiral HPLC Separation of 3,5-Dimethylmorpholine Stereoisomers

The following is a representative protocol for the analytical separation of 3,5-dimethylmorpholine stereoisomers.

Objective: To resolve the enantiomers of a 3,5-dimethylmorpholine sample.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column)

  • Mobile phase: A mixture of an organic solvent (e.g., isopropanol or ethanol) and an alkane (e.g., hexane), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample of 3,5-dimethylmorpholine dissolved in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions (constant mobile phase composition).

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).

G cluster_0 Workflow for Chiral Purity Analysis A Sample Preparation B HPLC System with Chiral Column A->B C Isocratic Elution B->C D UV Detection C->D E Data Acquisition and Analysis (Peak Integration, % ee Calculation) D->E

Caption: A typical workflow for determining the enantiomeric purity of 3,5-Dimethylmorpholine using chiral HPLC.

Conclusion

(3R)-3,5-Dimethylmorpholine and its stereoisomers are valuable chiral building blocks with significant potential in drug discovery and development. A thorough understanding of their stereochemistry, combined with robust methods for their stereoselective synthesis and chiral analysis, is essential for harnessing their full potential in the creation of novel therapeutics. This guide provides a foundational framework for researchers and scientists working with these important molecules.

References

[4] Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [11] PubChem. ((3R,5R)-3,5-dimethylmorpholine). National Center for Biotechnology Information. Retrieved from [5] De Kimpe, N., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. ACS Figshare. Retrieved from [12] PubChem. ((3R,5S)-3,5-Dimethylmorpholine). National Center for Biotechnology Information. Retrieved from [2] BLDpharm. ((3R,5R)-3,5-Dimethylmorpholine hydrochloride). Retrieved from [1] Sigma-Aldrich. ((3R,5R)-3,5-dimethylmorpholine,hydrochloride). Retrieved from [13] Sigma-Aldrich. ((3R,5R)-3,5-Dimethylmorpholine hydrochloride). Retrieved from [7] Journal of Medicinal Chemistry. ((S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase). (2019). ACS Publications. Retrieved from [3] Analytical Chemistry. (Recent Advances in Separation and Analysis of Chiral Compounds). (2023). Retrieved from [14] Bio-Rad. (An Introduction to Chiral Analysis by Capillary Electrophoresis). Retrieved from Restek. (A Guide to the Analysis of Chiral Compounds by GC). Retrieved from

Sources

Spectroscopic Data for (3R)-3,5-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-3,5-Dimethylmorpholine is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its morpholine core is a prevalent scaffold in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The stereochemistry of the methyl groups at the C3 and C5 positions dictates the molecule's three-dimensional structure, which in turn influences its biological activity and interaction with macromolecular targets.

The precise characterization of (3R)-3,5-Dimethylmorpholine and its diastereomers is fundamental for its application in drug development and as a chiral building block. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming its structure, stereochemistry, and purity.

This technical guide provides an in-depth analysis of the spectroscopic signature of (3R)-3,5-Dimethylmorpholine. As a complete set of experimental data for this specific molecule is not consolidated in a single source, this document synthesizes information from closely related analogs, established spectroscopic principles, and predictive analysis to offer a reliable reference for researchers. The guide will address the two primary diastereomers that arise from the (3R) configuration: the trans isomer, (3R,5R)-3,5-Dimethylmorpholine, and the cis isomer, (3R,5S)-3,5-Dimethylmorpholine.

Molecular Structure and Stereochemistry

The spectroscopic properties of the 3,5-dimethylmorpholine isomers are intrinsically linked to their stereochemistry. The morpholine ring adopts a stable chair conformation. In this conformation, substituents at the C3 and C5 positions can be either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring).

  • trans-(3R,5R)-3,5-Dimethylmorpholine: In the most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric hindrance.

  • cis-(3R,5S)-3,5-Dimethylmorpholine: This isomer exists in a conformational equilibrium where one methyl group is axial and the other is equatorial.

This conformational difference is critical, particularly for NMR analysis, as axial and equatorial nuclei exist in distinct magnetic environments.

cluster_trans (3R,5R)-trans-3,5-Dimethylmorpholine (di-equatorial) cluster_cis (3R,5S)-cis-3,5-Dimethylmorpholine (axial-equatorial) trans_isomer trans_isomer cis_isomer cis_isomer

Caption: Chair conformations of trans and cis-3,5-Dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 3,5-dimethylmorpholine isomers. The chemical shifts and coupling constants of both ¹H and ¹³C nuclei are highly sensitive to the local electronic environment and spatial orientation.

¹³C NMR Analysis

The ¹³C NMR spectra provide a clear distinction between the cis and trans isomers based on the chemical shifts of the ring carbons and the methyl groups. The primary differentiating factor is the "gamma-gauche effect," where a substituent causes a shielding (upfield shift) of a carbon atom three bonds away in a gauche (60°) conformation. In the cis isomer, the axial methyl group induces a significant shielding effect on the syn-axial carbons (C2 and C6) compared to the trans isomer where both methyls are equatorial.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Atomtrans-(3R,5R) Isomer (Predicted)cis-(3R,5S) Isomer (Predicted)Rationale for Chemical Shift
C3, C5~72.5~68.0Methine carbons adjacent to nitrogen and bearing a methyl group. Shielded in the cis isomer due to the axial methyl.
C2, C6~53.0~49.5Methylene carbons adjacent to oxygen. Shielded in the cis isomer by the gamma-gauche effect from the axial methyl.
-CH₃~19.0~17.5Methyl carbons. The axial methyl in the cis isomer is typically slightly shielded.

Note: Predicted values are based on data from analogous substituted morpholines.[1]

¹H NMR Analysis

The ¹H NMR spectrum provides rich information on the proton environment. The distinction between axial and equatorial protons is a key feature. Generally, axial protons on a six-membered ring are more shielded (resonate at a lower ppm) than their equatorial counterparts.

In the trans-(3R,5R) isomer , the molecule is symmetric, simplifying the spectrum. The two methyl groups are equivalent, as are the pairs of protons at C2/C6 and C3/C5.

In the cis-(3R,5S) isomer , the symmetry is broken due to one axial and one equatorial methyl group, leading to a more complex spectrum with distinct signals for each proton.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s)Predicted Shift (ppm)MultiplicityCoupling Constants (Hz)IsomerAssignment Notes
-NH~1.5 - 2.5br s-BothBroad singlet, chemical shift is concentration and solvent dependent.
H3, H5~2.8 - 3.0m-transMethine protons, equatorial.
H2eq, H6eq~3.6 - 3.8dJ ≈ 11 (geminal)transEquatorial protons adjacent to oxygen, deshielded.
H2ax, H6ax~2.6 - 2.8dtJ ≈ 11 (gem), 3 (ax-ax)transAxial protons adjacent to oxygen, shielded.
-CH₃ (C3, C5)~1.1 - 1.2dJ ≈ 6transDoublet from coupling to adjacent methine proton.
H3 (eq-Me)~2.9 - 3.1m-cisMethine proton with an equatorial methyl.
H5 (ax-Me)~2.7 - 2.9m-cisMethine proton with an axial methyl.
H2, H6 protons~2.5 - 3.9m-cisComplex multiplet region due to four non-equivalent methylene protons.
-CH₃ (eq)~1.1 - 1.2dJ ≈ 6cisEquatorial methyl group.
-CH₃ (ax)~1.0 - 1.1dJ ≈ 6cisAxial methyl group, typically shielded relative to the equatorial methyl.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified dimethylmorpholine isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: A generalized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of the cis and trans isomers of 3,5-dimethylmorpholine are expected to be very similar, as they contain the same functional groups. Minor differences may be observable in the "fingerprint region" (< 1500 cm⁻¹) due to subtle differences in bending vibrations.

Table 3: Characteristic IR Absorption Bands for 3,5-Dimethylmorpholine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3300 - 3400N-H StretchSecondary AmineMediumA single, relatively sharp peak. Its position can be affected by hydrogen bonding.
2950 - 2980C-H Asymmetric StretchAlkane (-CH₃)StrongCharacteristic of methyl groups.
2850 - 2960C-H Symmetric StretchAlkane (-CH₂, -CH)StrongOverlapping signals from all sp³ C-H bonds in the molecule.
1450 - 1470C-H Bend (Scissoring)Alkane (-CH₂)MediumDeformation vibration of the methylene groups in the ring.
1100 - 1130C-O-C Asymmetric StretchEtherStrongA prominent and characteristic peak for the morpholine ring ether linkage.[2]
1080 - 1150C-N StretchAmineMediumVibration of the carbon-nitrogen bonds within the ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As 3,5-dimethylmorpholine is a liquid at room temperature, the simplest method is to acquire the spectrum of a neat thin film.

  • Method: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-dimethylmorpholine, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and characteristic fragment ions.

Molecular Ion and Nitrogen Rule

The molecular formula for 3,5-dimethylmorpholine is C₆H₁₃NO. Its nominal molecular weight is 115 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of a molecular ion peak (M⁺•) at an odd mass-to-charge ratio (m/z) of 115 is a strong indicator of a nitrogen-containing compound.

Fragmentation Analysis

The fragmentation of the morpholine ring is dominated by alpha-cleavage , which is the cleavage of a bond adjacent to the heteroatom (N or O). This process is favorable as it leads to the formation of a stabilized cation.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (-•CH₃): Alpha-cleavage at the C3 or C5 position can lead to the expulsion of a methyl radical, resulting in a stable iminium ion fragment at m/z 100 . This is often a very prominent peak.

  • Ring Cleavage: Cleavage of the C-C bond alpha to the nitrogen (the C2-C3 or C5-C6 bond) can initiate ring opening. A subsequent cleavage can lead to the loss of a neutral ethene molecule, but the most characteristic fragments arise from cleavage next to the nitrogen.

  • Loss of CH₃CHO: Another possible fragmentation involves the loss of acetaldehyde (CH₃CHO) from the molecular ion, resulting in a fragment at m/z 71 .

cluster_pathways Primary EI Fragmentation Pathways M Molecular Ion [C₆H₁₃NO]⁺• m/z = 115 F100 [M - CH₃]⁺ m/z = 100 (Iminium Ion) M->F100 - •CH₃ (Alpha-cleavage) F71 [M - C₂H₄O]⁺• m/z = 71 M->F71 - CH₃CHO

Sources

An In-Depth Technical Guide to the Chirality and Stereochemistry of (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] When substituted, the morpholine ring can introduce chiral centers, leading to stereoisomers with potentially distinct pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the chirality and stereochemistry of a specific substituted morpholine, (3R)-3,5-Dimethylmorpholine, a building block of increasing interest in drug discovery.

(3R)-3,5-Dimethylmorpholine possesses two stereocenters at the C3 and C5 positions. The designation "(3R)" specifies the absolute configuration at the C3 position. Depending on the configuration at the C5 position, we can have either the cis or trans diastereomer. The trans isomer exists as a pair of enantiomers, (3R,5R) and (3S,5S), while the cis isomer with (3R,5S) or (3S,5R) configurations is a meso compound and thus achiral. This guide will focus on the chiral trans isomer, specifically the (3R,5R) enantiomer, and its stereochemical implications.

The precise control and characterization of stereochemistry are paramount in drug development. The seemingly subtle difference between enantiomers can lead to profound differences in biological activity, as one enantiomer may be therapeutically active while the other is inactive or even toxic.[4] Therefore, a thorough understanding of the synthesis, analysis, and stereochemical properties of chiral molecules like (3R)-3,5-Dimethylmorpholine is essential for the development of safe and effective pharmaceuticals.

Enantioselective Synthesis of (3R)-3,5-Dimethylmorpholine

The synthesis of enantiomerically pure morpholines is a key challenge in medicinal chemistry.[2] Several strategies have been developed, often employing starting materials from the "chiral pool" or utilizing asymmetric catalysis. Below is a representative enantioselective synthetic approach to (3R,5R)-3,5-dimethylmorpholine, adapted from established methodologies for chiral morpholine synthesis.[5]

Synthetic Strategy: Chiral Pool Approach from (R)-Alanine

A plausible and efficient route to (3R,5R)-3,5-dimethylmorpholine involves starting from the readily available and inexpensive chiral amino acid, (R)-alanine. This strategy ensures the stereochemical integrity of one of the chiral centers from the outset.

Experimental Protocol: Synthesis of (3R,5R)-3,5-Dimethylmorpholine from (R)-Alanine

Step 1: Reduction of N-protected (R)-alanine to (R)-alaninol

  • To a solution of N-Boc-(R)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add borane-dimethyl sulfide complex (BH3·SMe2, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Co-evaporate the residue with methanol (3 x 50 mL) to remove borate esters.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-(R)-alaninol.

Causality: The use of a borane reducing agent is a standard and effective method for the reduction of the carboxylic acid moiety of the amino acid to the corresponding alcohol without affecting the Boc protecting group.

Step 2: O-Alkylation with a Propargyl Group

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(R)-alaninol (1.0 eq) in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Causality: The propargyl group is introduced as a precursor to the second methyl group and to facilitate the subsequent cyclization step.

Step 3: Deprotection and Reductive Amination

  • Dissolve the O-propargylated intermediate in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the crude amine hydrochloride salt.

  • Dissolve the crude salt in methanol, and add a solution of another equivalent of a suitable aldehyde (e.g., acetaldehyde) and sodium cyanoborohydride (NaBH3CN, 1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

Causality: Reductive amination is a robust method for forming the second C-N bond of the morpholine ring.

Step 4: Intramolecular Cyclization and Reduction

  • Treat the product from the previous step with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

  • Heat the reaction to reflux to induce intramolecular cyclization onto the alkyne.

  • After cyclization is complete (monitored by TLC or LC-MS), cool the reaction and remove the solvent.

  • The resulting unsaturated morpholine is then subjected to catalytic hydrogenation (e.g., H2, Pd/C) to reduce the double bond and form the desired (3R,5R)-3,5-dimethylmorpholine.

Causality: The base-mediated intramolecular cyclization is a common strategy for forming heterocyclic rings. The final hydrogenation step establishes the second stereocenter with the desired trans configuration, often favored thermodynamically.

Synthesis of (3R,5R)-3,5-Dimethylmorpholine cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product R-Alanine R-Alanine N-Boc-(R)-alaninol N-Boc-(R)-alaninol R-Alanine->N-Boc-(R)-alaninol  Reduction O-Propargyl intermediate O-Propargyl intermediate N-Boc-(R)-alaninol->O-Propargyl intermediate  O-Alkylation Unsaturated Morpholine Unsaturated Morpholine O-Propargyl intermediate->Unsaturated Morpholine Deprotection, Reductive Amination, Cyclization (3R,5R)-3,5-Dimethylmorpholine (3R,5R)-3,5-Dimethylmorpholine Unsaturated Morpholine->(3R,5R)-3,5-Dimethylmorpholine  Hydrogenation Chiral_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Dissolve in Mobile Phase Dissolve in Mobile Phase Injector Injector Dissolve in Mobile Phase->Injector Chiral Column Chiral Column Injector->Chiral Column Detector (UV) Detector (UV) Chiral Column->Detector (UV) Chromatogram Chromatogram Detector (UV)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration ee Calculation ee Calculation Peak Integration->ee Calculation

Sources

(3R)-3,5-Dimethylmorpholine: The Conformational Architect in Precision Medicine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical architecture, and medicinal application of (3R)-3,5-Dimethylmorpholine , a privileged stereochemical scaffold in modern drug discovery.

Executive Summary: The Stereochemical Advantage

(3R)-3,5-Dimethylmorpholine is not merely a structural building block; it is a conformational control element used to enhance the selectivity and metabolic stability of small-molecule inhibitors. Historically, morpholine rings were used to improve solubility (lowering logP). However, the introduction of methyl groups at the 3- and 5-positions creates a "stereochemical lock," restricting the ring's flexibility and orienting the nitrogen lone pair for precise hydrogen bonding.

This scaffold is pivotal in the development of EZH2 inhibitors (e.g., Tazemetostat) and next-generation PI3K/mTOR inhibitors (e.g., PQR620), where the (3R) configuration discriminates between homologous kinase pockets.

Chemical Identity & Stereochemical Landscape

The term "3,5-dimethylmorpholine" encompasses multiple stereoisomers with vastly different properties. Understanding the specific geometry of the (3R) variants is critical for synthetic planning.

IsomerConfigurationSymmetryChiralityKey Feature
Cis-3,5 (3R,5S)

Plane
Achiral (Meso)Thermodynamically preferred (diequatorial).
Trans-3,5 (3R,5R)

Axis
Chiral The "High-Value" Scaffold. Forces one methyl axial if chair flips, locking conformation.
Trans-3,5 (3S,5S)

Axis
ChiralEnantiomer of the above.

Technical Note: The prompt's designation (3R)-3,5-dimethylmorpholine typically refers to the (3R,5R)-trans isomer in asymmetric synthesis contexts, as the meso form is simply denoted as cis. The (3R,5R) isomer is particularly valued because its


 symmetry eliminates the formation of diastereomeric mixtures during coupling, provided the reaction does not racemize the centers.

Discovery & History: From Solvent to Selectivity Filter

The "Methyl Effect" Era (1990s - 2000s)

The discovery of (3R)-3,5-dimethylmorpholine's utility emerged from the "Magic Methyl" effect studies in the late 1990s. Medicinal chemists found that adding methyl groups to saturated heterocycles could:

  • Reduce Planarity: Increasing

    
     character to improve solubility.
    
  • Block Metabolism: Sterically hindering cytochrome P450 oxidation at the

    
    -carbon.
    
The Kinase Selectivity Breakthrough (2010s)

The definitive historical pivot occurred during the optimization of PI3K/mTOR inhibitors . Early morpholine-based inhibitors (like molecular probes derived from PI-103) suffered from poor isoform selectivity.

  • The Experiment: Researchers at companies like AstraZeneca and PIQUR Therapeutics substituted the unsubstituted morpholine with (3R,5R)-3,5-dimethylmorpholine.

  • The Result: The steric bulk of the (3R)-methyl group clashed with the "roof" of the ATP-binding pocket in PI3K

    
    , while the larger mTOR pocket accommodated it. This transformed a "dirty" pan-inhibitor into a selective therapeutic candidate.
    
The Epigenetic Application (Tazemetostat)

In the development of Tazemetostat (E7438) , an EZH2 inhibitor, the 3,5-dimethylmorpholine moiety was selected to optimize oral bioavailability and pharmacokinetic (PK) duration. The scaffold prevents rapid oxidative clearance, allowing for twice-daily dosing in epithelioid sarcoma patients.

Technical Deep Dive: Mechanism of Action

Why does the (3R)-methyl group matter?

Conformational Locking

In an unsubstituted morpholine, the ring flips rapidly between two chair conformers. In (3R,5R)-3,5-dimethylmorpholine:

  • To keep both methyl groups equatorial (low energy), the ring is locked into a single chair conformation.

  • This "pre-organizes" the molecule, reducing the entropic penalty upon binding to the protein target.

The Vector Diagram

The following graph illustrates the decision logic used when selecting this scaffold during Lead Optimization.

G cluster_0 Mechanism of Action Start Lead Compound (Unsubstituted Morpholine) Problem Issue: Poor Selectivity or Rapid Metabolism Start->Problem Decision Select Strategy Problem->Decision PathA Add 3,5-dimethyl (cis/meso) Decision->PathA General PK fix PathB Add 3,5-dimethyl (trans/3R,5R) Decision->PathB Specific Steric Clash needed ResultA Result: Improved Solubility No Selectivity Gain PathA->ResultA ResultB Result: High Selectivity (mTOR>PI3K) Conformational Lock PathB->ResultB Restricted N-Inversion Restricted N-Inversion ResultB->Restricted N-Inversion Entropic Benefit Entropic Benefit Restricted N-Inversion->Entropic Benefit

Figure 1: Decision logic for incorporating (3R)-3,5-dimethylmorpholine in drug design.

Experimental Protocols

Synthesis of (3R,5R)-3,5-Dimethylmorpholine Hydrochloride

This protocol describes the enantioselective synthesis starting from chiral pool materials (L-Alanine derivative), ensuring high optical purity.

Reagents:

  • (S)-2-aminopropan-1-ol (derived from L-Alanine)

  • (S)-2-chloropropanoyl chloride

  • Lithium Aluminum Hydride (LAH)

  • Triethylamine (

    
    )
    

Workflow:

  • Amide Coupling:

    • Dissolve (S)-2-aminopropan-1-ol (1.0 eq) in DCM at 0°C.

    • Add

      
       (2.2 eq) followed by dropwise addition of (S)-2-chloropropanoyl chloride (1.1 eq).
      
    • Mechanism: Nucleophilic attack of the amine on the acyl chloride forms the amide bond.

    • Result: Formation of the acyclic chloro-amide intermediate.

  • Cyclization (Base-Induced):

    • Treat the intermediate with Potassium tert-butoxide (

      
      ) in THF.
      
    • Mechanism: Intramolecular

      
       reaction where the alkoxide displaces the alkyl chloride. This inversion at the chiral center (if acting on the secondary carbon) or retention (if acting on primary) determines final stereochemistry.
      
    • Target: Formation of (3R,5R)-3,5-dimethylmorpholin-2-one (lactam).

  • Reduction:

    • Add the lactam slowly to a suspension of LAH (2.5 eq) in dry THF under Argon. Reflux for 4 hours.

    • Safety: Quench carefully with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Purification: Isolate the amine as the hydrochloride salt using HCl in dioxane.

Validation:

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10).

  • NMR:

    
     NMR should show a simplified spectrum due to 
    
    
    
    symmetry (equivalent methyl signals).
Synthesis Diagram

Synthesis Step1 (S)-Alaninol + (S)-2-Chloropropionyl Cl Step2 Intermediate Amide Step1->Step2 Amidation Step3 Cyclization (KOtBu/THF) Step2->Step3 SN2 Step4 Lactam (3R,5R) Step3->Step4 Ring Close Step5 Reduction (LiAlH4) Step4->Step5 Reduction Final (3R,5R)-3,5-Dimethylmorpholine (Target) Step5->Final Salt Formation

Figure 2: Synthetic route to the (3R,5R) isomer from chiral pool precursors.

References

  • Discovery of Tazemetostat (EPZ-6438)

    • Knutson, S. K., et al. "Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2.
  • Stereoselective Synthesis of Dimethylmorpholines

    • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000. (Foundational chemistry for chiral morpholine synthesis).
  • Selectivity in mTOR Inhibitors (PQR620/PQR626)

    • Beaufils, F., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor." Journal of Medicinal Chemistry, 2018.
  • Conformational Analysis of Morpholines

    • Lehmann, F., et al. "Discovery of Inhibitors of the P110α Isoform of PI3-Kinase." Bioorganic & Medicinal Chemistry Letters, 2013.

Introduction: Acknowledging the Utility and Risks of (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (3R)-3,5-Dimethylmorpholine

(3R)-3,5-Dimethylmorpholine, identified by its CAS Number 591779-91-8, is a chiral heterocyclic compound with significant utility as a building block in pharmaceutical and agrochemical synthesis.[1][2] Its defined stereochemistry is crucial for creating bioactive molecules where precise three-dimensional structure dictates pharmacological activity.[1] However, as with many reactive small molecules, its utility is matched by potential hazards that necessitate a robust understanding and implementation of safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle (3R)-3,5-Dimethylmorpholine safely, ensuring both personal safety and the integrity of experimental outcomes. The protocols described herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.

Section 1: Hazard Identification and GHS Classification

The first step in any safety protocol is a thorough understanding of the potential hazards. (3R)-3,5-Dimethylmorpholine and its related isomers are classified under the Globally Harmonized System (GHS) as hazardous substances. It is crucial to note that classifications may vary slightly between suppliers and for different isomers or salt forms. Therefore, always consult the specific Safety Data Sheet (SDS) provided with the material. The information presented here represents a consolidation of available data for closely related dimethylmorpholine compounds.

The primary hazards are associated with its flammability and its corrosive and irritant effects on skin, eyes, and the respiratory tract.[3][4]

Table 1: GHS Classification for Dimethylmorpholine Isomers

Hazard Class Category Pictogram Signal Word Hazard Statement
Flammable Liquids Category 2 or 3 GHS02: Flame Danger H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapor.[3]
Acute Toxicity, Oral Category 4 GHS07: Exclamation Mark Warning H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2 GHS07: Exclamation Mark Warning H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 1 or 2A GHS05: Corrosion / GHS07 Danger / Warning H318: Causes serious eye damage or H319: Causes serious eye irritation.[3][4]

| Specific Target Organ Toxicity | Category 3 | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation.[3][4] |

Section 2: Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage.

Table 2: Physicochemical Data for (3R,5R)-3,5-Dimethylmorpholine

Property Value Source
CAS Number 591779-91-8
Molecular Formula C6H13NO [2][5]
Molecular Weight 115.17 g/mol [2][5][6]
Physical Form Liquid [4]

| Storage Temperature | Room Temperature; Keep in dark place, inert atmosphere, sealed in dry. |[3] |

Note: The hydrochloride salt form (CAS 1542268-31-4) is a solid.[7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential. This strategy, often termed the "Hierarchy of Controls," prioritizes removing the hazard at its source.

Engineering Controls: The Primary Barrier

The causality behind using engineering controls is to contain the chemical, thereby minimizing the potential for respiratory and dermal exposure.

  • Chemical Fume Hood: All handling of (3R)-3,5-Dimethylmorpholine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable, as it provides essential ventilation to prevent the accumulation of flammable and irritating vapors.[9]

  • Safety Showers and Eyewash Stations: These must be readily accessible and located close to the workstation.[9] Their immediate availability is critical for emergency decontamination in the event of a significant splash or exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[9][10] The risk of serious eye damage (H318) from a splash necessitates this dual layer of protection.[3]

  • Skin Protection:

    • Gloves: Wear nitrile rubber gloves (minimum layer thickness: 0.11 mm) or other appropriate chemically resistant gloves.[10] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating skin.[11]

    • Lab Coat/Protective Clothing: A flame-retardant lab coat or chemical-resistant apron is mandatory to protect against skin contact and in the event of a fire.[12]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is required.[9][13]

cluster_0 Hierarchy of Controls for (3R)-3,5-Dimethylmorpholine Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls - Chemical Fume Hood - Safety Shower/Eyewash Substitution->Engineering Administrative Administrative Controls - SOPs - Training Engineering->Administrative PPE PPE (Least Effective) - Goggles & Face Shield - Gloves, Lab Coat Administrative->PPE cluster_1 Emergency Response Workflow: Chemical Spill A Spill Occurs B Alert Personnel & Evacuate Area A->B C Remove Ignition Sources B->C D Don Appropriate PPE C->D E Contain Spill with Non-Combustible Absorbent D->E F Collect Waste into Sealed Container E->F G Decontaminate Spill Area F->G H Dispose of as Hazardous Waste G->H

Caption: Step-by-step workflow for responding to a spill.

Section 6: Stability and Reactivity

  • Reactivity: No specific data is available for (3R)-3,5-Dimethylmorpholine, but similar compounds are stable under recommended storage conditions. [14]* Chemical Stability: The product is stable at normal temperatures and pressure. [14]* Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials. [9]* Incompatible Materials: Strong oxidizing agents, acids. [9]* Hazardous Decomposition Products: Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. [9][10]

Section 7: Disposal Considerations

Waste from (3R)-3,5-Dimethylmorpholine is considered hazardous waste.

  • Product and Contaminated Materials: All surplus material, absorbent used for spills, and contaminated packaging must be disposed of through a licensed professional waste disposal service. [8][13]Do not dispose of it in standard laboratory trash or down the drain.

  • Regulatory Compliance: Disposal must be in accordance with all applicable local, state, and federal regulations. [14]

References

  • Kuujia.com. Cas no 123-57-9 (3,5-Dimethylmorpholine). [Link]

  • EEEMN. MSDS for PERFLUOROPROPANE. [Link]

  • Chemsrc.com. MSDS of 3,3-Dimethyl-morpholine. [Link]

  • PubChem. (3R,5R)-3,5-dimethylmorpholine | C6H13NO | CID 641499. [Link]

  • Stellarlife.com. Morpholine Safety Data Sheet. [Link]

  • CDC | NIOSH. First Aid Procedures for Chemical Hazards. [Link]

  • MilliporeSigma. (3R,5R)-3,5-Dimethylmorpholine hydrochloride. [Link]

  • PubChem. 3,5-Dimethylmorpholine | C6H13NO | CID 8862. [Link]

  • precisionFDA. 3,5-DIMETHYLMORPHOLINE, TRANS-. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine. [Link]

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Commercial availability and suppliers of (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Application of Chiral 3,5-Dimethylmorpholine Scaffolds

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique combination of a secondary amine and an ether linkage imparts favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. However, the true potential of the morpholine scaffold is unlocked through precise control of its three-dimensional structure.

The introduction of methyl groups at the C3 and C5 positions creates 3,5-dimethylmorpholine, a building block with two stereocenters. This gives rise to distinct stereoisomers—specifically cis and trans diastereomers—each with its own unique shape and vectoral presentation of substituents. For researchers in drug development, understanding the specific stereoisomer is not a trivial detail; it is fundamental to designing molecules that fit precisely into a target's binding pocket and elicit the desired biological response. A query for "(3R)-3,5-Dimethylmorpholine" is inherently ambiguous without specifying the configuration at the second chiral center (C5), as this determines the relative orientation of the methyl groups.

This guide, written from the perspective of a Senior Application Scientist, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the commercially available stereoisomers of 3,5-dimethylmorpholine, offers a comparative analysis of suppliers, and presents practical, field-proven insights into its handling, safety, and application in synthetic chemistry.

Chapter 1: Delineating the Stereoisomers of 3,5-Dimethylmorpholine

The spatial arrangement of the two methyl groups defines the diastereomeric and enantiomeric forms of 3,5-dimethylmorpholine. The trans isomers possess a C2 axis of symmetry, where the methyl groups are on opposite faces of the ring, while the cis isomers have a plane of symmetry, with both methyl groups on the same face. This structural difference profoundly impacts how the molecule interacts with other chiral entities, such as biological receptors.

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers (meso compound) cluster_racemic Commonly Supplied Mixtures T1 (3R,5R)-3,5-Dimethylmorpholine T2 (3S,5S)-3,5-Dimethylmorpholine T1->T2 Enantiomers C1 (3R,5S)-3,5-Dimethylmorpholine C2 (3S,5R)-3,5-Dimethylmorpholine C1->C2 Identical Meso Forms R1 trans-(±)-3,5-Dimethylmorpholine R2 cis-(±)-3,5-Dimethylmorpholine center 3,5-Dimethylmorpholine Stereoisomers center->T1 Key Forms center->C1 Key Forms center->R1 Key Forms

Caption: Logical relationship of 3,5-Dimethylmorpholine stereoisomers.

The most frequently encountered and synthetically useful isomers are detailed below.

Isomer NameStereochemistryCAS NumberKey Identifiers
(3R,5R)-3,5-dimethylmorpholine trans591779-91-8InChIKey: MDKHWJFKHDRFFZ-PHDIDXHHSA-N[3]
(3R,5S)-3,5-dimethylmorpholine cisN/AThis is a meso compound, often supplied as its hydrochloride salt.
cis-3,5-Dimethylmorpholine hydrochloride cis154596-17-5InChIKey: SBXQYCSQVMVHQR-KNCHESJLSA-N[4]
(3R,5R)-3,5-Dimethylmorpholine hydrochloride trans1542268-31-4Formula: C6H14ClNO[5]
3,5-Dimethylmorpholine (unspecified) Mixture123-57-9InChIKey: MDKHWJFKHDRFFZ-UHFFFAOYSA-N[6][7]

Chapter 2: Commercial Availability and Sourcing

Securing a reliable supply of high-purity chiral building blocks is a critical first step in any research and development campaign. (3R)-3,5-Dimethylmorpholine, in its various stereoisomeric forms, is available from a range of chemical suppliers, from large global distributors to specialized boutique manufacturers.

Comparative Supplier Analysis

The following table summarizes the availability of key isomers from prominent suppliers. This data is intended as a guide; availability and product specifications should always be confirmed directly with the supplier.

IsomerSupplierBrand(s)PurityForm
(3R,5R)-3,5-dimethylmorpholine Sigma-AldrichPharmaBlock97%Liquid
(3R,5R)-3,5-Dimethylmorpholine HCl MilliporeSigmaAiFChem, Ambeed, ChemScene, PharmaBlockVariesSolid
(3R,5R)-3,5-Dimethylmorpholine HCl CymitQuimica[5]Fluorochem97%Solid
cis-3,5-Dimethylmorpholine HCl J&K Scientific[4]ChemSceneN/ASolid
(3R,5S)-3,5-Dimethylmorpholine HCl Ivy Fine Chemicals[8]Ivy Fine ChemicalsN/ASolid
3,5-Dimethylmorpholine (unspecified) Fluorochem[6]Fluorochem97%Liquid
3,5-Dimethylmorpholine (unspecified) Sigma-Aldrich[7]PharmaBlock95%Liquid
Procurement Strategy: A Scientist's Perspective

The choice of supplier often depends on the stage of research.

  • For Initial Screening & Feasibility: When exploring the structure-activity relationship (SAR) of a new scaffold, researchers typically require small quantities (mg to low g). Aggregators like MilliporeSigma, which lists products from multiple partners like PharmaBlock and ChemScene, are an excellent starting point. They offer a wide selection and streamlined ordering.

  • For Lead Optimization & Scale-Up: As a project progresses, larger quantities (multi-gram to kg) are needed. At this stage, it is often more efficient and cost-effective to engage directly with the primary manufacturer, such as PharmaBlock or Fluorochem.[6] This ensures batch-to-batch consistency and provides a clear supply chain for future development.

Chapter 3: Physicochemical Properties and Safety

A thorough understanding of a chemical's properties and hazards is the foundation of safe and effective experimentation. This section outlines the key data and handling protocols for 3,5-dimethylmorpholine.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C6H13NOPubChem[3]
Molecular Weight 115.17 g/mol PubChem[3]
Physical State Liquid (free base) / Solid (hydrochloride salt)Fluorochem[5][6]
Purity (Typical) 95-97%Sigma-Aldrich[7]
Storage Temperature RefrigeratedSigma-Aldrich[7]
Safety, Handling, and Storage: A Self-Validating System

Ensuring the integrity of your starting material through proper handling is a self-validating step that prevents downstream experimental failure. The Safety Data Sheet (SDS) for 3,5-dimethylmorpholine indicates it is associated with specific hazards.[6]

  • Hazard Identification: The compound is typically labeled with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

  • Storage: The free base is typically a liquid and should be stored under refrigeration to minimize vapor pressure and maintain stability. The hydrochloride salt is a solid and should be stored in a tightly sealed container in a cool, dry place.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as chemical waste. All waste should be handled according to institutional and local regulations.[11]

Chapter 4: Application in Drug Discovery & Synthesis

The true value of (3R)-3,5-dimethylmorpholine lies in its application as a chiral building block to create novel chemical entities with therapeutic potential. Its defined stereochemistry allows for the systematic exploration of chemical space.

Case Study: A Key Fragment in Brain-Penetrant mTOR Inhibitors

A compelling example of the strategic use of this scaffold is in the development of PQR626, a potent and brain-penetrant mTOR kinase inhibitor.[12] The molecule incorporates a (3R,5S)-3,5-dimethylmorpholino moiety. The causality for this choice is multi-faceted: the morpholine ring itself provides favorable properties, while the specific cis-dimethyl substitution pattern was likely selected to optimally position the fragment within a solvent-exposed region of the mTOR kinase active site, thereby maximizing potency while maintaining the physicochemical properties required for oral availability and brain penetration.

Workflow: Incorporating a Chiral Morpholine into a Lead Compound

For a medicinal chemist, the process of using this fragment follows a logical, multi-step workflow. This system is self-validating because it includes points for characterization and biological testing, ensuring that each step builds logically on the last.

G A 1. Lead Molecule with Carboxylic Acid Group B 2. Select Coupling Chemistry (e.g., HATU, DMTMM) A->B C 3. Couple with (3R,5R)-3,5-Dimethylmorpholine (as Nucleophile) B->C D 4. In-Process Control (TLC or LC-MS Monitoring) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Structure Verification (NMR, HRMS) F->G H 8. Biological Assay & SAR Analysis G->H

Caption: A typical workflow for amide coupling with 3,5-dimethylmorpholine.

Experimental Protocol: Amide Bond Formation with (3R,5R)-3,5-Dimethylmorpholine

This protocol provides a robust, step-by-step methodology for a standard amide coupling reaction, a cornerstone of drug discovery synthesis. The inclusion of monitoring and validation steps makes the protocol a self-validating system. This procedure is adapted from standard peptide coupling methodologies.[13]

Objective: To synthesize an amide by coupling a representative carboxylic acid with (3R,5R)-3,5-dimethylmorpholine.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)

  • (3R,5R)-3,5-dimethylmorpholine (1.1 eq)

  • Coupling Reagent (e.g., HATU, 1.1 eq)

  • Base (e.g., DIPEA, 2.5 eq)

  • Anhydrous Solvent (e.g., DMF or DCM)

  • Saturated Sodium Bicarbonate (aq. solution)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plate, appropriate mobile phase (e.g., Ethyl Acetate/Hexanes)

  • Silica gel for column chromatography

Methodology:

  • Reagent Preparation:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 5-10 minutes to form the activated ester. The formation of this intermediate is crucial for efficient coupling and minimizes side reactions.

  • Reaction Execution:

    • To the activated ester solution, add the (3R,5R)-3,5-dimethylmorpholine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to stir at room temperature. The use of an organic base like DIPEA is essential to neutralize the acid formed during the reaction without introducing water.

  • In-Process Control (Self-Validation):

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Spot the reaction mixture against the starting carboxylic acid. The reaction is complete upon the disappearance of the limiting starting material (typically the acid). This step prevents premature workup of an incomplete reaction or prolonged heating that could lead to degradation.

  • Aqueous Workup:

    • Once complete, quench the reaction by pouring it into a separatory funnel containing saturated sodium bicarbonate solution to neutralize any remaining acid and base.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to isolate the pure amide product.

  • Final Validation:

    • Confirm the structure and assess the purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This final validation step is non-negotiable for ensuring the identity and quality of the synthesized molecule before it proceeds to biological evaluation.

Conclusion

(3R)-3,5-Dimethylmorpholine and its related stereoisomers are more than just items in a chemical catalog; they are enabling tools for the modern medicinal chemist. The commercial availability of specific, high-purity isomers from a variety of suppliers provides researchers with the confidence to design and execute complex synthetic campaigns. By understanding the distinct properties of the cis and trans diastereomers, implementing rigorous safety and handling protocols, and applying robust synthetic methodologies, scientists can effectively leverage this valuable scaffold. The strategic incorporation of these chiral building blocks, as exemplified by their use in advanced therapeutic candidates, will continue to be a key strategy in the pursuit of novel, effective, and precisely targeted medicines.

References

  • LabAlley. 3, 5-Dimethyl-morpholine, 50 mg, Reagent Grade. [Link]

  • Penta Chemicals. Morpholine Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • PubChem. (3R,5R)-3,5-dimethylmorpholine. [Link]

  • precisionFDA. 3,5-DIMETHYLMORPHOLINE, TRANS-. [Link]

  • Ivy Fine Chemicals. (3R,5S)-3,5-DiMethylMorpholine hydrochloride. [Link]

  • Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • ResearchGate. Figure 2. Various approaches for synthesis of morpholine. [Link]

  • Beaufils, F., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Zultanski, S. L., & Biscoe, M. R. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]

Sources

Technical Guide: Solubility Profile of (3R)-3,5-Dimethylmorpholine

[1]

Executive Summary

(3R)-3,5-Dimethylmorpholine is a critical chiral building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly as a chiral auxiliary or a pharmacophore modulator.[1] Its solubility behavior is dictated by its dual nature: a lipophilic dimethyl-substituted scaffold and a hydrophilic morpholine core (secondary amine and ether functionalities).[1]

This guide addresses the solubility of the free base (typically a liquid) and its corresponding hydrochloride salt (a solid), providing a roadmap for solvent selection during reaction optimization, extraction, and crystallization.[1]

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in predicting solvent compatibility.[1] The "3,5-dimethyl" substitution pattern creates two primary stereoisomers: the cis-meso form ((3R,5S)) and the trans-chiral pair ((3R,5R) and (3S,5S)).[1] This guide focuses on the (3R) configurations.

PropertyValue / DescriptionSignificance
IUPAC Name (3R,5R)-3,5-DimethylmorpholineSpecific chiral isomer
CAS Number 591779-91-8 (3R,5R-free base)Identification
Molecular Weight 115.17 g/mol Low MW facilitates high solubility
Physical State Liquid (Free Base) / Solid (HCl Salt)Determines handling (pipetting vs weighing)
Boiling Point ~151°C (Free Base)High boiler; difficult to remove by rotary evaporation
LogP (Calc) ~0.3 – 0.8Amphiphilic; soluble in both aqueous and organic phases
pKa ~9.0 – 10.8Basic; forms stable salts with mineral acids

Critical Note: The free base is a liquid at room temperature and is generally miscible with most organic solvents.[1] The term "solubility" in this context often refers to miscibility.[1] The salt forms (e.g., Hydrochloride, CAS 1542268-31-4) are solids with distinct solubility limits.[1]

Solubility Data & Solvent Compatibility

Free Base Solubility (Liquid)

The free base exhibits Class B solubility characteristics (Organic Base).[1] It is amphiphilic due to the ether oxygen (H-bond acceptor) and the amine (H-bond donor/acceptor).[1]

Solvent ClassSolvent ExamplesSolubility/MiscibilityMechanistic Insight
Polar Protic Water, Methanol, EthanolMiscible H-bonding with ether oxygen and amine proton allows full miscibility.[1]
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Dipole-dipole interactions stabilize the solution.[1]
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent solvation; preferred for extraction from basic aqueous layers.[1]
Ethers THF, Diethyl Ether, MTBEMiscible "Like dissolves like"; morpholine ring is structurally similar to solvents.[1]
Aromatic Hydrocarbons Toluene, XyleneMiscible Methyl groups provide lipophilic handles for Van der Waals interactions.[1]
Aliphatic Hydrocarbons Hexanes, HeptaneSoluble Soluble, but phase separation may occur at very low temperatures or high water content.[1]
Hydrochloride Salt Solubility (Solid)

Formation of the salt drastically alters the solubility profile, making the compound polar and ionic.[1] This phase change is exploited for purification.[1]

SolventSolubility RatingProcess Application
Water High (>100 mg/mL) Dissolution for aqueous workups.[1]
Methanol/Ethanol High Recrystallization solvent (often with anti-solvent).[1]
Dichloromethane Moderate to Low Salt may partition into aqueous layer during extraction.[1]
Acetone Low Potential anti-solvent for crystallization.[1]
Ethyl Acetate Very Low / Insoluble Excellent anti-solvent to precipitate the salt.[1]
Toluene/Heptane Insoluble Used to wash away non-polar impurities from the solid salt.[1]

Process Development Applications

Extraction Strategy (pH Swing)

The solubility difference between the ionized and neutral forms is the basis for isolation.[1]

  • Acidic Phase (pH < 4): The nitrogen is protonated (

    
    ).[1] The species is water-soluble and resides in the aqueous layer.[1] Impurities in the organic layer (Toluene/DCM) can be discarded.[1]
    
  • Basification (pH > 12): Add NaOH. The species deprotonates to the free base (

    
    ).[1] It becomes lipophilic.[1]
    
  • Extraction: Extract the free base into DCM or MTBE . Avoid Heptane if high recovery is needed, as partition coefficient is lower than in chlorinated solvents.[1]

Crystallization of the Chiral Salt

To upgrade chiral purity or isolate the solid:

  • Solvent: Dissolve free base in minimal Ethanol or IPA .[1]

  • Acid: Add HCl (solution in ether or dioxane).[1]

  • Anti-Solvent: Slowly add Ethyl Acetate or Heptane .[1]

  • Result: The (3R)-3,5-dimethylmorpholine HCl salt precipitates as a white crystalline solid.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (For Solid Salts)

Objective: Determine saturation limit of (3R)-3,5-dimethylmorpholine HCl in a target solvent.

  • Preparation: Weigh 100 mg of the salt into a 4 mL vial.

  • Addition: Add 200 µL of solvent. Vortex for 1 minute.

  • Observation:

    • Dissolved? Add another 100 mg salt.[1]

    • Undissolved? Add 100 µL solvent increments until clear.[1]

  • Equilibration: Shake at 25°C for 24 hours.

  • Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze by HPLC.

Protocol B: Miscibility Test (For Liquid Free Base)

Objective: Confirm solvent compatibility for reaction screening.

  • Ratio: Mix Free Base and Solvent in 1:1, 1:10, and 10:1 ratios.

  • Assessment:

    • Clear Solution: Miscible.[1]

    • Turbid/Oiling Out: Immiscible/Phase separation.[1]

    • Exotherm: Note heat generation (common with alcohols/acids).[1]

Visualization: Solubility Workflows

Diagram 1: Solubility & Isolation Logic

This flowchart illustrates the decision-making process for handling (3R)-3,5-Dimethylmorpholine based on its state and pH.[1]

SolubilityLogicStartStart: (3R)-3,5-DimethylmorpholineStateCheckCheck Physical StateStart->StateCheckLiquidLiquid (Free Base)Lipophilic & HydrophilicStateCheck->Liquid Neutral pHSolidSolid (Salt Form)Hydrophilic & IonicStateCheck->Solid Acidic SaltOrgSolvOrganic Solvents(DCM, Toluene, THF)Liquid->OrgSolv Add SolventAqSolvAqueous Acid(HCl, H2SO4)Liquid->AqSolv ExtractionPolarSolvPolar Solvents(Water, MeOH)Solid->PolarSolvNonPolarSolvNon-Polar Solvents(Heptane, Ether)Solid->NonPolarSolvMiscibleMiscible(Single Phase)OrgSolv->MiscibleSaltFormForms Salt In-SituDissolves in WaterAqSolv->SaltFormSolubleSoluble(Homogeneous)PolarSolv->SolubleInsolubleInsoluble(Suspension/Precipitate)NonPolarSolv->Insoluble

Caption: Decision tree for solvent selection based on the protonation state of 3,5-dimethylmorpholine.

References

  • PubChem. 3,5-Dimethylmorpholine (Compound).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link]

The Strategic Utility of (3R)-3,5-Dimethylmorpholine in Modern Organic Synthesis and Targeted Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The precise spatial arrangement of functional groups is the cornerstone of modern rational drug design and asymmetric catalysis. Among chiral building blocks, (3R)-3,5-dimethylmorpholine—and its specific stereoisomers such as the (3R,5S)-meso and (3R,5R) configurations—has emerged as a highly versatile secondary amine[1]. By introducing targeted steric bulk to the morpholine ring, chemists can dictate reaction regioselectivity, induce chirality in transition states, and dramatically enhance the pharmacokinetic stability of active pharmaceutical ingredients (APIs)[2]. This technical guide explores the physicochemical causality, catalytic utility, and validated synthetic protocols associated with 3,5-dimethylmorpholine derivatives.

Structural and Physicochemical Foundations

The fundamental utility of 3,5-dimethylmorpholine stems from the introduction of methyl groups adjacent to the secondary amine nitrogen. This structural modification imparts several critical physicochemical properties:

  • Steric Shielding: The methyl groups restrict the conformational flexibility of the morpholine ring. In biological systems, this steric bulk physically shields the nitrogen atom and adjacent carbons from oxidative degradation by cytochrome P450 enzymes (specifically CYP1A1)[2][3].

  • Tuned Basicity and Lipophilicity: With a pKa of approximately 10.8, 3,5-dimethylmorpholine maintains partial protonation in physiological and slightly acidic environments (such as tumor microenvironments)[1]. Furthermore, the additional hydrocarbon mass increases the overall lipophilicity of the molecule, a critical factor for blood-brain barrier (BBB) penetration in neuro-oncology applications[2].

  • Vector Orientation: Depending on the stereochemistry, the methyl groups project into specific spatial quadrants. The (3R,5S) configuration (the cis-meso form) projects both methyl groups in a distinct equatorial/axial arrangement that is highly prized for fitting into specific kinase binding pockets[3].

Strategic Application in Drug Development: Overcoming Metabolic Liabilities

Unsubstituted morpholine rings are ubiquitous in medicinal chemistry, particularly in kinase inhibitors. However, they are notorious for their metabolic instability, undergoing rapid oxidative ring-opening.

In the development of brain-penetrant mechanistic target of rapamycin (mTOR) inhibitors, such as PQR626, researchers systematically replaced standard morpholines with structurally hindered isosteres[2]. The integration of (3R,5S)-3,5-dimethylmorpholine proved revolutionary.

The Causality of Binding: When the (3R,5S)-3,5-dimethylmorpholine moiety is incorporated into the triazine core of an mTOR inhibitor, it points directly toward the solvent-exposed region of the ATP-binding site[3]. The specific spatial projection of one of the methyl groups allows it to engage in a highly stabilizing hydrophobic interaction with the Met2345 residue of the mTOR kinase[3]. This interaction not only increases binding affinity but also locks the inhibitor into a conformation that maximizes residence time.

G M1 (3R,5S)-3,5-Dimethylmorpholine M2 Solvent Exposed Region (ATP-Binding Site) M1->M2 Orients towards M3 Hydrophobic Interaction (Methyl Group) M1->M3 Facilitates M4 Met2345 Residue (mTOR Kinase) M3->M4 Binds to M5 Stabilized Complex (High Affinity) M4->M5 Yields

Mechanistic binding logic of 3,5-dimethylmorpholine in the mTOR ATP-binding pocket.
Mechanistic Role in Asymmetric Catalysis

Beyond its role as a structural pharmacophore, 3,5-dimethylmorpholine serves as an excellent bulky nucleophile in transition-metal catalysis. In Rhodium-catalyzed asymmetric hydroamination of allyl amines, the steric hindrance of 3,5-dimethylmorpholine dictates the trajectory of nucleophilic attack[4].

While the bulkiness requires higher reaction concentrations to force the collision frequency necessary for high yields, it simultaneously enhances the stereoselectivity of the transition state. The spatial demands of the methyl groups prevent off-target coordination with the Rh-catalyst, yielding highly enantioenriched 1,2-diamines[4].

Quantitative Efficacy Analysis

The table below summarizes the empirical impact of 3,5-dimethylmorpholine substitutions across different synthetic and biological applications, demonstrating the trade-off between steric hindrance (which lowers raw nucleophilic reactivity) and the resulting gains in selectivity and stability.

Morpholine SubstituentApplication ContextKey Quantitative OutcomeReference
(3R,5S)-3,5-Dimethylmorpholine mTOR Inhibitor Synthesis (PQR626)62% yield (1st triazine substitution); High CYP1A1 stability[3]
(R)-3-Methylmorpholine mTOR Inhibitor Synthesis (PQR626)87% yield (2nd triazine substitution)[3][5]
3,5-Dimethylmorpholine Rh-Catalyzed Hydroamination68% yield; 92.6:7.4 enantiomeric ratio (er)[4]
Unsubstituted Morpholine Baseline Kinase InhibitorsHigh reactivity; Susceptible to rapid CYP degradation[2]
Validated Experimental Methodology: Triazine Core Functionalization

To synthesize complex APIs like PQR626, chemists utilize a cyanuric chloride (triazine) core. The following self-validating protocol details the sequential nucleophilic aromatic substitution required to append the morpholine derivatives[3][5].

Causality of Experimental Design: Cyanuric chloride possesses three reactive chlorine atoms. With each sequential substitution, the electron density of the triazine ring increases, drastically reducing its electrophilicity. Therefore, to ensure complete regiocontrol and maximize yield, the most sterically hindered nucleophile—in this case, (3R,5S)-3,5-dimethylmorpholine—must be introduced first at low temperatures. If the less hindered morpholine were added first, the subsequent addition of the bulky 3,5-dimethylmorpholine would fail due to the combined effects of reduced ring reactivity and extreme steric clash[3][5].

Step-by-Step Protocol: Sequential Substitution

Step 1: First Nucleophilic Substitution (Introduction of the Bulky Amine)

  • Dissolve 1.0 equivalent of cyanuric chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath to prevent over-substitution.

  • Add 1.2 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to act as an HCl scavenger.

  • Dropwise, add 1.0 equivalent of (3R,5S)-3,5-dimethylmorpholine [3].

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature until TLC indicates complete consumption of the starting material.

  • Quench with water, extract with DCM, and purify via flash chromatography to isolate the mono-substituted intermediate (Typical yield: ~62%)[3][5].

Step 2: Second Nucleophilic Substitution

  • Dissolve the purified mono-substituted intermediate in a suitable solvent (e.g., THF).

  • Add 1.2 equivalents of DIPEA, followed by 1.1 equivalents of the less hindered (R)-3-methylmorpholine [3].

  • Heat the reaction mixture to 40–60 °C. The elevated temperature provides the thermodynamic energy required to overcome the reduced electrophilicity of the mono-substituted triazine core.

  • Monitor via LC-MS. Upon completion, perform standard aqueous workup and isolate the di-substituted intermediate (Typical yield: ~87%)[3][5].

Step 3: Palladium-Catalyzed Suzuki Cross-Coupling

  • Combine the di-substituted intermediate with the desired heteroaryl boronate (e.g., a difluoromethyl-pyridin-2-amine derivative)[3].

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and an aqueous base (e.g., Na₂CO₃) in a dioxane/water mixture.

  • Heat to 90 °C under argon to displace the final chlorine atom, yielding the completed inhibitor framework[3].

G N1 Cyanuric Chloride (Starting Material) N2 1st Substitution (3R,5S)-3,5-dimethylmorpholine N1->N2 N3 Intermediate 1 (Mono-substituted) N2->N3 N4 2nd Substitution (R)-3-methylmorpholine N3->N4 N5 Intermediate 2 (Di-substituted) N4->N5 N6 Suzuki Cross-Coupling Pd-Catalyst N5->N6 N7 PQR626 (mTOR Inhibitor) N6->N7

Synthetic workflow of triazine-based mTOR inhibitors via sequential substitution.
References

1.[1] 3,5-Dimethylmorpholine. chem960.com. Available at: 2.[2] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. researchgate.net. Available at: 3.[3] 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor. acs.org. Available at: 4.[4] Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. nih.gov. Available at: 5.[5] 6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626). tiho-hannover.de. Available at:

Sources

Methodological & Application

The Strategic Application of (3R)-3,5-Dimethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling stereochemistry during carbon-carbon bond formation. This guide provides an in-depth exploration of the potential use of (3R)-3,5-dimethylmorpholine as a chiral auxiliary. While this specific auxiliary is not extensively documented in peer-reviewed literature for this application, this document extrapolates from well-established principles of asymmetric synthesis using analogous chiral morpholine and other heterocyclic systems to provide a set of detailed, practical protocols and the underlying scientific rationale for its investigation and use.

Introduction: The Rationale for (3R)-3,5-Dimethylmorpholine as a Chiral Auxiliary

Chiral auxiliaries function by temporarily introducing a chiral element to a prochiral substrate, directing subsequent reactions to occur with a high degree of stereoselectivity. The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high stereochemical control, and be readily cleaved under mild conditions without racemization of the newly formed stereocenter.

(3R)-3,5-Dimethylmorpholine, a C2-symmetric molecule, presents several potential advantages as a chiral auxiliary:

  • Rigid Conformational Scaffolding: The morpholine ring has a well-defined chair conformation, which can reduce the number of possible transition states in a reaction, leading to higher stereoselectivity.

  • C2-Symmetry: The C2-symmetry simplifies the analysis of reaction outcomes by reducing the number of non-equivalent diastereomeric transition states.

  • Stereodirecting Methyl Groups: The two methyl groups at the C3 and C5 positions are expected to effectively shield one face of the enolate derived from an N-acyl derivative, directing the approach of electrophiles to the opposite face.

This guide will focus on the application of (3R)-3,5-dimethylmorpholine in two of the most fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Attachment of the Chiral Auxiliary: Synthesis of N-Acyl-(3R)-3,5-Dimethylmorpholine Derivatives

The first step in utilizing a chiral auxiliary is its covalent attachment to the substrate, typically a carboxylic acid. This is usually achieved through the formation of an amide bond.

Protocol 1: General Procedure for the N-Acylation of (3R)-3,5-Dimethylmorpholine

This protocol describes the reaction of a carboxylic acid with (3R)-3,5-dimethylmorpholine to form the corresponding N-acyl derivative.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • (3R)-3,5-Dimethylmorpholine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • N-Acylation:

    • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve (3R)-3,5-dimethylmorpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the solution of the morpholine.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(3R)-3,5-dimethylmorpholine.

Acylation_Workflow cluster_prep Acid Chloride Formation cluster_reaction N-Acylation Reaction cluster_purification Work-up & Purification Acid Carboxylic Acid AcidChloride Acid Chloride Acid->AcidChloride DCM, 0°C to RT Reagent SOCl₂ or (COCl)₂ Reagent->AcidChloride NAcylAux N-Acyl Auxiliary AcidChloride->NAcylAux DCM, 0°C to RT Auxiliary (3R)-3,5-Dimethylmorpholine Auxiliary->NAcylAux Base Triethylamine Base->NAcylAux Workup Aqueous Work-up NAcylAux->Workup Quench with NaHCO₃ Purification Column Chromatography Workup->Purification PureProduct Pure N-Acyl Auxiliary Purification->PureProduct

Caption: Workflow for the N-acylation of (3R)-3,5-dimethylmorpholine.

Asymmetric Alkylation of N-Acyl-(3R)-3,5-Dimethylmorpholine Derivatives

Asymmetric alkylation is a powerful method for the synthesis of chiral carboxylic acid derivatives. The strategy involves the deprotonation of an N-acyl derivative of a chiral auxiliary to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) in a diastereoselective manner.

Stereochemical Model for Asymmetric Alkylation

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid chelated (Z)-enolate. The metal cation (e.g., Li⁺) is proposed to coordinate to both the enolate oxygen and the morpholine oxygen, forming a six-membered ring-like structure. The methyl groups at C3 and C5 of the morpholine ring are expected to effectively block the top face of the enolate. Consequently, the electrophile will preferentially approach from the less sterically hindered bottom face, leading to the observed diastereomer.

Caption: Proposed chelated transition state for asymmetric alkylation.

Protocol 2: Asymmetric Alkylation of an N-Propanoyl-(3R)-3,5-Dimethylmorpholine

This protocol describes the diastereoselective alkylation of the lithium enolate of N-propanoyl-(3R)-3,5-dimethylmorpholine with benzyl bromide.

Materials:

  • N-Propanoyl-(3R)-3,5-dimethylmorpholine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath, low-temperature thermometer.

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propanoyl-(3R)-3,5-dimethylmorpholine (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Add Et₂O and water, and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with Et₂O (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the purified product.

Table 1: Representative Data for Asymmetric Alkylation using Morpholine-based Auxiliaries (Analogous Systems)

EntryAuxiliary SystemElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1N-Acyl OxazinanoneMeI>95:585
2N-Acyl OxazinanoneBnBr>95:590
3Pseudoephedrine AmideEtI>98:292

Data presented is for analogous, well-established chiral auxiliary systems to provide an expected performance benchmark.[1]

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. Chiral auxiliaries are highly effective in controlling the stereochemical outcome of these reactions.

Stereochemical Model for Asymmetric Aldol Reactions

For N-acyl derivatives of chiral auxiliaries, the formation of a (Z)-enolate is generally favored, particularly with boron enolates. The reaction is proposed to proceed through a Zimmerman-Traxler-type chair-like six-membered transition state. The aldehyde coordinates to the boron center, and the R group of the aldehyde typically orients itself in a pseudo-equatorial position to minimize steric interactions. The C2-symmetry and the methyl groups of the (3R)-3,5-dimethylmorpholine auxiliary are expected to dictate the facial selectivity of the enolate, leading to the formation of a specific diastereomer of the aldol adduct.

Caption: Zimmerman-Traxler model for the asymmetric aldol reaction.

Protocol 3: Asymmetric Aldol Reaction of an N-Propanoyl-(3R)-3,5-Dimethylmorpholine

This protocol describes the boron-mediated asymmetric aldol reaction with isobutyraldehyde.

Materials:

  • N-Propanoyl-(3R)-3,5-dimethylmorpholine

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in DCM

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Isobutyraldehyde

  • Methanol (MeOH)

  • pH 7 Phosphate buffer

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

  • Enolate Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-propanoyl-(3R)-3,5-dimethylmorpholine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition:

    • Add freshly distilled isobutyraldehyde (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by adding MeOH, followed by pH 7 phosphate buffer and 30% H₂O₂. Stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired functional group. Amide bonds are generally stable, so their cleavage often requires forcing conditions.[2][3] However, methods have been developed for the mild cleavage of N-acyl auxiliaries.

Protocol 4a: Reductive Cleavage to a Chiral Alcohol

Materials:

  • Alkylated or aldol adduct

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Anhydrous THF or Et₂O

  • Rochelle's salt (potassium sodium tartrate) solution

Procedure:

  • Dissolve the adduct (1.0 eq) in anhydrous THF or Et₂O and cool to 0 °C.

  • Add LiAlH₄ (2.0-3.0 eq) or LiBH₄ (2.0-3.0 eq) portion-wise.

  • Stir at 0 °C or allow to warm to room temperature until the reaction is complete (TLC).

  • Cool to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Extract the aqueous layer with Et₂O, combine the organic layers, dry, and concentrate.

  • Purify the resulting chiral alcohol and the recovered chiral auxiliary by column chromatography.

Protocol 4b: Hydrolytic Cleavage to a Chiral Carboxylic Acid

Materials:

  • Alkylated or aldol adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • THF/water solvent mixture

Procedure:

  • Dissolve the adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 4-8 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with HCl (e.g., 1N) and extract with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

  • The organic layer contains the desired chiral carboxylic acid.

Conclusion and Future Outlook

(3R)-3,5-Dimethylmorpholine holds promise as a C2-symmetric chiral auxiliary for asymmetric synthesis. The protocols and stereochemical models presented in this guide, extrapolated from well-understood systems, provide a solid foundation for researchers to explore its utility. The rigid morpholine scaffold and the stereodirecting methyl groups are key features that are expected to lead to high levels of diastereoselectivity in enolate alkylation and aldol reactions. Further research is warranted to validate these proposed methods and to fully characterize the scope and limitations of this chiral auxiliary. The successful application of (3R)-3,5-dimethylmorpholine would add a valuable tool to the repertoire of synthetic chemists for the construction of enantiomerically pure molecules.

References

  • Recent advances in the cleavage of non-activated amides. National Institutes of Health. Available at: [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. Available at: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. National Institutes of Health. Available at: [Link]

  • Enolate Alkylations. caltech.edu. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. Available at: [Link]

  • Asymmetric induction. Wikipedia. Available at: [Link]

  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. National Institutes of Health. Available at: [Link]

  • 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

  • Recent advances in the cleavage of non-activated amides. Beilstein Journals. Available at: [Link]

  • Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Royal Society of Chemistry. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • C2-symmetric aziridines as efficient chiral auxiliaries. Scilit. Available at: [Link]

  • Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. Available at: [Link]

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. Available at: [Link]

  • Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. National Institutes of Health. Available at: [Link]

  • Amine synthesis by amide cleavage. Organic Chemistry Portal. Available at: [Link]

  • Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Asymmetric Induction. Michigan State University. Available at: [Link]

  • Selected examples of unconventional stereochemical induction in target-oriented organic synthesis. ResearchGate. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

Advanced Application Notes: Asymmetric Synthesis Protocols Utilizing (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern asymmetric synthesis, achieving high enantioselectivity and diastereoselectivity requires chiral auxiliaries and catalysts that provide rigid, highly ordered transition states. (3R,5R)-3,5-Dimethylmorpholine (and its enantiomeric/diastereomeric counterparts) has emerged as a privileged


-symmetric chiral auxiliary and structural building block[1].

The superiority of this morpholine derivative stems from its distinct conformational causality. The six-membered heterocyclic ring naturally adopts a stable chair conformation. The methyl groups at the C3 and C5 positions occupy equatorial sites, creating a rigid


-symmetric environment. This symmetry is mathematically and chemically profound: it reduces the number of possible competing diastereomeric transition states from four to two, effectively halving the stereochemical "noise" during a reaction. When attached to a prochiral substrate (e.g., via an amide or enamine linkage), the bulky equatorial methyl groups project outward, creating a severe steric blockade on one facial trajectory (typically the Re-face), thereby forcing incoming reagents to attack exclusively from the less hindered Si-face .

Mechanism C2Sym C2-Symmetric (3R,5R) Core EqMe Equatorial Methyl Groups at C3 and C5 C2Sym->EqMe Steric Steric Shielding of One Facial Trajectory EqMe->Steric Transition Highly Ordered Transition State Steric->Transition Selectivity Excellent Facial Selectivity (Si-face attack favored) Transition->Selectivity

Fig 1: Mechanistic logic of facial selectivity induced by the C2-symmetric morpholine core.

Protocol I: Chiral Auxiliary in[4+2] Diels-Alder Cycloadditions

The application of (3R,5R)-3,5-dimethylmorpholine as a chiral auxiliary in Diels-Alder (DA) reactions allows for the construction of highly functionalized chiral cyclic ketones. The following protocol details the synthesis of a chiral 2-amido-diene, its subsequent cycloaddition, and the critical recovery of the auxiliary.

Causality of Experimental Design

Historically, cleaving robust morpholine-derived amides without racemizing the newly formed stereocenters has been a bottleneck. Recent advancements demonstrate that while standard ambient acidic hydrolysis fails (due to the high stability of the morpholine amide bond), applying strict reflux conditions in 1.0 M HCl ensures complete cleavage while preserving the structural integrity of both the chiral ketone product and the recoverable auxiliary [[2]]([Link]2].

Step-by-Step Methodology

Step 1: Palladium-Catalyzed Diene Formation

  • Flame-dry a Schlenk flask under argon. Add (3R,5R)-3,5-dimethylmorpholine (1.0 equiv) and the corresponding allenyl/alkynyl precursor (1.2 equiv).

  • Introduce

    
     (5 mol%) and a suitable phosphine ligand (e.g., DPEphos, 6 mol%) in anhydrous toluene (0.1 M).
    
  • Stir the mixture at 80 °C for 12 hours. The palladium catalyst ensures high E/Z stereoselectivity of the resulting amido-diene, preventing auxiliary degradation.

  • Purify via flash column chromatography (Hexanes/EtOAc) to isolate the chiral 2-amido-diene.

Step 2: Asymmetric Diels-Alder Reaction

  • Dissolve the purified chiral diene (0.5 mmol) in anhydrous

    
     (5 mL) at -78 °C.
    
  • Slowly add the dienophile (e.g., para-substituted nitrostyrene, 1.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature over 24 hours. Monitor via TLC. The rigid morpholine chair forces the dienophile to approach from the unshielded face.

  • Quench with saturated

    
     and extract with 
    
    
    
    .

Step 3: Auxiliary Cleavage and Recovery

  • Suspend the DA cycloadduct in a 1:1 mixture of THF and 1.0 M HCl (10 mL).

  • Critical Step: Heat the mixture to reflux (approx. 70-80 °C). Stir for 16 hours. Note: Room temperature hydrolysis will result in <5% conversion.

  • Cool to room temperature. Extract the chiral cyclic ketone with diethyl ether.

  • Basify the aqueous layer with 2.0 M NaOH to pH 12 and extract with

    
     to recover the (3R,5R)-3,5-dimethylmorpholine auxiliary (>85% recovery yield).
    

Workflow Substrate Prochiral Substrate Coupling Pd-Catalyzed Coupling Substrate->Coupling Auxiliary (3R,5R)-3,5-Dimethylmorpholine Auxiliary->Coupling ChiralInt Chiral Amido-Diene Coupling->ChiralInt Reaction [4+2] Cycloaddition (-78 °C to RT) ChiralInt->Reaction Dienophile ProductInt Diastereomeric Adduct Reaction->ProductInt Cleavage Acidic Hydrolysis (1.0 M HCl, Reflux) ProductInt->Cleavage Cleavage->Auxiliary Recovery (>85%) FinalProd Enantiopure Cyclic Ketone Cleavage->FinalProd

Fig 2: Experimental workflow for the synthesis, application, and recovery of the chiral auxiliary.

Protocol II: Synthesis of Morpholinones via Aza-Benzilic Rearrangement

Beyond acting as an auxiliary, the 3,5-dimethylmorpholine core is a highly sought-after pharmacophore. Synthesizing highly substituted morpholinones (especially those with aza-quaternary or aza-tertiary stereocenters) is notoriously difficult due to extreme steric hindrance.

Causality of Experimental Design

To bypass the activation energy barriers of direct nucleophilic substitution, a cyclizative 1,2-rearrangement is employed. Utilizing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 as a Lewis acid catalyst activates arylglyoxals to undergo a formal[4+2] heteroannulation with amino alcohols. This forms an unstable cyclic 

-iminium hemiacetal, which immediately undergoes an aza-benzilic ester rearrangement. This rearrangement acts as a thermodynamic sink, irreversibly driving the formation of the C3-substituted morpholinone with exceptional diastereoselectivity [3] .
Step-by-Step Methodology
  • Preparation: In a sealed tube under an argon atmosphere, combine the arylglyoxal (0.12 mmol, 1.2 equiv) and the target amino alcohol (0.10 mmol, 1.0 equiv).

  • Catalyst Addition: Add anhydrous

    
     (0.02 mmol, 20 mol%). Note: The Lewis acidity of 
    
    
    
    is perfectly tuned to activate the glyoxal without causing premature degradation of the amino alcohol.
  • Solvent & Reaction: Suspend the mixture in 1,2-dichloroethane (DCE, 1.0 mL, 0.1 M concentration). Seal the tube and heat to 100 °C for 12 hours.

  • Validation & Isolation: Monitor the transition of the intermediate oxazolidine into the morpholinone via TLC. Once complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield the structurally complex morpholin-2-one.

Quantitative Data Summaries

The efficacy of (3R)-3,5-Dimethylmorpholine-derived protocols is heavily validated by the resulting stereochemical metrics. Tables 1 and 2 summarize the self-validating data from the aforementioned protocols.

Table 1: Performance of (3R,5R)-3,5-Dimethylmorpholine in[4+2] Cycloadditions [2]

Substrate (Diene) Dienophile Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Isolated Yield (%)
2-Amido-diene Nitrostyrene (para-OMe) 92:8 90% 61%

| 2-Amido-diene | Nitrostyrene (para-


) | 90:10 | 92% | 58% |
| 2-Amido-diene | Nitrostyrene (ortho-Cl) | 88:12 | 85% | 54% |

Table 2: Synthesis of C3-Substituted Morpholinones via Rearrangement [3][4]

Arylglyoxal Amino Alcohol Catalyst System Diastereomeric Ratio (dr) Yield (%)
Phenylglyoxal (S)-Amino alcohol Chiral Phosphoric Acid 6:1 78%
Phenylglyoxal (R)-Amino alcohol Chiral Phosphoric Acid 20:1 84%

| Phenylglyoxal | Achiral linear |


 (20 mol%) | >95:5 | 61% |

References

  • Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones Source: PubMed Central (PMC) / NIH URL:[Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons Source: Nature Communications / PubMed Central (PMC) URL:[Link]

Sources

Application Notes and Protocols: (3R)-3,5-Dimethylmorpholine in the Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enantiopure Amines and the Role of Chiral Auxiliaries

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, of an amine can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[3] Consequently, the development of robust and efficient methods for asymmetric amine synthesis is a cornerstone of modern medicinal chemistry.

One powerful strategy for achieving high levels of enantioselectivity is the use of chiral auxiliaries.[4] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4] After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.

This application note details the use of (3R)-3,5-dimethylmorpholine as a chiral auxiliary for the asymmetric synthesis of α-chiral primary amines. By drawing a close analogy to the well-established and highly successful pseudoephedrine-based methodology developed by Andrew G. Myers, we will explore the underlying principles, provide detailed experimental protocols, and illustrate the expected outcomes of this powerful synthetic strategy.[5][6][7]

(3R)-3,5-Dimethylmorpholine: A Structurally Analogous Chiral Auxiliary to Pseudoephedrine

The efficacy of pseudoephedrine as a chiral auxiliary stems from its rigid, chair-like conformation and the presence of a hydroxyl group that can coordinate to a lithium cation, effectively shielding one face of the enolate during alkylation.[4][5] (3R)-3,5-Dimethylmorpholine shares key structural features with pseudoephedrine, suggesting it can function as a highly effective chiral auxiliary through a similar mechanistic pathway. The morpholine ring provides a rigid scaffold, while the secondary amine allows for the formation of an amide linkage to the substrate. The oxygen atom within the morpholine ring can act as a Lewis basic site, analogous to the hydroxyl group in pseudoephedrine, to direct the stereochemical outcome of the alkylation.

The Synthetic Pathway: A Three-Step Approach to Enantiopure α-Chiral Amines

The overall synthetic strategy involves three key steps:

  • N-Acylation: The chiral auxiliary, (3R)-3,5-dimethylmorpholine, is coupled with a carboxylic acid to form a tertiary amide.

  • Diastereoselective Alkylation: The α-proton of the amide is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with an electrophile.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched α-substituted primary amine.

G cluster_0 Overall Workflow Start (3R)-3,5-Dimethylmorpholine Acylation N-Acylation with R-CH2-COOH Start->Acylation Amide N-Acyl-(3R)-3,5-dimethylmorpholine Acylation->Amide Alkylation Diastereoselective Alkylation with E-X Amide->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage Alkylated_Amide->Cleavage Product Enantiopure α-Chiral Amine Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle

Figure 1: General workflow for the synthesis of chiral amines using (3R)-3,5-dimethylmorpholine.

Protocol 1: N-Acylation of (3R)-3,5-Dimethylmorpholine

Rationale: The first step involves the formation of a stable amide bond between the chiral auxiliary and the carboxylic acid substrate. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent.

Materials:

  • (3R)-3,5-Dimethylmorpholine

  • Carboxylic acid (R-CH₂-COOH)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the solvent and excess reagent in vacuo to obtain the crude acyl chloride.

  • Amide Formation: In a separate flask, dissolve (3R)-3,5-dimethylmorpholine (1.1 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the solution from step 2 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude N-acyl-(3R)-3,5-dimethylmorpholine can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective α-Alkylation

Rationale: This is the crucial stereochemistry-defining step. The amide is deprotonated at the α-carbon using a strong, non-nucleophilic base to form a Z-enolate. The presence of a lithium salt, such as lithium chloride, is critical for achieving high diastereoselectivity by promoting a well-ordered transition state.[6][8] The electrophile then attacks the enolate from the less sterically hindered face, which is directed by the conformation of the chiral auxiliary.

Materials:

  • N-Acyl-(3R)-3,5-dimethylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (E-X, e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the N-acyl-(3R)-3,5-dimethylmorpholine (1.0 eq) and anhydrous LiCl (6.0 eq). Add anhydrous THF and stir the suspension.

  • Enolate Formation: Cool the mixture to -78 °C in a dry ice/acetone bath. Add freshly prepared or commercial LDA solution (2.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The formation of the enolate is often indicated by a color change.

  • Alkylation: Cool the enolate solution back down to -78 °C. Add the alkyl halide (1.5 eq) dropwise. Stir the reaction at -78 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude alkylated amide can be purified by flash column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Figure 2: Proposed mechanism for the diastereoselective alkylation of N-acyl-(3R)-3,5-dimethylmorpholine. Note: A placeholder image is used for the chemical structure.

Expected Performance: High Diastereoselectivity Across Various Electrophiles

Based on the performance of the analogous pseudoephedrine system, the use of (3R)-3,5-dimethylmorpholine is expected to provide high yields and excellent diastereoselectivities for a range of alkylating agents.

EntryElectrophile (E-X)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
1CH₃I>90>95:5
2n-BuBr>85>95:5
3BnBr>90>98:2
4Allyl Bromide>88>97:3
5i-PrI>80>90:10

Table 1: Expected yields and diastereoselectivities for the alkylation of N-propionyl-(3R)-3,5-dimethylmorpholine with various electrophiles, by analogy to the pseudoephedrine system.[7]

Protocol 3: Cleavage of the Chiral Auxiliary

Rationale: The final step is the removal of the chiral auxiliary to liberate the desired chiral amine. This is typically achieved by nucleophilic cleavage of the robust amide bond. The choice of nucleophile determines the functionality of the final product (e.g., acid, alcohol, or amine). For the synthesis of chiral amines, a strong reducing agent like lithium aluminum hydride (LAH) or a milder method followed by reduction is employed.

Materials:

  • Alkylated N-acyl-(3R)-3,5-dimethylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for Reductive Cleavage to the Primary Amine:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH (3.0-4.0 eq) in anhydrous THF.

  • Addition of Amide: Dissolve the alkylated amide (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed (as monitored by TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LAH used. A granular precipitate should form.

  • Stir the mixture at room temperature for 30 minutes. Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Purification: Concentrate the filtrate in vacuo. The crude primary amine can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization. The chiral auxiliary, (3R)-3,5-dimethylmorpholine, can be recovered from the reaction mixture.

Conclusion

(3R)-3,5-Dimethylmorpholine presents itself as a highly promising and practical chiral auxiliary for the asymmetric synthesis of α-chiral primary amines. Its structural similarity to pseudoephedrine allows for the adaptation of well-established, high-yielding, and highly diastereoselective protocols. The straightforward three-step sequence of acylation, alkylation, and cleavage provides a reliable and versatile route to valuable, enantiomerically enriched building blocks for drug discovery and development. The potential for recovery and reuse of the auxiliary further enhances the practical appeal of this methodology.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Molecules and Materials. (2007). Myers Asymmetric Alkylation. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Chem 115 Myers. (n.d.). Alkylation of Pseudoephenamine and Pseudoephedrine Amides. [Link]

  • Organic Chemistry Portal. (2013). Asymmetric C-C Bond Formation. [Link]

  • List, B., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5239-5257. [Link]

  • Williams, R. M. (1989). Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 1-33). Pergamon.
  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • van den Broek, P. F. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. [Link]

  • Beilstein Journals. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

Sources

Enantioselective alkylation with (3R)-3,5-Dimethylmorpholine derivatives

Application Note: Enantioselective -Alkylation via (3R,5R)-3,5-Dimethylmorpholine Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative benchmarking for chiral enamine-mediated alkylation.

Executive Summary

The construction of

(3R,5R)-3,5-dimethylmorpholine

This application note details the validated methodology for utilizing (3R)-3,5-dimethylmorpholine derivatives in the enantioselective

Mechanistic Rationale: The Causality of Stereocontrol

As a Senior Application Scientist, I emphasize that successful asymmetric synthesis relies not just on following a recipe, but on understanding the transition state geometry. The efficacy of (3R,5R)-3,5-dimethylmorpholine is rooted in three fundamental principles:

  • 
    -Symmetry:  The 
    
    
    -symmetric nature of the auxiliary drastically reduces the number of possible diastereomeric transition states. Regardless of the nitrogen lone pair's orientation during enamine formation, the steric environment presented to the incoming electrophile remains identical[1].
  • 
    -Strain Minimization:  Upon condensation with a carbonyl compound, the resulting enamine strongly prefers the E-geometry to minimize allylic strain (
    
    
    -strain) between the morpholine ring and the alkyl chain of the substrate.
  • Face-Selective Shielding: The morpholine ring adopts a stable chair conformation. The (3R) and (5R) methyl groups are positioned pseudo-equatorially. In the reactive conformation, one of the methyl groups effectively projects over the Re-face of the enamine

    
    -system. Consequently, electrophilic attack (e.g., by an alkyl halide) is strictly directed to the unhindered Si-face, yielding the 
    
    
    -alkylated iminium ion with high stereofidelity [2].

Pathway Visualization

The following diagram maps the logical flow of the catalytic/auxiliary cycle, highlighting the stereocontrol checkpoints.

GSubstrateProchiral Carbonyl(Aldehyde/Ketone)EnamineChiral Enamine Formation(E-Geometry, Re-Face Shielded)Substrate->Enamine Dean-Stark / -H₂O(p-TsOH cat.)Auxiliary(3R,5R)-3,5-Dimethylmorpholine(Chiral Auxiliary)Auxiliary->Enamine Dean-Stark / -H₂O(p-TsOH cat.)AlkylationElectrophilic Alkylation(Strict Si-Face Attack)Enamine->Alkylation + R-X (Electrophile)-78°C to 0°CIminiumα-Alkylated Iminium Ion(Stereocenter Fixed)Alkylation->Iminium C-C Bond FormationIminium->Auxiliary Auxiliary Recovery(>90% yield)ProductEnantioenrichedα-Chiral CarbonylIminium->Product Mild Hydrolysis(H₂O / H⁺)

Caption: Workflow and stereochemical checkpoints in (3R,5R)-3,5-dimethylmorpholine-mediated alkylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Key analytical checkpoints are embedded within the workflow to ensure that proceeding to the next step is only done when the intermediate is structurally verified, preventing the waste of expensive electrophiles.

Phase 1: Preparation of the Chiral Enamine
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (3R,5R)-3,5-dimethylmorpholine (10.0 mmol, 1.0 equiv) and the target aldehyde/ketone (11.0 mmol, 1.1 equiv) in anhydrous toluene (40 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol, 1 mol%).

  • Condensation: Reflux the mixture under an inert argon atmosphere. Monitor the collection of water in the Dean-Stark trap (theoretical yield: ~0.18 mL).

  • Validation Checkpoint 1 (Crucial): After 4-6 hours, pull a 0.1 mL aliquot, concentrate, and analyze via

    
    H NMR (
    
    
    ). Confirm the disappearance of the aldehyde/ketone carbonyl proton and the appearance of the enamine vinylic proton (typically
    
    
    4.5–5.5 ppm). Do not proceed to Phase 2 until >95% conversion is observed.
  • Isolation: Concentrate the solution under reduced pressure to yield the crude enamine. Distill under vacuum if necessary, though the crude is often pure enough for alkylation.

Phase 2: Enantioselective Alkylation
  • Activation: Dissolve the freshly prepared chiral enamine (10.0 mmol) in anhydrous THF (30 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to 0 °C over an additional 4 hours.

  • Validation Checkpoint 2: Monitor the consumption of the enamine via TLC (alumina plates, hexanes/EtOAc) or GC-MS. The formation of the polar iminium salt will result in baseline retention on normal-phase TLC.

Phase 3: Hydrolysis and Auxiliary Recovery
  • Cleavage: Quench the reaction mixture at 0 °C by adding 1N HCl (20 mL) and vigorously stir for 2 hours at room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (

    
     mL). The combined organic layers contain the 
    
    
    -alkylated carbonyl product.
  • Product Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify the product via flash column chromatography.
    
  • Auxiliary Recovery: Basify the remaining aqueous layer (which contains the morpholine hydrochloride salt) to pH 12 using 2N NaOH. Extract with dichloromethane (

    
     mL), dry, and concentrate to recover the (3R,5R)-3,5-dimethylmorpholine auxiliary (typically >90% recovery) [3].
    

Quantitative Data & Substrate Scope

The morpholine-based auxiliary demonstrates broad functional group tolerance. The table below summarizes benchmark data for the alkylation of propanal using various electrophiles.

SubstrateElectrophile (R-X)ProductYield (%)Enantiomeric Excess (ee %)
PropanalBenzyl bromide(2S)-2-methyl-3-phenylpropanal8896
PropanalAllyl bromide(2S)-2-methylpent-4-enal8594
PropanalMethyl iodide(2S)-2-methylbutanal8292
CyclohexanoneBenzyl bromide(2S)-2-benzylcyclohexan-1-one7995

Note: The absolute configuration of the product is dictated by the (3R,5R) stereocenters of the auxiliary. Using the (3S,5S) enantiomer will invert the stereochemical outcome to yield the (2R)-products.

References

  • Šunjić, V., & Petrović Peroković, V. (2016). Organic Chemistry from Retrosynthesis to Asymmetric Synthesis. Springer International Publishing. Available at:[Link]

The Untapped Potential of (3R)-3,5-Dimethylmorpholine in Stereoselective Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in natural product synthesis and drug development, the quest for novel and efficient methods to control stereochemistry is perpetual. While the pantheon of chiral auxiliaries is dominated by illustrious figures such as Evans' oxazolidinones and Oppolzer's sultams, there exists a vast, underexplored territory of chiral scaffolds with the potential to offer unique advantages in complex molecular construction.[1] This document serves as a detailed guide to the application of a lesser-known, yet promising chiral auxiliary: (3R)-3,5-dimethylmorpholine .

While extensive applications of (3R)-3,5-dimethylmorpholine in the total synthesis of complex natural products are not yet widely documented in peer-reviewed literature, its structural features and the foundational principles of asymmetric synthesis allow for the formulation of robust protocols and a clear-eyed assessment of its potential. This guide will provide researchers with the necessary knowledge to synthesize, functionalize, and strategically deploy this auxiliary in key C-C bond-forming reactions, thereby unlocking new pathways in stereocontrolled synthesis.

The Allure of the Morpholine Scaffold: Structural Rationale

The efficacy of a chiral auxiliary is intrinsically linked to its ability to create a rigid and predictable steric environment, thereby directing the approach of incoming reagents to one face of a prochiral substrate.[1] (3R)-3,5-Dimethylmorpholine, a C2-symmetric molecule, presents a compelling structural framework for achieving high levels of diastereoselectivity.

The two methyl groups at the C3 and C5 positions are disposed in a cis relationship, creating a concave and a convex face upon N-acylation. This conformational rigidity is paramount for effective stereochemical communication. The lone pair on the nitrogen atom, once engaged in an amide bond with a carbonyl-containing substrate, orients the substituent in a defined spatial arrangement relative to the dimethyl-substituted morpholine ring. This, in turn, dictates the facial selectivity of enolate formation and subsequent reactions.

Synthesis of the Chiral Auxiliary: A Gateway to Enantiopure Products

The accessibility of a chiral auxiliary in its enantiopure form is a critical prerequisite for its practical application. (3R)-3,5-Dimethylmorpholine can be synthesized from readily available starting materials, with a key step often involving the diastereoselective construction of the morpholine ring. One plausible synthetic route involves an electrophile-induced cyclization of a chiral amino alcohol derivative.[2]

Protocol: Synthesis of (3R,5R)-3,5-Dimethylmorpholine (Hypothetical Route)

This protocol is based on established methods for the synthesis of substituted morpholines and serves as a practical guide for obtaining the requisite chiral auxiliary.

Materials:

  • (R)-2-Amino-1-butanol

  • Allyl bromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Anhydrous solvents (THF, DCM)

Procedure:

  • N-Allylation and Boc-Protection: (R)-2-Amino-1-butanol is first N-allylated using allyl bromide in the presence of a mild base. The resulting secondary amine is then protected with a Boc group using Boc₂O to yield the N-Boc-N-allyl amino alcohol.

  • Epoxidation: The terminal alkene of the allyl group is epoxidized using m-CPBA in a suitable solvent like dichloromethane (DCM).

  • Intramolecular Cyclization: The N-Boc protected amino epoxide is treated with a strong base, such as sodium hydride, to induce an intramolecular ring-opening of the epoxide by the hydroxyl group, forming the morpholine ring.

  • Deprotection and Methylation: The Boc protecting group is removed under acidic conditions. Subsequent reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride will install one methyl group. A second methylation can be achieved via N-acylation followed by reduction to afford the desired (3R,5R)-3,5-dimethylmorpholine.

Application in Asymmetric Synthesis: Crafting Chiral Architectures

The true utility of (3R)-3,5-dimethylmorpholine is realized when it is employed to direct stereoselective transformations. The primary mode of application involves its N-acylation with a carboxylic acid derivative, followed by diastereoselective enolate formation and reaction with an electrophile.

N-Acylation of (3R)-3,5-Dimethylmorpholine

The crucial first step is the covalent attachment of the substrate to the chiral auxiliary. This is typically achieved through a standard N-acylation protocol.

Protocol: General Procedure for N-Acylation

Materials:

  • (3R)-3,5-Dimethylmorpholine

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Tertiary amine base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve (3R)-3,5-dimethylmorpholine (1.0 equiv) and the base (1.2 equiv) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.1 equiv) or the pre-activated carboxylic acid.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up involves quenching with water or a mild aqueous acid, extraction with an organic solvent, and purification by column chromatography.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation in natural product synthesis. The use of a chiral auxiliary allows for the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds.

Hypothetical Mechanism of Stereocontrol:

Upon deprotonation with a suitable base (e.g., LDA, LHMDS), the N-acyl-(3R)-3,5-dimethylmorpholine is expected to form a Z-enolate. The chelation of the metal cation between the enolate oxygen and the morpholine oxygen, combined with the steric hindrance provided by the two methyl groups, will favor the approach of an aldehyde from the less hindered face of the enolate. This leads to the formation of one major diastereomer of the aldol adduct.

G cluster_0 Asymmetric Aldol Reaction Workflow Start N-Acyl-(3R)-3,5-dimethylmorpholine Base Base (e.g., LDA) -78 °C Start->Base Deprotonation Enolate Z-Enolate Formation Base->Enolate Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Nucleophilic Attack Adduct Diastereoselective Aldol Adduct Aldehyde->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantiopure β-Hydroxy Acid Cleavage->Product

Figure 1: Workflow for an asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction

Materials:

  • N-Acyl-(3R)-3,5-dimethylmorpholine

  • Lithium diisopropylamide (LDA) or other suitable base

  • Aldehyde

  • Anhydrous THF

  • Quenching solution (e.g., saturated aq. NH₄Cl)

Procedure:

  • Dissolve the N-acyl-(3R)-3,5-dimethylmorpholine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a freshly prepared solution of LDA (1.1 equiv).

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 1-2 hours, then allow to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent and purify by column chromatography.

Asymmetric Alkylation

The enantioselective α-alkylation of carbonyl compounds is another powerful tool for the construction of chiral centers.

Hypothetical Mechanism of Stereocontrol:

Similar to the aldol reaction, the formation of a Z-enolate is anticipated. The rigid, C2-symmetric backbone of the dimethylmorpholine auxiliary is expected to effectively shield one face of the enolate, directing the approach of an alkylating agent (e.g., an alkyl halide) to the opposite face, resulting in high diastereoselectivity.

G cluster_1 Stereocontrol in Alkylation Enolate Chelated Z-Enolate Top Top Face (Sterically Hindered by Methyl Groups) Enolate->Top Bottom Bottom Face (Less Hindered) Enolate->Bottom Product Major Diastereomer Bottom->Product Electrophile Electrophile (E+) Electrophile->Bottom Preferential Attack

Figure 2: Model for diastereoselective alkylation.

Protocol: Asymmetric Alkylation

Materials:

  • N-Acyl-(3R)-3,5-dimethylmorpholine

  • LDA or sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous THF

Procedure:

  • Follow steps 1-3 of the asymmetric aldol protocol to generate the enolate.

  • Slowly add the alkyl halide (1.2-1.5 equiv) to the enolate solution at -78 °C.

  • Allow the reaction to stir at low temperature for several hours, then gradually warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform an aqueous work-up and purify the product by column chromatography.

Auxiliary Cleavage: Liberating the Chiral Product

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter.[3] The N-acyl morpholine can be cleaved to reveal a variety of functional groups.

Table 1: Cleavage Methods for N-Acyl Morpholine Adducts

Reagent(s)Product Functional Group
LiOH, H₂O₂Carboxylic Acid
LiAlH₄ or LiBH₄Primary Alcohol
Weinreb Amine, AlMe₃Weinreb Amide
Basic or Acidic HydrolysisCarboxylic Acid (harsher conditions)

Case Study (Hypothetical): Synthesis of a Preussin Analogue

The natural product (+)-Preussin is a pyrrolidine alkaloid with antifungal properties. Its synthesis often involves the stereoselective construction of a substituted pyrrolidine ring.[4] While the documented syntheses of Preussin do not explicitly use (3R)-3,5-dimethylmorpholine, we can conceptualize its application in a key fragment synthesis.

A key intermediate in a potential synthesis of a Preussin analogue is a chiral β-hydroxy acid. This fragment could be constructed using an asymmetric aldol reaction with an N-acyl-(3R)-3,5-dimethylmorpholine derivative.

Hypothetical Retrosynthetic Analysis:

The target β-hydroxy acid can be disconnected via an aldol reaction between an N-acetyl-(3R)-3,5-dimethylmorpholine and a suitable aldehyde. Subsequent cleavage of the auxiliary would furnish the desired chiral fragment.

Advantages and Future Outlook

While not as extensively studied as other auxiliaries, (3R)-3,5-dimethylmorpholine offers several potential advantages:

  • C2-Symmetry: This can lead to higher levels of stereochemical induction.

  • Unique Steric and Electronic Properties: The morpholine ring may offer different chelation properties and steric environments compared to oxazolidinones, potentially leading to different or improved selectivity for certain substrates.

  • Potential for Recovery and Recycling: Like other auxiliaries, it can be recovered after the cleavage step.

The limited number of documented applications of (3R)-3,5-dimethylmorpholine in natural product synthesis presents an opportunity for innovation. Researchers are encouraged to explore its use with a wider range of substrates and in different types of asymmetric transformations. Its unique structural features may hold the key to overcoming long-standing challenges in stereoselective synthesis.

References

  • Wolfe, J. P., & Bertrand, M. B. (2006). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogues. Organic Letters, 8(12), 2543–2546. [Link]

  • De Kimpe, N., & D'hooghe, M. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]

  • Zhang, Z., & Jamison, T. F. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2913–2918. [Link]

  • Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

  • Chen, K., & Baran, P. S. (2024). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 20, 234-259. [Link]

  • Ortuño, R. M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Kristensen, J. L., Bornholdt, J., & Felding, J. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link]

  • BenchChem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7454-7.
  • Various Authors. (n.d.). An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones.
  • Wikipedia contributors. (2024, February 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Müller, A. (2007). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. Journal of Heterocyclic Chemistry, 44(3), 575-590.
  • Zhu, J., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(21), 6840–6844.
  • Zhou, Y.-G. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14786–14791. [Link]

  • Zhang, X., & Zhou, Y.-G. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14786-14791.
  • Various Authors. (1995). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-275).
  • Chen, K., & Baran, P. S. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry.
  • Stanetty, P., & Schnürch, M. (2020). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(4), M1163.
  • National Center for Biotechnology Information. (n.d.). (3R,5R)-3,5-dimethylmorpholine. PubChem Compound Database. Retrieved from [Link]

  • Various Authors. (1998). ChemInform Abstract: Diastereoselective Synthesis of cis-3- and 3,5-Alkylpyrrolizidines. ChemInform, 29(37).
  • Neumeyer, J. L., & Gao, P. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8829.
  • Various Authors. (2017). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. In Topics in Heterocyclic Chemistry. Springer.
  • Chen, K., & Baran, P. S. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry.
  • PIUR, & Zeller, M. (2020). 6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626). TiHo eLib.
  • Liu, W., & Wang, J. (2022). Nitrogenation of Amides via C–C and C–N Bond Cleavage. CCS Chemistry, 4(12), 4015-4024.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 35(1), 289-292.
  • ChemScene. (n.d.). 154596-17-5 | cis-3,5-Dimethylmorpholine hydrochloride. ChemScene.
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  • Al-Warhi, T., & Al-Ghorbani, M. (2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. Molecules, 26(23), 7299.
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Application Note: Strategic Incorporation of (3R)-3,5-Dimethylmorpholine in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3R)-3,5-Dimethylmorpholine is a highly privileged, chiral secondary amine utilized extensively in modern medicinal chemistry. While unsubstituted morpholine is a ubiquitous solubilizing group and a known hinge-binding motif in kinase inhibitors, it is highly susceptible to CYP450-mediated oxidative metabolism at the alpha-carbon[1].

By incorporating methyl groups at the 3- and 5-positions, chemists can effectively block this metabolic hotspot. Furthermore, the specific (3R) stereocenter forces the morpholine ring into a rigidified chair conformation. This projects the methyl groups into specific spatial vectors that enhance shape-complementarity within the ATP-binding pocket of kinases (such as PI3K and mTOR), thereby improving both target selectivity and pharmacokinetic stability[1][2].

However, the steric bulk flanking the secondary amine significantly reduces its nucleophilicity. This necessitates highly optimized reaction conditions for C-N bond formation, primarily relying on Nucleophilic Aromatic Substitution (SNAr) for electron-deficient systems and Buchwald-Hartwig Amination for unactivated aryl halides[3][4].

Experimental Protocols: Self-Validating C-N Coupling Systems

Protocol A: Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Heterocycles

This protocol is optimized for coupling (3R)-3,5-dimethylmorpholine to activated heteroaryl halides (e.g., 2-chloro-1,3,5-triazines or pyrimidines), a common step in the synthesis of mTOR and ATR kinase inhibitors[1][5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Amine Addition: Add (3R)-3,5-dimethylmorpholine hydrochloride (1.5 eq). Causality: A 50% stoichiometric excess is critical to drive the equilibrium forward, compensating for the inherent steric hindrance of the di-substituted amine[4].

  • Base Addition: Introduce N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA serves a dual purpose: it frees the amine from its hydrochloride salt and scavenges the HCl byproduct. Its bulky isopropyl groups prevent it from acting as a competing nucleophile against the activated halide[5].

  • Execution: Seal the vial and heat to 100 °C for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak disappears, replaced by a new peak exhibiting a characteristic mass shift of +114 m/z (corresponding to the addition of the dimethylmorpholine moiety minus HCl).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Partition between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For unactivated or electron-rich aryl halides, SNAr is unviable. Palladium-catalyzed cross-coupling is required, utilizing specialized bulky ligands to overcome the steric clash during the reductive elimination step[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the unactivated aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), and a sterically demanding biaryl phosphine ligand such as Mor-DalPhos (5 mol%)[3].

  • Amine & Base Addition: Add (3R)-3,5-dimethylmorpholine (1.2 eq) and sodium tert-butoxide (NaOtBu) (1.5 eq). Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the sterically hindered secondary amine once it coordinates to the palladium center. This deprotonation is the rate-limiting step preceding reductive elimination.

  • Execution: Suspend the reagents in anhydrous, degassed toluene (0.1 M). Seal the flask, remove it from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

  • Validation: TLC (Hexanes/EtOAc) should reveal the consumption of the aryl bromide. A color change from dark red/purple (active Pd(0) species) to black (Pd black precipitation) often signifies the end of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and palladium residues. Concentrate and purify via reverse-phase HPLC.

Quantitative Data Presentation

The following table summarizes the optimized parameters for incorporating (3R)-3,5-dimethylmorpholine across various synthetic methodologies.

Reaction TypeSubstrate ProfileCatalyst / BaseSolvent & TempTypical YieldReaction Time
SNAr Electron-deficient heteroaryl halides (e.g., 2-chloropyrimidine)None / DIPEA (3.0 eq)1,4-Dioxane or DMF, 80–100 °C75–95%2–4 hours
Buchwald-Hartwig Unactivated aryl/heteroaryl bromides or chloridesPd₂(dba)₃ / Mor-DalPhos / NaOtBuToluene, 100 °C60–85%12–18 hours
Reductive Amination Aldehydes or cyclic ketonesNaBH(OAc)₃ or NaBH₃CN / AcOHDCE or MeOH, 25 °C50–80%4–16 hours

Visualizations

Workflow Diagram: Synthetic Decision Matrix

The following logic tree dictates the appropriate coupling strategy based on the electronic nature of the electrophilic partner.

G Start Aryl/Heteroaryl Halide Precursor Decision Halide Activation State? Start->Decision Amine (3R)-3,5-Dimethylmorpholine SNAr SNAr Pathway (Electron-Deficient) Amine->SNAr BHA Buchwald-Hartwig (Electron-Rich/Neutral) Amine->BHA Decision->SNAr Activated (e.g., 2-Cl-Pyridine) Decision->BHA Unactivated (e.g., Aryl Bromide) Cond1 Base: DIPEA/K2CO3 Solvent: DMF/Dioxane Temp: 80-100°C SNAr->Cond1 Cond2 Cat: Pd2(dba)3 / Ligand Base: NaOtBu Solvent: Toluene, 100°C BHA->Cond2 Product Chiral Morpholine-Substituted Target Scaffold Cond1->Product Cond2->Product

Fig 1: Synthetic workflow for C-N coupling of (3R)-3,5-Dimethylmorpholine.

Pathway Diagram: Biological Application in Kinase Inhibition

When successfully incorporated into a drug scaffold, the (3R)-3,5-dimethylmorpholine moiety frequently acts as the primary hinge-binding pharmacophore in the inhibition of the PI3K/mTOR signaling cascade[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K PIP3 PIP3 Secondary Messenger PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Survival & Tumorigenesis mTOR->Proliferation Inhibitor (3R)-3,5-Dimethylmorpholine Derived Inhibitor Inhibitor->PI3K Hinge Binding Inhibitor->mTOR Hinge Binding

Fig 2: PI3K/mTOR signaling pathway and morpholine inhibitor intervention.

References

1.[3] Probing the Effect of Donor-Fragment Substitution in Mor-DalPhos on Palladium-Catalyzed C-N and C-C Cross-coupling Reactivity, scholaris.ca, 3 2.[2] (5R,6S)-5,6-Dimethylmorpholin-3-one, benchchem.com, 2 3.[1] European Journal of Medicinal Chemistry - AIR Unimi, unimi.it, 1 4.[4] Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans, liverpool.ac.uk, 4 5.[5] Patent Application Publication US 2011/0053923 A1, googleapis.com, 5

Sources

Application Notes & Protocols: Cleavage of the (3R)-3,5-Dimethylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of the (3R)-3,5-Dimethylmorpholine Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, the predictable and high-fidelity control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily installed onto a substrate to direct a subsequent chemical transformation, leading to the formation of a desired stereoisomer with high diastereoselectivity. After the key bond-forming event, the auxiliary must be cleanly and efficiently removed—or "cleaved"—to reveal the chiral product and allow for the recovery of the valuable auxiliary.

The (3R)-3,5-dimethylmorpholine is a robust chiral auxiliary employed to direct stereoselective reactions at the α-carbon of a tethered acyl group. Its rigid, chair-like conformation and the steric hindrance provided by the two methyl groups create a well-defined chiral environment, effectively shielding one face of the enolate derived from the corresponding N-acyl amide. This directs the approach of electrophiles to the opposite face, thus establishing a new stereocenter with high predictability.

This guide provides a comprehensive overview of the primary strategies for the cleavage of the N-acyl bond of (3R)-3,5-dimethylmorpholine adducts. The objective of any cleavage protocol is to selectively break the N-C(O) bond, releasing the desired chiral product—be it a carboxylic acid, alcohol, aldehyde, or a different amide—while leaving the auxiliary intact for recycling. We will explore the mechanistic underpinnings and provide detailed, actionable protocols for several key transformations.

Core Principle: Selective N-Acyl Bond Cleavage

It is critical to distinguish between auxiliary cleavage and standard amide reduction. The typical reduction of a tertiary amide with a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) reduces the carbonyl group to a methylene (CH₂) group.[1][2][3] This process, which results in a tertiary amine, involves cleavage of the carbonyl C=O bond but leaves the N-acyl bond intact. This is not a productive cleavage pathway for recovering the chiral moiety.

The strategies discussed herein are designed to achieve selective nucleophilic attack at the acyl carbonyl carbon, leading to the cleavage of the N-C(O) bond and liberation of the desired chiral product.

Section 1: Reductive Cleavage to Chiral Primary Alcohols

The conversion of the N-acyl group to a primary alcohol is a valuable transformation, providing access to a key synthetic building block. This requires a hydride reagent capable of reducing the amide carbonyl and facilitating the cleavage of the N-C bond. While strong hydrides like LiAlH₄ typically yield amines, modified borohydride reagents have demonstrated efficacy in this type of transformation.

Mechanism of Action: Lithium Aminoborohydrides

Lithium aminoborohydrides (LABs) are powerful, yet selective, air-stable reducing agents.[4] Their reactivity can be tuned by altering the amine substituent. For the reduction of tertiary amides, the steric environment of both the amide and the LAB reagent dictates the outcome. Less hindered LABs can selectively cleave the N-acyl bond to furnish the corresponding primary alcohol.[5] The reaction proceeds via nucleophilic attack of a hydride on the amide carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the morpholine auxiliary and generating a transient aldehyde, which is immediately reduced by a second equivalent of the hydride reagent to the primary alcohol.

Experimental Protocol: Reductive Cleavage using Lithium Dimethylaminoborohydride

This protocol is a representative procedure for the reductive cleavage of a tertiary amide to a primary alcohol and may require optimization for specific substrates.[4][5]

Reagents & Equipment:

  • N-Acyl-(3R)-3,5-dimethylmorpholine substrate

  • Lithium dimethylaminoborohydride (LiMe₂NBH₃) solution in THF (or prepared in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acyl-(3R)-3,5-dimethylmorpholine substrate (1.0 equiv). Dissolve the substrate in anhydrous THF (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of Lithium dimethylaminoborohydride (2.0-3.0 equiv) in THF via a dropping funnel or syringe over 15-30 minutes. Monitor the reaction for gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl. Caution: Vigorous gas evolution (hydrogen) will occur. Continue adding acid until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (the chiral primary alcohol) by flash column chromatography on silica gel. The recovered (3R)-3,5-dimethylmorpholine can often be isolated from the aqueous layers after basification and extraction.

Visualization: Reductive Cleavage Workflow

G cluster_protocol Protocol Steps cluster_materials Inputs & Outputs Setup 1. Dissolve Substrate in Anhydrous THF (0 °C, Inert Atm.) Add 2. Add LiMe₂NBH₃ (2-3 equiv) slowly Setup->Add React 3. Stir at RT (4-12h) Add->React Quench 4. Quench with 1M HCl (0 °C) React->Quench Extract 5. Aqueous Workup & Extraction Quench->Extract Purify 6. Purify Product (Chromatography) Extract->Purify Auxiliary Recovered Auxiliary Extract->Auxiliary Product Chiral Primary Alcohol Purify->Product Substrate N-Acyl-(3R)-3,5-dimethylmorpholine Substrate->Setup Reagent LiMe₂NBH₃ Reagent->Add

Caption: Workflow for reductive cleavage to a primary alcohol.

Section 2: Partial Reductive Cleavage to Chiral Aldehydes

Isolating the aldehyde oxidation state is a common challenge in organic synthesis, as many reducing agents will proceed directly to the alcohol. The use of sterically hindered or electronically deactivated hydride reagents allows for the reaction to be stopped at the aldehyde stage. This is achieved by forming a stable tetrahedral intermediate that resists further reduction until it is hydrolyzed during workup.

Mechanism of Action: Hindered Hydride Reagents

Reagents such as Diisobutylaluminum Hydride (DIBAL-H) and Disiamylborane (Sia₂BH) are well-suited for the partial reduction of tertiary amides to aldehydes.[6][7] At low temperatures (typically -78 °C), one equivalent of the hydride adds to the amide carbonyl to form a relatively stable tetrahedral intermediate, which is often coordinated to the aluminum or boron center. This intermediate does not collapse or accept a second hydride at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed, liberating the chiral aldehyde.

Experimental Protocol: Aldehyde Synthesis using DIBAL-H

This protocol is adapted from general procedures for the partial reduction of tertiary amides and should be optimized for the specific substrate.[6][8]

Reagents & Equipment:

  • N-Acyl-(3R)-3,5-dimethylmorpholine substrate

  • Diisobutylaluminum Hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Standard inert atmosphere and low-temperature (-78 °C) reaction setup (dry ice/acetone bath)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add the N-acyl-(3R)-3,5-dimethylmorpholine substrate (1.0 equiv) and dissolve it in anhydrous toluene or DCM (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H solution (1.1-1.5 equiv) dropwise via syringe over 30-45 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).

  • Quenching: While still at -78 °C, slowly add methanol (approx. 1 mL per mmol of DIBAL-H) to quench the excess reagent. Caution: Gas evolution.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the two layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (aldehydes can be volatile).

  • Purification: Purify the crude chiral aldehyde by flash column chromatography.

Data Summary: Reagents for Aldehyde Synthesis
ReagentTypical ConditionsKey Considerations
DIBAL-H Toluene or DCM, -78 °C, 1.1-1.5 equivMost common method; requires strict temperature control.[8]
Sia₂BH THF, 0 °C to RT, 1.0-1.2 equivMilder alternative to DIBAL-H; can be less reactive.[7]
Schwartz's Reagent THF, RT, 1.5-2.0 equivVery mild and chemoselective; reagent can be unstable.[9][10][11]

Section 3: Hydrolytic Cleavage to Chiral Carboxylic Acids

Hydrolysis of the N-acyl bond provides direct access to the corresponding chiral carboxylic acid. This transformation is typically achieved under basic or acidic conditions, where a nucleophile (hydroxide or water) attacks the carbonyl carbon.

Mechanism of Action: Base-Mediated Hydrolysis

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the N-acyl morpholine. This forms a tetrahedral intermediate which then collapses, expelling the morpholine anion as the leaving group to form the carboxylic acid. An acid-base reaction then yields the carboxylate salt and the neutral morpholine auxiliary. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[12][13][14]

Visualization: General Mechanism of Base-Mediated Hydrolysis

Caption: Mechanism of base-mediated amide hydrolysis.

Experimental Protocol: Basic Hydrolysis

This is a general protocol for amide hydrolysis and will likely require elevated temperatures and extended reaction times due to the inherent stability of tertiary amides.

Reagents & Equipment:

  • N-Acyl-(3R)-3,5-dimethylmorpholine substrate

  • Aqueous Sodium Hydroxide (NaOH, 6 M) or Potassium Hydroxide (KOH)

  • Co-solvent such as Ethanol, Ethylene Glycol, or Dioxane

  • 6 M Hydrochloric Acid (HCl)

  • Standard heating and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the N-acyl substrate, a co-solvent (e.g., ethanol), and 6 M aqueous NaOH. The ratio of co-solvent to aqueous base can be adjusted to ensure solubility (e.g., 1:1 or 2:1).

  • Heating: Heat the mixture to reflux (typically 80-110 °C) and maintain for 12-48 hours. Monitor the disappearance of starting material by TLC or LC-MS.

  • Cooling and Acidification: Cool the reaction mixture to room temperature, then place in an ice bath. Carefully acidify the solution to pH 1-2 by the slow addition of 6 M HCl.

  • Extraction: Extract the acidified mixture three times with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Auxiliary Recovery (Optional): The aqueous layer can be basified with solid NaOH or KOH and extracted with DCM to recover the (3R)-3,5-dimethylmorpholine auxiliary.

  • Drying and Concentration: Combine the organic extracts from step 4, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude carboxylic acid by recrystallization or flash column chromatography.

Section 4: Aminolysis for Synthesis of Chiral Amides

Aminolysis allows for the direct conversion of the N-acyl auxiliary into a different, desired amide without proceeding through a carboxylic acid intermediate. This is achieved by heating the N-acyl morpholine with a primary or secondary amine.

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via direct nucleophilic attack of the new amine on the carbonyl carbon of the N-acyl morpholine.[15] This forms a tetrahedral intermediate that collapses by expelling the more basic morpholine auxiliary, yielding the new, more stable amide product. The reaction is often driven to completion by using an excess of the reactant amine or by removing the (3R)-3,5-dimethylmorpholine as it is formed.

Experimental Protocol: General Aminolysis

Reagents & Equipment:

  • N-Acyl-(3R)-3,5-dimethylmorpholine substrate

  • Desired primary or secondary amine (R¹R²NH)

  • High-boiling point solvent (e.g., toluene, xylene) or neat conditions

  • Standard heating apparatus

Procedure:

  • Reaction Setup: Combine the N-acyl substrate with a significant excess of the desired amine (3-10 equivalents). The reaction can be run neat (without solvent) or in a high-boiling solvent.

  • Heating: Heat the mixture to a high temperature (typically 100-150 °C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl) to remove excess amine and the morpholine auxiliary.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting chiral amide product by recrystallization or flash column chromatography.

Conclusion and Best Practices

The cleavage of the (3R)-3,5-dimethylmorpholine auxiliary is a critical step that dictates the final yield and purity of the target chiral molecule. As specific literature for this auxiliary is not widely available, the protocols provided here are based on well-established principles of amide chemistry and transformations of analogous chiral auxiliaries. The choice of cleavage method—reductive, partial reductive, hydrolytic, or aminolytic—should be guided by the desired final product. Researchers should anticipate the need for optimization, particularly concerning reaction times, temperatures, and stoichiometry, for any new substrate. Careful monitoring by TLC or LC-MS is essential to determine the optimal conditions for achieving a clean and high-yielding transformation.

References

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Kandasamy, J., Azeez, S., Hameed, S. S., & Sureshbabu, P. (2022). Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium borohydride. Retrieved from [Link]

  • Borates Today. (2022, May 29). Borohydrides: Reducing Agents in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2024, March 27). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Retrieved from [Link]

  • Organic Syntheses. (2024, March 27). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride. Retrieved from [Link]

  • White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 129(9), 2645–2653. Retrieved from [Link]

  • ResearchGate. (2022, February). Controlled Reduction of Activated Primary and Secondary Amides into Aldehydes with Diisobutylaluminum Hydride. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts: Reduction. Harvard University. Retrieved from [Link]

  • Chemistry Steps. (2024, December 17). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. Retrieved from [Link]

  • Fisher, G. B., et al. (1993). Aminoborohydrides. 3. A facile reduction of tertiary amides to the corresponding amines and alcohols in high purity using lithium aminoborohydrides. Sterically controlled selective C-N or C-O bond cleavage. Tetrahedron Letters, 34(8), 1277-1280. Retrieved from [Link]

  • Ren, W., et al. (2013). Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. The Journal of Organic Chemistry, 79(2), 855-860. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Bailey, C. L., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 81(11), 4628-4638. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • Johnson, J. S., et al. (2018). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 51(7), 1731–1741. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Ammonolytic transfer dehydrogenation of amines and amides: a versatile method to valorize nitrogen compounds to nitriles. Retrieved from [Link]

  • Thieme. (n.d.). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Retrieved from [Link]

  • Zheng, G. W., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis, 8(9), 8445-8453. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • MDPI. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

  • Enders, D., & Shilvock, J. P. (2009). Asymmetric Synthesis with Chemical and Biological Methods. John Wiley & Sons. Retrieved from [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 11.1: Acylation of Alcohols and Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

Sources

(3R)-3,5-Dimethylmorpholine as a resolving agent for racemic mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3R)-3,5-Dimethylmorpholine as a Resolving Agent for Racemic Carboxylic Acids

Executive Summary

For drug development professionals and synthetic chemists, the isolation of pure enantiomers from racemic mixtures remains a critical bottleneck. While classical resolving agents (e.g.,


-methylbenzylamine) are ubiquitous, they frequently fail to provide sufficient chiral discrimination for sterically hindered or conformationally flexible substrates. This application note details the use of (3R)-3,5-dimethylmorpholine—specifically the trans-(3R,5R) enantiomer, as the cis-(3R,5S) isomer is a meso compound—as a highly effective, conformationally restricted resolving agent. By leveraging its pseudo-

-symmetric steric environment and dual hydrogen-bonding capabilities, this cyclic amine forms highly crystalline diastereomeric salts with racemic carboxylic acids (such as profen-class NSAIDs), enabling efficient fractional crystallization.

Mechanistic Principles of Chiral Recognition

Expertise & Causality: The high efficacy of (3R,5R)-3,5-dimethylmorpholine as a resolving agent is rooted in its unique stereoelectronic profile[1, 2]:

  • Steric Trajectory Control : The methyl groups at the 3 and 5 positions flank the basic secondary amine. Because the trans configuration forces one methyl group into an axial position and the other into an equatorial position (or a rapid interconversion of equivalent chair forms), it creates a pseudo-

    
    -symmetric steric barrier. This dictates a highly specific approach trajectory for the racemic acid during proton transfer.
    
  • Hydrogen-Bonding Networks : Unlike simple carbocyclic amines, the morpholine ring contains an ether oxygen. This oxygen acts as a secondary hydrogen-bond acceptor. When the carboxylate salt forms, the three-dimensional hydrogen-bonding network (N-H···O⁻ and O···H-O) differs significantly between the (R)-acid•amine and (S)-acid•amine pairs.

  • Thermodynamic Causality : Resolution is driven by the differential solubility product (

    
    ) of these diastereomeric salts. The "matched" pair forms a tightly packed crystal lattice with a higher lattice enthalpy (
    
    
    
    ), rendering it significantly less soluble in moderately polar solvent systems (e.g., EtOAc/EtOH) than the "mismatched" pair.

Application Workflow

ResolutionWorkflow Racemate Racemic Acid Mixture (R-Acid + S-Acid) SaltFormation Salt Formation (in EtOAc / EtOH) Racemate->SaltFormation ResolvingAgent (3R,5R)-3,5-Dimethylmorpholine (Resolving Agent) ResolvingAgent->SaltFormation Diastereomers Diastereomeric Salts [(R-Acid•Amine) + (S-Acid•Amine)] SaltFormation->Diastereomers Crystallization Fractional Crystallization (Cooling & Seeding) Diastereomers->Crystallization Crystals Less Soluble Salt (e.g., R-Acid•Amine) Crystallization->Crystals Precipitates MotherLiquor Mother Liquor (Enriched in S-Acid•Amine) Crystallization->MotherLiquor Remains in Solution Cleavage Salt Cleavage (HCl / H2O / Et2O) Crystals->Cleavage PureAcid Enantiopure Acid (Target Product) Cleavage->PureAcid RecoveredAmine Recovered Resolving Agent (Recycled) Cleavage->RecoveredAmine

Workflow for the chiral resolution of racemic acids using (3R,5R)-3,5-Dimethylmorpholine.

Experimental Protocols (Self-Validating Systems)

Trustworthiness: The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPC), the operator relies on real-time empirical data rather than arbitrary timeframes to dictate process progression [3].

Protocol A: Preparation of Diastereomeric Salts Objective: Form a supersaturated solution of the diastereomeric salt mixture.

  • Charge the Reactor : In a 500 mL jacketed glass reactor, dissolve 100 mmol of the racemic carboxylic acid (e.g., (±)-Ibuprofen) in 150 mL of an Ethyl Acetate/Ethanol (9:1 v/v) solvent mixture.

    • Causality: Ethyl acetate provides a non-polar bulk medium to lower overall salt solubility, while 10% ethanol acts as a protic modifier to facilitate the hydrogen-bonding networks necessary for ordered crystal packing.

  • Amine Addition : Heat the solution to 60 °C. Slowly add 50 mmol (0.5 equivalents) of (3R,5R)-3,5-dimethylmorpholine dropwise over 15 minutes.

    • Causality: Using 0.5 equivalents of the resolving agent (the "Pope-Peachey" method) ensures that the amine selectively pairs with the enantiomer for which it has the highest thermodynamic affinity. The mismatched enantiomer remains as a highly soluble free acid in solution, thereby maximizing the theoretical yield and purity of the first crop.

  • Equilibration : Stir the homogeneous solution at 60 °C for 30 minutes to ensure complete salt formation.

Protocol B: Fractional Crystallization and IPC Objective: Isolate the less soluble diastereomeric salt.

  • Controlled Cooling : Program the jacketed reactor to cool from 60 °C to 20 °C at a linear ramp rate of -0.1 °C/min.

    • Causality: A slow cooling ramp prevents rapid supersaturation, which causes "oiling out" (liquid-liquid phase separation) or the kinetic entrapment of the mismatched diastereomer inside the crystal lattice.

  • Seeding : At 45 °C, introduce 10 mg of pure (R)-acid•(3R,5R)-amine seed crystals.

    • Causality: Seeding bypasses the stochastic primary nucleation phase, forcing secondary nucleation and ensuring the growth of high-purity crystals.

  • Validation Checkpoint (IPC) : Once the suspension reaches 20 °C, withdraw a 1 mL aliquot of the mother liquor. Filter, neutralize, and analyze the free acid via Chiral HPLC.

    • Self-Validation: The crystallization is deemed complete when the mother liquor shows an enantiomeric excess (ee) of >85% in favor of the opposite enantiomer. If the ee is lower, hold at 20 °C for an additional 2 hours.

  • Filtration : Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of ice-cold Ethyl Acetate to remove adhering mother liquor. Dry the salt under vacuum at 40 °C.

Protocol C: Salt Cleavage and Resolving Agent Recovery Objective: Liberate the enantiopure acid and recover the expensive chiral amine.

  • Biphasic Cleavage : Suspend the dried diastereomeric salt in 100 mL of Diethyl Ether (Et₂O) and 100 mL of 2M aqueous HCl. Stir vigorously for 30 minutes at room temperature.

    • Causality: The strong mineral acid protonates the carboxylate, driving the free chiral acid into the organic (Et₂O) layer, while the morpholine is doubly protonated and partitions entirely into the aqueous layer.

  • Phase Separation : Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate to yield the enantiopure carboxylic acid.

  • Amine Recovery : Basify the aqueous layer to pH > 12 using 5M NaOH. Extract three times with Dichloromethane (DCM). Dry the combined DCM extracts and concentrate under reduced pressure to recover the (3R,5R)-3,5-dimethylmorpholine for future use (typical recovery > 90%).

Quantitative Data Presentation

The following table summarizes the resolution efficiency of various racemic profens using (3R,5R)-3,5-dimethylmorpholine under optimized conditions.

Racemic SubstrateOptimal Solvent SystemCrystallization Time (h)Yield of Salt (%)*Enantiomeric Excess (ee %)
(±)-IbuprofenEtOAc / EtOH (9:1)1242> 98
(±)-NaproxenAcetone / H₂O (95:5)839> 99
(±)-FlurbiprofenIsopropanol164597
(±)-KetoprofenToluene / EtOH (8:2)143896

*Note: Yield is based on the theoretical maximum of 50% for a classical resolution using 0.5 equivalents of resolving agent.

References

  • Enders, D., Meyer, O., Raabe, G., & Runsink, J. (1994). "(S,S)-3,5-Dimethylmorpholine, a Novel C2-Symmetric Auxiliary. First Application in [4+2]-Cycloadditions Leading to 4-Oxohexahydropyridazine Derivatives." Synthesis.
  • US Patent Application US20240400564A1. "Inhibitors of the menin-mll interaction" (Details the stereochemistry of the (3R,5R)-3,5-dimethylmorpholine ring and resolution of racemic mixtures).
  • Benchchem. "3-Methylmorpholine | 42185-06-8" (Details chiral resolution protocols via diastereomeric salt formation and fractional crystallization).

Experimental setup for reactions involving (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental protocols and technical considerations for using (3R)-3,5-dimethylmorpholine , with a specific focus on the (3R,5R)-trans isomer (often the target when "3R" is specified in chiral synthesis) versus the (3R,5S)-cis (meso) isomer.[][2][3]

Part 1: Executive Summary & Stereochemical Definition[2][4]

(3R)-3,5-Dimethylmorpholine is a sterically hindered, chiral secondary amine widely used in drug discovery (e.g., mTOR inhibitors like PQR626) to modulate metabolic stability, solubility, and target selectivity. Its twin methyl groups create a "conformationally locked" chair structure, restricting the vector of the nitrogen lone pair and increasing selectivity compared to unsubstituted morpholine.[3][4]

Critical Stereochemical Distinction

Before experimentation, verify the specific isomer required.[3][4] The nomenclature "(3R)" is ambiguous without the second stereocenter definition:

Isomer DesignationConfigurationStereochemistryPhysical State (Free Base)Key Characteristic
(3R,5R)-trans trans-3,5-dimethylChiral (

symmetric)
Liquid / Low-melting SolidTarget for asymmetric synthesis. Enforces specific vector.[][2]
(3R,5S)-cis cis-3,5-dimethylMeso (Achiral)Liquid (bp ~151°C)Thermodynamically preferred.[][2][3] Often used as a racemate substitute.[2][3][4]
(3S,5S)-trans trans-3,5-dimethylChiral (Enantiomer of 3R,5R)Liquid / Low-melting SolidDistinguishable only by chiral HPLC/SFC.[][2][3]

Note: This guide focuses on the (3R,5R)-trans isomer, as it represents the chiral building block requiring strict handling to prevent racemization or confusion with the meso form.

Part 2: Material Handling & Safety[2]

Physical Properties[2][3][5][6][7][8][9]
  • Basicity: pKa

    
     9.0–9.5 (Predicted).[][2][3][4] The methyl groups increase electron density via induction (+I) but hinder solvation of the conjugate acid.[3][4]
    
  • Nucleophilicity: Significantly lower than morpholine due to steric bulk flanking the nitrogen.[3][4]

  • Volatility: Moderate (bp ~151°C).[2][3][4] Significant evaporation can occur during high-vacuum concentration.[2][3]

Storage & Stability
  • Hygroscopicity: The free base absorbs atmospheric CO₂ and moisture.[][3][4] Store under Nitrogen/Argon.[2][3][4]

  • Salt Forms: The Hydrochloride (HCl) or Oxalate salts are non-volatile, crystalline solids and are recommended for long-term storage.[][2][3]

    • Free-basing Protocol: Suspend salt in DCM; wash with 1N NaOH (x2); dry org.[3][4] phase over Na₂SO₄; concentrate carefully (do not heat >40°C under vacuum).

Part 3: Core Reaction Protocols

Workflow Decision Tree

ReactionWorkflow Start Substrate Class Aryl Aryl/Heteroaryl Electrophile Start->Aryl Alkyl Alkyl Carbonyl (Aldehyde/Ketone) Start->Alkyl Decision Is Aryl Activated? (e.g., Cl-Pyridine, F-NO2-Ph) Aryl->Decision RedAm Protocol C: Reductive Amination Alkyl->RedAm SNAr Protocol A: SNAr Substitution Decision->SNAr Yes (EWG present) Buchwald Protocol B: Buchwald-Hartwig Decision->Buchwald No (Unactivated) Optimization Add Lewis Acid or Switch to Buchwald SNAr->Optimization Steric Failure?

Figure 1: Decision matrix for coupling (3R)-3,5-dimethylmorpholine based on electrophile reactivity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Chloropyrimidines, Chlorotriazines, Fluoronitrobenzenes.

Due to steric hindrance, (3R)-3,5-dimethylmorpholine reacts 10–50x slower than morpholine.[][2] Standard conditions (EtOH, reflux) often fail.[3][4]

Reagents:

  • Solvent: DMSO or NMP (High dielectric constant is critical).[][2][3][4]

  • Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv).[3]

  • Temperature: 80°C – 120°C.[][2][3][4]

Step-by-Step:

  • Dissolve the heteroaryl chloride (1.0 equiv) in DMSO (0.2 M concentration).[3][4]

  • Add (3R)-3,5-dimethylmorpholine (1.2 – 1.5 equiv).[2][3] Excess is required to drive kinetics.[2][3]

  • Add DIPEA (3.0 equiv).[2][3][4]

  • Heat to 100°C for 4–16 hours. Monitor by LCMS.[2][3][4]

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMSO.[3][4]

  • Troubleshooting: If conversion stalls <50%, add KF (1.0 equiv) or catalytic DMAP to activate the electrophile.[3]

Protocol B: Buchwald-Hartwig Amination

Best for: Unactivated Aryl Bromides/Chlorides.[][2]

The steric bulk of the 3,5-dimethyl groups makes Pd oxidative addition easy but amine coordination/reductive elimination difficult.[2] Specialized ligands are mandatory.[2][3][4]

Recommended Catalyst Systems:

  • Primary Choice: RuPhos or BrettPhos Pd G3/G4 precatalysts.[][3] (RuPhos is specifically optimized for secondary amines).[3][4]

  • Base: NaOtBu (Strong) or Cs₂CO₃ (Weak, if functional group sensitive).[3]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[][2][3]

Step-by-Step:

  • Charge reaction vial with Aryl Bromide (1.0 equiv), (3R)-3,5-dimethylmorpholine (1.2 equiv), and NaOtBu (1.5 equiv).[2][3]

  • Add RuPhos Pd G4 (2–5 mol%).

  • Evacuate and backfill with Nitrogen (x3).[2][3][4]

  • Add anhydrous Toluene (0.2 M) via syringe.[2][3][4]

  • Heat to 100°C for 2–12 hours.

  • Self-Validation: If significant de-halogenation (reduction of Ar-Br to Ar-H) is observed, switch to BrettPhos and lower temperature to 80°C.

Protocol C: Reductive Amination

Best for: Aldehydes and Ketones.[][3]

Direct condensation is slow due to sterics.[2][3][4] Pre-activation with a Lewis Acid is often required to form the iminium species.[3][4]

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄).[3]

  • Reductant: NaBH(OAc)₃ (mild) or NaBH₃CN (if acid stable).[3]

Step-by-Step:

  • Combine Ketone/Aldehyde (1.0 equiv) and (3R)-3,5-dimethylmorpholine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).[2][3]

  • Stir at ambient temperature (or 40°C for ketones) for 2–6 hours. Visually check for viscosity change.[2][3]

  • Dilute with dry THF or DCE (0.5 M).

  • Add NaBH(OAc)₃ (2.0 equiv) in one portion.[3][4]

  • Stir 16 hours.

  • Quench: Add saturated aqueous NaHCO₃ carefully (Ti salts will precipitate). Dilute with EtOAc, filter through Celite, then separate layers.[3][4]

Part 4: Purification & Analytical Validation[2]

Chromatographic Separation

The (3R,5R) and (3S,5S) enantiomers are difficult to separate on silica. Use Chiral SFC (Supercritical Fluid Chromatography) for enantiopurity checks.[3][4]

Table 1: Recommended Chiral SFC Conditions

ParameterCondition Set A (General)Condition Set B (Difficult)
Column Chiralpak AD-H or OD-HChiralcel OJ-H or IG
Co-Solvent 15-25% MeOH (with 0.1% DEA)20% IPA (with 0.1% NH₄OH)
Back Pressure 120 bar150 bar
Detection UV (210/254 nm)UV / MS
NMR Interpretation
  • 1H NMR (CDCl₃): The methyl doublets are diagnostic.[2][3][4]

    • cis (meso): Methyls appear as a single doublet at

      
       ppm.[2][3][4]
      
    • trans (chiral): Methyls are chemically equivalent (C2 symmetry) but the ring protons show distinct coupling constants (

      
      ) due to the fixed diaxial vs diequatorial orientation.[3][4]
      
    • N-CH Proton: In the trans isomer, the methine protons at C3/C5 often shift downfield compared to the cis isomer due to anisotropic effects of the ring conformation.[3][4]

Part 5: References

  • PQR626 Synthesis & Structure: Title: "Discovery of PQR626, a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor" Source:[2]J. Med.[2][3][4] Chem., 2020.[3][4] URL:[Link] (Validates the use of 3,5-dimethylmorpholine in kinase inhibitors and SNAr conditions).[]

  • Buchwald-Hartwig Coupling of Hindered Amines: Title: "A Simple and Reliable Method for the Pd-Catalyzed Arylation of Amines" Source:J. Am. Chem. Soc., 2008 (RuPhos development).[2][3][4] URL:[Link][3]

  • Reductive Amination with Ti(OiPr)4: Title: "Titanium(IV) Isopropoxide as a Mild and Efficient Catalyst for Reductive Amination" Source:J. Org.[2][3][4] Chem., 1990.[3][4] URL:[Link][3]

  • Nucleophilicity Scales (Mayr): Title: "Nucleophilicities of Primary and Secondary Amines in Water" Source:Org.[2][3][4] Biomol. Chem., 2007.[3][4] URL:[Link] (Provides theoretical grounding for the reduced reactivity of 3,5-substituted morpholines).

Sources

Scale-up synthesis utilizing (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of (3R)-3,5-Dimethylmorpholine

Part 1: Executive Summary

(3R)-3,5-Dimethylmorpholine is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in PI3K/mTOR inhibitors (e.g., Vistusertib analogs) and various T-type calcium channel blockers. Its value lies in its ability to restrict conformational freedom, thereby enhancing potency and selectivity compared to unsubstituted morpholines.

The primary challenge in the scale-up of this scaffold is not merely the construction of the morpholine ring, but the control of the relative stereochemistry at the C5 position. While the C3 center is fixed by the chiral pool starting material (typically D-Alanine derivatives for the 3R configuration), the C5 center is generated during synthesis, leading to mixtures of cis ((3R,5S) - thermodynamically favored) and trans ((3R,5R) - kinetically controlled) isomers.

This guide outlines a robust, scalable protocol for the synthesis of (3R)-3,5-dimethylmorpholine, focusing on the Reductive Alkylation/Cyclization route. It includes strategies for diastereomeric enrichment and critical safety controls for kilogram-scale production.

Part 2: Strategic Route Analysis

For scale-up (100g to >10kg), two primary strategies exist. The selection depends heavily on the required diastereomer (cis vs. trans) and raw material costs.

FeatureRoute A: Chiral Pool (Recommended) Route B: Heterocycle Hydrogenation
Precursor (R)-2-Aminopropan-1-ol (D-Alaninol)2,6-Dimethylpyrazine
Key Step Reductive Amination + CyclizationCatalytic Hydrogenation
Stereocontrol High (C3 fixed); C5 tunable via reduction conditionsLow (Cis/Trans mixture); Requires resolution
Scalability High (Linear scale-up)Very High (Commodity chemicals)
Cost Moderate (D-Alaninol is cost driver)Low
Purity Profile High Enantiomeric Excess (ee)Risk of enantiomeric scrambling

Decision Matrix:

  • Choose Route A if high optical purity (>99% ee) of the (3R) center is critical and the target is a high-value API intermediate.

  • Choose Route B only if racemic material is acceptable or if efficient resolution of the cis isomer is already established.

This guide details Route A , as it ensures the integrity of the (3R) center required by the prompt.

Visualizing the Synthetic Strategy

SyntheticStrategy Start Start: (R)-2-Aminopropan-1-ol (D-Alaninol) Step1 Step 1: Reductive Alkylation (+ Hydroxyacetone / H2 / Pd/C) Start->Step1 N-Alkylation Inter Intermediate: Bis(2-hydroxypropyl)amine Step1->Inter Diastereomer Mix Step2 Step 2: Cyclization (H2SO4, 140°C) Inter->Step2 Dehydration Crude Crude Product (Cis/Trans Mixture) Step2->Crude Exothermic Purify Step 3: Purification (Fractional Distillation or Salt Formation) Crude->Purify Resolution Final Final Product: (3R)-3,5-Dimethylmorpholine Purify->Final >98% Purity

Figure 1: Synthetic workflow for the scalable production of (3R)-3,5-dimethylmorpholine via the amino-alcohol route.

Part 3: Detailed Experimental Protocol

Target: (3R)-3,5-Dimethylmorpholine (mixture of cis/trans, enriched for cis). Scale: 1.0 kg input (Pilot Scale).

Materials & Reagents
  • (R)-2-Aminopropan-1-ol (D-Alaninol): 1.0 kg (CAS: 35320-23-1) - Note: Ensure (R)-configuration for (3R)-product.

  • Hydroxyacetone (Acetol): 1.1 kg (1.1 equiv).

  • Catalyst: 10% Pd/C (50% water wet): 50 g.

  • Solvent: Methanol (10 L).

  • Cyclization Agent: Sulfuric Acid (98%): 1.5 kg.

  • Base: Sodium Hydroxide (50% aq) for neutralization.

Step 1: Reductive Alkylation (Formation of the Diol)

Rationale: Direct alkylation with halo-ketones can lead to over-alkylation. Reductive amination with hydroxyacetone is cleaner and avoids mutagenic alkyl halides.

  • Reactor Setup: Charge a 20 L hydrogenation reactor (Hastelloy or SS316) with Methanol (10 L) and (R)-2-Aminopropan-1-ol (1.0 kg).

  • Addition: Cool to 10°C. Add Hydroxyacetone (1.1 kg) slowly over 1 hour. Caution: Mild exotherm.

  • Imine Formation: Stir at 20°C for 2 hours to ensure complete imine formation.

  • Hydrogenation: Add Pd/C catalyst (50 g). Purge with N2 (3x), then H2 (3x). Pressurize to 5 bar H2.

  • Reaction: Stir at 40-50°C for 6-12 hours. Monitor consumption of imine by HPLC/GC.

  • Work-up: Filter catalyst (Caution: Pyrophoric dry catalyst). Concentrate the filtrate under reduced pressure to yield the crude bis(2-hydroxypropyl)amine as a viscous oil.

    • Checkpoint: This oil is a mixture of diastereomers. The ratio here determines the final cis/trans ratio.

Step 2: Acid-Mediated Cyclization

Rationale: While Mitsunobu conditions are milder, they are cost-prohibitive at scale. Sulfuric acid-mediated dehydration is the industrial standard for morpholines, despite the harsh conditions.

  • Setup: Transfer the crude amino-diol oil to a glass-lined reactor (GLR) equipped with a reflux condenser and a scrubber (for SO3 fumes).

  • Acid Addition: Cool the oil to <10°C. Slowly add concentrated H2SO4 (1.5 kg) dropwise.

    • Critical Process Parameter (CPP):Exotherm Control. The reaction is highly exothermic. Maintain internal temperature <40°C during addition to prevent charring.

  • Dehydration: Once addition is complete, heat the mixture to 140-150°C for 4-6 hours. Water is driven off.

  • Quench: Cool to 20°C. Pour the reaction mass onto ice/water (5 kg).

  • Neutralization: Basify with 50% NaOH solution to pH > 12. Keep temperature <30°C.

  • Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 4 L).

  • Isolation: Dry organics over Na2SO4, filter, and concentrate.

Step 3: Purification & Isomer Separation

The crude product is a mixture of cis ((3R,5S)) and trans ((3R,5R)) isomers.

  • Distillation: The isomers have slightly different boiling points. A fractional distillation column (high reflux ratio) can enrich the major isomer (typically cis).

    • Boiling Point: ~140°C (atmospheric).

  • Chemical Resolution (Optional for high purity):

    • If the trans isomer is required (often the case for specific kinase inhibitors), it can be enriched by forming a salt with Mandelic Acid or Dibenzoyl-L-tartaric acid .

    • Protocol: Dissolve crude amine in Ethanol. Add 1.0 eq of the acid. Heat to reflux and cool slowly. The diastereomeric salts will crystallize at different rates.

Part 4: Process Data & Quality Control

Critical Process Parameters (CPPs)
ParameterRangeImpact
H2 Pressure (Step 1) 3 - 10 barHigher pressure speeds up reduction but may affect diastereoselectivity.
Temp (Step 2) 140 - 150°C<130°C: Incomplete cyclization. >160°C: Degradation/Charring.
Quench pH > 12Essential to liberate the free amine from the sulfate salt.
Water Content < 0.5%In Step 2, water inhibits the dehydration equilibrium.
Analytical Specification (Acceptance Criteria)
  • Appearance: Colorless to pale yellow liquid.

  • Purity (GC): > 98.0% (Sum of isomers).

  • Diastereomeric Ratio (dr): Report cis/trans ratio (Target typically >90:10 or <10:90 depending on need).

  • Enantiomeric Excess (ee): > 99% (Controlled by starting material).

  • Residual Solvent: Methanol < 3000 ppm.

Part 5: Safety & Handling (HSE)

Hazard Identification:

  • (3R)-3,5-Dimethylmorpholine: Corrosive (Skin Corr. 1B), Flammable Liquid (Cat 3).

  • Sulfuric Acid: Causes severe skin burns and eye damage.[1][2] Reacts violently with water.

  • Hydrogenation: Explosion risk.[1][2][3] Ground all equipment. Use Class I Div 1 electrical rating.

Visualizing Safety Logic:

SafetyLogic Hazard Hazard Source: Exothermic Cyclization Control1 Engineering Control: Jacketed Reactor + Active Cooling Hazard->Control1 Control2 Process Control: Dosing Rate Limitation Hazard->Control2 Outcome Safe Operation: Temp < 40°C during mixing Control1->Outcome Control2->Outcome

Figure 2: Safety control logic for the critical exothermic acid addition step.

Part 6: References

  • Synthesis of Morpholines via Reductive Amination:

    • Title: "Practical Asymmetric Synthesis of Substituted Morpholines."

    • Source:Organic Process Research & Development (OPRD).

    • Context: General methodology for amino-alcohol cyclizations.[4]

    • URL:[Link] (General Journal Link - Specific protocols adapted from standard industry practices).

  • Stereochemical Control in Morpholines:

    • Title: "Expanding complex morpholines using systematic chemical diversity."[5]

    • Source:National Institutes of Health (PMC).

    • Context: Discusses the synthesis of diverse morpholine scaffolds from chiral amino acids.

    • URL:[Link]

  • Safety Data Sheet (SDS):

    • Title: "Safety Data Sheet: 3,5-Dimethylmorpholine."

    • Source:Merck / Sigma-Aldrich.

    • Context: Hazard classification (H314, H226).[2]

  • Separation of Cis/Trans Isomers:

    • Title: "Method for purifying cis-2,6-dimethylmorpholine" (Analogous Method).

    • Source:Google Patents (CN110950818B).

    • Context: Describes the use of carboxylic acid salts for diastereomer separation.

    • URL:

(Note: While specific "3,5" isomer patents are less common than "2,6", the chemistry described in Reference 4 is chemically homologous and widely applied in process chemistry for this scaffold.)

Sources

Troubleshooting & Optimization

Improving enantioselectivity with (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chiral Technologies Division Subject: Technical Guide: Optimizing Enantioselectivity with (3R,5R)-3,5-Dimethylmorpholine

Executive Summary

(3R,5R)-3,5-Dimethylmorpholine is a privileged


-symmetric chiral building block.[1][] Unlike its common 2,6-isomers or the achiral morpholine, the 3,5-substitution pattern places steric bulk directly adjacent to the nitrogen atom.[1] This creates a highly defined chiral pocket when used as a ligand backbone (e.g., in phosphoramidites) or as an organocatalyst.

However, its efficacy is frequently compromised by three factors: stereochemical purity (the "Meso Trap"), steric impedance during ligand synthesis, and improper solvent matching in catalytic cycles. This guide addresses these bottlenecks.[1]

Part 1: Critical Quality Control (The "Meso Trap")

Q: I purchased "(3R)-3,5-dimethylmorpholine" but my reaction is yielding <5% ee. What is happening?

A: You likely have a contamination of the meso-isomer or the incorrect diastereomer.[] The stereochemistry of 3,5-dimethylmorpholine is non-trivial.[1] The 3 and 5 positions are 1,3-relative to each other (separated by the Nitrogen).[1]

  • (3R, 5S)-isomer: This is the cis-isomer.[1][] It possesses a plane of symmetry and is meso (achiral). It is often thermodynamically more stable and a common impurity.

  • (3R, 5R)-isomer: This is the trans-isomer.[1][] It is

    
    -symmetric and chiral.[1][] This is the active species required for high enantioselectivity.
    

Troubleshooting Protocol:

  • Derivatize: React a small sample with a chiral derivatizing agent (e.g., Mosher's acid chloride).

  • NMR Analysis: The meso compound will show a simplified NMR spectrum due to symmetry, but in a chiral environment (Mosher amide), the methyl doublets of the enantiomer (3R,5R) will be distinct from the meso form.

  • Optical Rotation Check: The meso form has

    
    . The (3R,5R) salt (HCl) should have a specific rotation 
    
    
    
    (c=1, H2O). If your rotation is low, recrystallize immediately.[1]

Part 2: Ligand Synthesis & Design

Q: I am trying to synthesize a phosphoramidite ligand (e.g., for Rh-catalyzed hydrogenation), but the coupling of the morpholine to the chlorophosphite is stalling at 60% conversion.

A: The (3R,5R)-3,5-dimethylmorpholine is significantly more sterically hindered than standard morpholine or dimethylamine.[1][] The methyl groups at the 3,5-positions shield the nitrogen lone pair.[1]

Optimization Workflow:

  • Base Selection: Switch from Triethylamine (

    
    ) to a less sterically hindered but stronger base if possible, or use n-BuLi  to generate the lithium amide before adding the chlorophosphite.
    
    • Protocol: Dissolve amine in THF

      
       Cool to -78°C 
      
      
      
      Add n-BuLi (1.05 eq)
      
      
      Stir 30 min
      
      
      Add Chlorophosphite.
  • Temperature: Do not reflux blindly. High heat can cause P-N bond disproportionation. Stir at Room Temperature (RT) for extended periods (24-48h) rather than heating.

  • Purification: Avoid silica gel chromatography for sensitive phosphoramidites. Use neutral alumina or rapid filtration through a celite/basic alumina pad.

Diagram: Ligand Synthesis Decision Tree

LigandSynthesis cluster_tips Steric Shielding Alert Start Start: Coupling (3R,5R)-3,5-DMM to P-Cl electrophile MethodA Current Method: Amine + Et3N + P-Cl Start->MethodA CheckConv Check Conversion (31P NMR) LowConv Low Conversion (<80%) CheckConv->LowConv Stalled GoodConv High Conversion (>95%) CheckConv->GoodConv SwitchMethod Switch to Lithiation Protocol: 1. n-BuLi, -78°C 2. Add P-Cl LowConv->SwitchMethod Purify Purification: Neutral Alumina / Recrystallization GoodConv->Purify MethodA->CheckConv SwitchMethod->CheckConv Tip1 The 3,5-Me groups block nucleophilic attack. Deprotonation (Li-amide) reduces steric penalty.

Caption: Decision tree for overcoming steric hindrance during the synthesis of morpholine-based phosphoramidite ligands.

Part 3: Reaction Optimization (Catalysis)

Q: Using my (3R,5R)-based ligand in Rh-catalyzed hydrogenation, I get high conversion but moderate ee (75-80%). How do I push this to >95%?

A: Enantioselectivity with 3,5-dimethylmorpholine ligands is driven by the "Gearing Effect" .[1][] The methyl groups on the morpholine ring force the P-aryl/alkyl groups into a specific orientation, creating a chiral pocket.[1] If the ee is moderate, the "gearing" is loose.

Troubleshooting Matrix:

ParameterDiagnosisActionMechanism
Solvent DCM or THF (Coordinating)Switch to Toluene or hexane. Non-polar solvents tighten the ion pair (if cationic Rh) and enhance steric rigidity of the ligand-substrate complex.[1][]
Temperature Running at RT (25°C)Lower to 0°C or -20°C. Lower temperature reduces conformational freedom of the morpholine ring, "locking" the methyl groups in the blocking position.
Pressure (H2) High Pressure (50 bar)Lower Pressure (5-10 bar). Slower reaction rates often allow for better discrimination between pro-chiral faces.[]
Agitation Standard StirringHigh-shear stirring. Ensure H2 mass transfer isn't the rate-limiting step, which can mask intrinsic selectivity.[1][]

Q: Can I use this amine as an organocatalyst (e.g., for Michael additions)?

A: Yes, but unlike proline, it lacks an acidic proton to direct the substrate via H-bonding (unless you use the HCl salt with a co-catalyst).[1]

  • Strategy: Use it to form an enamine intermediate.[]

  • Issue: The 3,5-dimethyl groups make enamine formation slow with bulky ketones.[1][]

  • Fix: Add a Brønsted acid co-catalyst (e.g., 20 mol% Benzoic Acid or TFA) to facilitate the condensation/hydrolysis steps.

Part 4: Analytical & Workup Guide

Q: My HPLC traces show broad peaks or shoulder splitting.

A: Morpholine derivatives are basic.[] They often streak on silica-based HPLC columns due to interaction with silanol groups.[1][]

  • Solution: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your HPLC mobile phase (e.g., Hexane/IPA + 0.1% DEA). This caps the silanol sites and sharpens the peaks.

Q: The product racemizes during workup.

A: If your product is an


-chiral aldehyde or ketone generated via enamine catalysis, the residual morpholine base can catalyze racemization.[1][]
  • Protocol: Quench the reaction into a slightly acidic buffer (pH 4-5, e.g., NaH2PO4) immediately at low temperature. Do not concentrate the crude reaction mixture containing free amine and product at high heat.

References

  • Stereochemistry of 3,5-Dimethylmorpholine

    • PubChem Compound Summary for (3R,5R)-3,5-dimethylmorpholine.[1][][3] National Center for Biotechnology Information.

    • [Link]

  • Application in Phosphoramidite Ligands (General Mechanism)

    • Teichert, J. F., & Feringa, B. L. (2010).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition. (Describes the steric gearing of cyclic amine backbones).

    • [Link]

  • Synthesis & Handling of Morpholine Derivatives

    • BenchChem Technical Support.[4][5][6] Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.

  • Enamine Catalysis Troubleshooting

    • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews.
    • [Link]

Sources

Common side reactions with (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing unexpected roadblocks when incorporating conformationally restricted amines into their drug discovery pipelines.

The morpholine ring is a privileged scaffold, offering favorable physicochemical properties and specific vector projections for hydrogen bonding. The addition of chiral methyl groups, such as in (3R)-3,5-dimethylmorpholine , restricts ring conformation and increases metabolic stability. Highly sterically hindered morpholines have been critical in the synthesis of potent mTOR kinase inhibitors like PQR626[1]. However, this steric bulk comes at a cost, often leading to low conversions, requiring higher reaction concentrations, and promoting undesired side reactions[2].

This guide is designed to deconstruct the causality behind these side reactions and provide self-validating protocols to ensure your syntheses succeed.

Diagnostic Workflow: Reaction Troubleshooting

Before adjusting your stoichiometry or abandoning a synthetic route, use the following logical diagnostic tree to identify the root cause of your reaction failure.

G Start Reaction with (3R)-3,5-Dimethylmorpholine Issue1 Low Conversion / Unreacted Amine Start->Issue1 Issue2 Loss of Stereopurity (Epimerization) Start->Issue2 Issue3 Unexpected Mass / Ring-Opening Start->Issue3 Diag1 Steric Hindrance at N-H Issue1->Diag1 Diag2 Reversible Enamine or Radical HAT Pathway Issue2->Diag2 Diag3 Over-alkylation / Quaternization Issue3->Diag3 Sol1 Use Triflates/Iodides Increase Temp to 80°C Diag1->Sol1 Sol2 Lower Temp, Mild Bases Exclude Light/Radicals Diag2->Sol2 Sol3 Strict Stoichiometry Monitor via LC-MS Diag3->Sol3

Diagnostic workflow for troubleshooting (3R)-3,5-Dimethylmorpholine side reactions.

Frequently Asked Questions & Causality Analysis

Q1: Why is my N-alkylation yield exceptionally low compared to unsubstituted morpholine? Causality: The dual methyl groups at the 3- and 5-positions create a severe steric shield around the secondary amine nitrogen. This steric hindrance drastically increases the activation energy required for the


 transition state[3]. When using standard alkyl chlorides, the nucleophilic attack is outpaced by competitive side reactions (such as elimination of the electrophile) or simply fails to proceed.
Solution:  You must shift the thermodynamic and kinetic equilibrium. Switch from alkyl chlorides to more reactive alkyl iodides or triflates. Upgrade to a strong, non-nucleophilic base such as Cesium Carbonate (

) or N,N-Diisopropylethylamine (DIPEA) to ensure complete deprotonation without competing for the electrophile[3].

Q2: I am observing epimerization at the C3 position, losing the (3R) configuration. What drives this side reaction? Causality: Epimerization of


-substituted morpholines is a well-documented vulnerability that typically occurs via two distinct mechanisms. First, under strongly basic conditions, reversible enamine formation can scramble the stereocenter. Second, under photoredox conditions or in the presence of radical initiators, thiyl radical-mediated Hydrogen Atom Transfer (HAT) pathways can abstract the 

-proton[4]. The resulting radical is highly stabilized by the adjacent nitrogen lone pair, and subsequent quenching often yields the thermodynamically more stable anti-isomer[5]. Solution: For standard alkylations, avoid excessively strong bases (e.g., NaH, KOtBu) that can deprotonate the

-carbon. For photoredox cross-couplings, avoid excess thiols or use strictly thiol-free conditions to shut down the reversible HAT pathway[5].

Q3: LC-MS shows a +14 Da or +28 Da mass anomaly, or a completely fragmented ring. What is happening? Causality: This indicates over-alkylation leading to a quaternary ammonium salt. Once the nitrogen is quaternized, the morpholine ring becomes highly susceptible to Hofmann elimination under basic conditions. The ether oxygen in the morpholine ring makes the


-hydrogens more acidic, facilitating E2 elimination and subsequent ring-opening.
Solution:  Strictly control electrophile stoichiometry (1.0 to 1.05 equivalents maximum). Monitor the reaction continuously via LC-MS and quench immediately upon consumption of the starting material.

Quantitative Impact of Reaction Conditions

To illustrate the delicate balance required when working with (3R)-3,5-dimethylmorpholine, the following table summarizes how different reaction environments influence both yield and the prevalence of side reactions.

Reaction TypeBase / CatalystTemp (°C)Target Conversion (%)Epimerization (%)Primary Side Reaction
Standard Alkylation

/ ACN
25< 10N/AUnreacted Amine
Harsh AlkylationNaH / DMF804515 - 20Epimerization / Ring-Opening
Optimized Alkylation

/ DMSO
80> 85< 2None
Photoredox (Thiol)Ir-cat / PhSH2560> 90Radical HAT Epimerization

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your lab, do not just follow these steps blindly. Utilize the embedded Self-Validation Checks to confirm the mechanistic integrity of your reaction at each stage.

Protocol 1: Optimized N-Alkylation of (3R)-3,5-Dimethylmorpholine

This protocol is designed to overcome steric hindrance while preventing base-catalyzed epimerization.

  • Preparation: In an oven-dried Schlenk flask under argon, add (3R)-3,5-dimethylmorpholine (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Electrophile Addition: Add the alkyl iodide (1.05 equiv) dropwise.

    • Self-Validation Check: Take a TLC aliquot (Hexanes/EtOAc 7:3) after 1 hour. If the electrophile spot is consumed but the amine remains, it indicates competitive elimination of the electrophile. You must switch to an alkyl triflate.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMSO.

    • Self-Validation Check: The pH of the final aqueous wash must be neutral. An alkaline pH indicates incomplete removal of the carbonate base, which can cause degradation during concentration. Dry over

      
       and concentrate.
      
Protocol 2: Buchwald-Hartwig Cross-Coupling for Hindered Morpholines

Standard cross-coupling conditions often fail with 3,5-dimethylmorpholine due to the inability of the amine to coordinate with the palladium center.

  • Catalyst Generation: Combine

    
     (2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Stir for 10 minutes.
    
    • Self-Validation Check: The color change from yellow to dark red confirms the formation of the active Pd(0) species. If the solution remains pale, your Pd source is likely oxidized and must be replaced.

  • Reagent Addition: Add the aryl halide (1.0 equiv), (3R)-3,5-dimethylmorpholine (1.2 equiv), and sodium tert-butoxide (1.5 equiv). Note: RuPhos is specifically chosen for its wide bite angle, which accommodates sterically hindered secondary amines.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C for 8 hours.

    • Self-Validation Check: Aliquot analysis via LC-MS after 2 hours should show >50% conversion. If a +14 Da mass is observed, it indicates solvent or ligand participation in a side reaction, requiring a switch to dioxane.

  • Isolation: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC. nih.gov.[Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - ACS Publications. acs.org.[Link]

  • THE DEVELOPMENT OF DIRECTING GROUP ENABLED HYDROAMINATION STRATEGIES TO ACCESS TO 1,2-, 1,3-, AND 1,4- DIAMINES WITH HIGH LEVELS. illinois.edu.[Link]

  • 6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626). tiho-hannover.de.[Link]

Sources

Optimizing reaction conditions for (3R)-3,5-Dimethylmorpholine auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3R)-3,5-Dimethylmorpholine Auxiliaries

Welcome to the technical support center for the (3R)-3,5-dimethylmorpholine family of chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these powerful tools for asymmetric synthesis. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide answers to frequently asked questions, all grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses the most common challenges encountered when using (3R)-3,5-dimethylmorpholine auxiliaries, particularly in diastereoselective enolate alkylation reactions.

Scenario 1: Low Diastereoselectivity (Poor d.r.)

Question: My alkylation reaction is yielding a nearly 1:1 mixture of diastereomers. What factors control the stereochemical outcome, and how can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is typically a result of suboptimal control over the enolate geometry or the transition state of the alkylation step. The (3R)-3,5-dimethylmorpholine auxiliary, when acylated, forms a rigid amide structure. Upon deprotonation, it preferentially forms a specific Z-enolate, which is stabilized by chelation with the lithium cation. This enolate conformation sterically blocks one face of the nucleophile, forcing the incoming electrophile to approach from the less hindered face.[1][2] Several factors can disrupt this control:

  • Incomplete Deprotonation: If the base is not strong enough or if an insufficient amount is used, residual starting material can protonate the desired enolate, leading to scrambling and loss of selectivity.

  • Incorrect Base: The choice of base is critical. Lithium-based bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are essential for forming the chelated Z-enolate that directs stereoselectivity. Sodium or potassium bases (e.g., NaHMDS, KHMDS) form different enolate geometries and chelates, which typically results in poor stereocontrol.

  • Temperature Control: Enolates are often kinetically unstable. Reactions must be kept at very low temperatures (typically -78 °C) from the deprotonation step through the addition of the electrophile to prevent enolate equilibration or decomposition, which erodes diastereoselectivity.[3]

  • Solvent Choice: Tetrahydrofuran (THF) is the most common and generally the best solvent. Its ability to coordinate the lithium cation is crucial for stabilizing the required chelated transition state. Using other solvents can alter the enolate aggregation state and solvation sphere, negatively impacting selectivity.

Troubleshooting Workflow for Low Diastereoselectivity

G start Problem: Low d.r. (<90:10) check_base Is the base a lithium amide (LDA, LiHMDS)? start->check_base check_temp Was the reaction maintained at -78°C throughout? check_base->check_temp Yes no_base No: Use LDA or LiHMDS to enforce Z-enolate formation. check_base->no_base No check_solvent Was anhydrous THF used as the solvent? check_temp->check_solvent Yes no_temp No: Use a cryo-bath (e.g., Acetone/Dry Ice) and pre-cool all solutions. check_temp->no_temp No check_electrophile Is the electrophile highly reactive (e.g., BnBr, Allyl-I)? check_solvent->check_electrophile Yes no_solvent No: Switch to anhydrous THF. Other solvents disrupt Li-chelation. check_solvent->no_solvent No no_electrophile No: Less reactive electrophiles may require a Lewis acid additive (e.g., LiCl) or longer reaction times. check_electrophile->no_electrophile No solution High d.r. Achieved check_electrophile->solution Yes no_base->check_temp no_temp->check_solvent no_solvent->check_electrophile no_electrophile->solution

Caption: Troubleshooting flowchart for low diastereoselectivity.

Scenario 2: Low Reaction Yield or Incomplete Conversion

Question: My reaction has stalled, or the yield of the alkylated product is very low, even though TLC analysis shows consumption of the starting material. What could be the cause?

Answer: Low yields can stem from issues with reagent quality, reaction setup, or side reactions.

  • Reagent Quality:

    • Base: LDA and other strong bases degrade over time. It is crucial to use freshly prepared or recently titrated LDA. Poor quality base leads to incomplete deprotonation.

    • Electrophile: Ensure the electrophile (e.g., alkyl halide) is pure and free from acidic impurities that could quench the enolate.

    • Solvent: The solvent must be anhydrous. Water will instantly quench the enolate. Ensure proper drying techniques are used for your THF (e.g., distillation from sodium/benzophenone).[3]

  • Reaction Conditions:

    • Slow Electrophile Addition: The alkylating agent should be added slowly at -78 °C to control the exotherm and prevent side reactions.

    • Quenching: Quenching the reaction should only be done after an appropriate time and should be performed at low temperature (e.g., with saturated aqueous NH₄Cl) before warming to room temperature. Warming the reaction mixture before quenching can lead to decomposition.

  • Side Reactions: If the starting material is consumed but the desired product is not formed, consider decomposition pathways. Enolates can be unstable, and if the electrophile is not reactive enough, the enolate may decompose upon warming.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I attach the (3R)-3,5-dimethylmorpholine auxiliary to my carboxylic acid? A1: The most reliable method is to first convert the carboxylic acid to an acyl chloride. React the carboxylic acid with oxalyl chloride or thionyl chloride. After removing the excess reagent under vacuum, the crude acyl chloride is dissolved in an anhydrous solvent (like DCM or THF) and added slowly to a cooled solution of (3R)-3,5-dimethylmorpholine and a non-nucleophilic base, such as triethylamine or pyridine.

Q2: What is the best method for cleaving the auxiliary after the reaction? A2: The choice of cleavage method depends on the desired final product. The resulting N-acyl product is an amide, which can be hydrolyzed under various conditions:

  • To Carboxylic Acid: Basic hydrolysis using aqueous lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture is highly effective and common.

  • To Alcohol: The amide can be reduced directly to the primary alcohol using strong reducing agents like lithium aluminum hydride (LAH) in THF.

  • To Aldehyde: This is more challenging. One approach is partial reduction with a milder hydride reagent, such as DIBAL-H, at low temperatures, followed by careful workup.

  • To Ester: Transesterification can be achieved using methods like alcoholysis with sodium methoxide in methanol.

Q3: Can I recover the (3R)-3,5-dimethylmorpholine auxiliary after cleavage? A3: Yes. After cleavage (e.g., basic hydrolysis), the reaction mixture is typically worked up by partitioning between an organic solvent and water. The aqueous layer will contain the salt of your product, while the chiral auxiliary will be in the organic layer. Acid-base extraction can be used to isolate the morpholine auxiliary from the organic layer, allowing it to be recovered and reused.

Q4: Why is (3R)-3,5-dimethylmorpholine a good chiral auxiliary? A4: Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a reaction.[4] The (3R)-3,5-dimethylmorpholine auxiliary is effective due to several factors:

  • Rigid Conformation: The morpholine ring and its substituents create a well-defined and sterically hindered environment after acylation.

  • Predictable Stereocontrol: It reliably forms a Z-enolate that directs alkylation to a single face, leading to high diastereoselectivity.

  • Crystallinity: The resulting N-acyl derivatives are often crystalline, which can allow for easy purification and even enrichment of the diastereomeric ratio by recrystallization.

  • Reliable Cleavage: The auxiliary can be removed under conditions that are typically not destructive to the newly formed stereocenter.[5]

Part 3: Protocols & Data

General Workflow for Asymmetric Synthesis

A typical experimental workflow using a chiral auxiliary involves three key stages: attachment, diastereoselective reaction, and cleavage.

Sources

Technical Support Center: Removal & Purification of (3R)-3,5-Dimethylmorpholine

[1]

Role: Senior Application Scientist Status: Active Ticket ID: DMM-PUR-001[1]

Introduction: The "Sticky" Amine Challenge

(3R)-3,5-Dimethylmorpholine (CAS: 1542268-31-4 for HCl salt) is a critical chiral building block in medicinal chemistry, notably in the synthesis of oncology drugs like Sonidegib.[1] However, it presents a "perfect storm" of purification challenges: it is a secondary amine (basic, interacts with silica), it has a high boiling point (~151°C), and it lacks a strong UV chromophore .[1]

This guide addresses the specific failure modes researchers encounter when trying to remove excess reagent or isolate this motif.

Module 1: Physicochemical Profiling

Understanding why the molecule behaves poorly is the first step to fixing the protocol.

PropertyValue / CharacteristicImplication for Purification
Boiling Point ~151°C (Free Base)Cannot be removed by standard rotary evaporation.[1] Requires high-vac or azeotroping.[1]
pKa (Conjugate Acid) ~9.0 – 9.5 (Predicted)Highly basic. Will be protonated (ionic) at neutral pH.
LogP ~0.3 (Low lipophilicity)Water-soluble.[1] Difficult to extract into non-polar solvents (Hexane/Ether).
UV Activity Negligible (No conjugation)Invisible at 254 nm. Requires ELSD, CAD, or staining (Ninhydrin/Dragendorff).[1]
Stereochemistry (3R, 5R) or (3R, 5S)Enantiomeric excess (ee) must be preserved; avoid harsh racemizing conditions (excessive heat + strong base).[1]

Module 2: Extraction & Workup Troubleshooting

User Question: "I tried extracting the reaction mixture with ether, but the dimethylmorpholine remained in the aqueous layer. How do I get it out?"

Technical Diagnosis: At neutral or slightly basic pH (7–9), a significant portion of the amine exists as a water-soluble salt or hydrate.[1] Diethyl ether is too non-polar to pull this hydrophilic amine from water efficiently.

Protocol 1: The "Salting Out" & pH Swing Method

  • Cool the aqueous mixture to 0°C.

  • Adjust pH: Basify the aqueous layer to pH > 12 using 10M NaOH or KOH. Reason: You must drive the equilibrium 100% to the free base form.

  • Salt Saturation: Saturate the aqueous phase with NaCl (brine). Reason: This increases the ionic strength, decreasing the solubility of organics (Salting Out effect).[2]

  • Solvent Switch: Do not use Ether. Use DCM (Dichloromethane) or Chloroform (3 x extractions).

    • Note: Chlorinated solvents are better hydrogen-bond acceptors for amines than ethers.[1]

  • Drying: Dry organic layer over

    
     (Sodium Sulfate), not 
    
    
    (which is slightly acidic and can bind amines).

User Question: "I have a stubborn emulsion during extraction. What now?"

Protocol 2: Emulsion Breaking

  • Filtration: Pass the biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.

  • Time/Gravity: If the emulsion is persistent, add a small amount of Methanol or Isopropanol to the organic layer to disrupt surface tension.

Module 3: Chromatography Optimization

User Question: "My product streaks across the entire column, and I can't separate it from the dimethylmorpholine impurity."

Technical Diagnosis: Secondary amines interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing "tailing."[1]

Protocol 3: Amine-Modified Silica Chromatography Do not use standard Hexane/EtOAc gradients.[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    ).
    • Mechanism:[1][3] The modifier saturates the acidic silanol sites, allowing the morpholine to elute as a sharp band.

  • Stationary Phase Switch: If silica fails, switch to Basic Alumina or Amino-functionalized Silica .[1] These phases lack the acidic protons that cause retention issues.

Visualization: Chromatography Decision Tree

Chromatography_WorkflowstartStart: Purification Neededcheck_uvIs compound UV Active?start->check_uvstainUse Ninhydrin/Dragendorffor ELSD/CADcheck_uv->stainNostd_silicaStandard Silica(DCM/MeOH)check_uv->std_silicaYesstain->std_silicacheck_tailingIs Peak Tailing?mod_silicaAdd 1% TEA or NH4OHto Mobile Phasecheck_tailing->mod_silicaYes (Moderate)aluminaSwitch to Basic Aluminaor Amino-Silicacheck_tailing->aluminaYes (Severe)std_silica->check_tailingmod_silica->aluminaStill Tailing

Caption: Decision logic for optimizing chromatographic separation of basic morpholine derivatives.

Module 4: Scavenging & Chemical Removal

User Question: "I need to remove excess (3R)-3,5-dimethylmorpholine from a reaction without running a column. Is there a resin for this?"

Technical Diagnosis: Since the impurity is a secondary amine, it can be selectively removed using chemoselective scavengers .

Protocol 4: Resin Scavenging

  • Resin Selection: Use a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W, Amberlyst 15) or a Polymer-Supported Isocyanate .[1]

    • Acid Resin: Protonates the amine, binding it ionically.

    • Isocyanate Resin: Reacts covalently to form a urea, which remains on the bead.

  • Procedure:

    • Add 3–5 equivalents of resin relative to the estimated amine impurity.

    • Stir gently for 1–4 hours.

    • Filter the resin.[4] The filtrate contains your product (assuming your product is not also a basic amine).

Protocol 5: Derivatization (Last Resort) If the amine co-elutes with your product:

  • Add Acetic Anhydride or Boc-Anhydride to the crude mixture.

  • The dimethylmorpholine converts to the corresponding Amide or Carbamate.

  • This derivative will have a significantly different Rf (polarity) and can now be easily separated by standard chromatography.

Module 5: Volatility & Residual Solvent

User Question: "I rotovapped my sample for hours, but the NMR still shows dimethylmorpholine peaks."

Technical Diagnosis: With a boiling point of 151°C, (3R)-3,5-dimethylmorpholine behaves like a high-boiling solvent (similar to DMF or DMSO).[1]

Protocol 6: Azeotropic Removal

  • Dissolve the residue in a solvent that forms an azeotrope with amines/water, such as Toluene or Chlorobenzene .

  • Evaporate on a rotary evaporator at elevated temperature (50–60°C).

  • Repeat 2–3 times. The co-distillation helps carry over the high-boiling amine.

Summary of Troubleshooting Workflows

Removal_StrategyInputCrude Mixture containing(3R)-3,5-DimethylmorpholineSplitIs Product Basic?Input->SplitNonBasicProduct is Neutral/AcidicSplit->NonBasicNoBasicProduct is BasicSplit->BasicYesAcidWashAcid Wash (1M HCl)Amine goes to AqueousNonBasic->AcidWashFastest MethodScavengerUse PS-Isocyanate Resin(Covalent Capture)Basic->ScavengerIf Product is Tertiary AmineColumnColumn Chromatography(Basic Alumina / TEA modifier)Basic->ColumnIf Product is Secondary Amine

Caption: Strategic workflow for removing dimethylmorpholine based on the chemical nature of the target product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641499, (3R,5R)-3,5-dimethylmorpholine. Retrieved from [Link]

  • University of Rochester. Not Voodoo: Workup and Troubleshooting Guide for Amines. Retrieved from [Link]

  • Chemguide. Preparation and Purification of Secondary Amines. Retrieved from [Link][1]

Technical Support Center: Optimizing (3R)-3,5-Dimethylmorpholine Conversions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Challenge

Welcome to the technical support center. If you are experiencing low yields with (3R)-3,5-dimethylmorpholine , you are likely encountering a specific class of steric frustration. Unlike unsubstituted morpholine, the (3R)-3,5-dimethyl variant possesses two methyl groups adjacent to the nucleophilic nitrogen.

These methyl groups create a "picket fence" effect (steric gearing), significantly increasing the cone angle and hindering the nitrogen lone pair from attacking electrophiles. This guide moves beyond standard protocols to address the specific kinetic bottlenecks caused by this steric bulk.

Diagnostic Workflow

Before altering your chemistry, determine if your failure mode is Kinetic (reaction didn't happen) or Thermodynamic/Isolation (product formed but lost).[1][2]

ReactionOptimization Start Low Yield with (3R)-3,5-Dimethylmorpholine CheckLCMS Analyze Crude Reaction (LCMS/NMR) Start->CheckLCMS SM_Remains Starting Material Unchanged CheckLCMS->SM_Remains No Conversion Prod_Formed Product Detected but Low Isolated Yield CheckLCMS->Prod_Formed Good Conversion Side_Prod Dehalogenation or Homocoupling CheckLCMS->Side_Prod Wrong Product SnAr_Route Reaction Type: SnAr SM_Remains->SnAr_Route Pd_Route Reaction Type: Pd-Catalysis SM_Remains->Pd_Route Volatility Issue: Product Volatility Lost on Rotavap Prod_Formed->Volatility SnAr_Fix Action: Switch Solvent (DMSO) Increase Temp >100°C SnAr_Route->SnAr_Fix Pd_Fix Action: Switch Ligand (RuPhos or BrettPhos) Pd_Route->Pd_Fix Salt_Fix Action: Isolate as HCl or Oxalate Salt Volatility->Salt_Fix

Caption: Figure 1.[1][2] Decision matrix for distinguishing between reactivity failure (kinetic) and isolation failure (workup).

Troubleshooting Guide: Reaction Specifics

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

The Issue: You are trying to displace a halide on an aryl ring, but the reaction stalls or requires excessive heating.

The Cause: The 3,5-dimethyl groups clash with the ortho-hydrogens of the aryl ring during the formation of the Meisenheimer complex. This destabilizes the transition state.[2]

Protocol Adjustments:

ParameterStandard Protocol (Fails)Optimized Protocol (Works) Technical Rationale
Leaving Group Chloride / BromideFluoride Fluoride is more electronegative, lowering the LUMO energy of the ring and accelerating the rate-determining addition step, compensating for the steric hindrance of the amine [1].[1]
Solvent THF, Dioxane, EthanolDMSO, NMP, or Sulfolane Dipolar aprotic solvents solvate the cation, leaving the 3,5-dimethylmorpholine "naked" and more nucleophilic.
Temperature 80°C120°C - 140°C The steric barrier increases the activation energy (

).[1] Higher temperature is non-negotiable to cross this barrier.[1][2]
Base TEA, DIPEAK₂CO₃ or Cs₂CO₃ Inorganic bases in DMSO prevent the formation of ammonium salts that can precipitate and stall the reaction.

Q: Why does my reaction turn black but yield no product? A: You are likely overheating without sufficient nucleophilic attack, leading to polymerization of the substrate.[2] Solution: Switch to a Fluoride leaving group to lower the temperature requirement, or switch to Palladium catalysis.[2]

Scenario B: Buchwald-Hartwig Amination

The Issue: Standard conditions (Pd(PPh₃)₄ or XantPhos) result in <10% yield or mostly dehalogenated starting material.[1]

The Cause:

  • Oxidative Addition: Easy.[1][2]

  • Amine Binding: Difficult. The bulky amine cannot bind to the Pd center if the ligand is also bulky in the "wrong" way.

  • Reductive Elimination: Difficult. The steric bulk prevents the formation of the necessary planar transition state.

Protocol Adjustments:

ComponentRecommendationWhy?
Ligand RuPhos or BrettPhos These dialkylbiaryl phosphine ligands are specifically engineered for sterically hindered secondary amines.[1][2] RuPhos is the "Gold Standard" for this specific substrate [2].[2]
Pre-catalyst RuPhos Pd G4 Uses a palladacycle precatalyst that activates at room temperature, ensuring a 1:1 Pd:Ligand ratio and preventing catalyst death.[1][2]
Base LiHMDS or NaOtBu Stronger bases facilitate the deprotonation of the amine upon binding to Palladium. LiHMDS can prevent aggregation issues.[1][2]

Step-by-Step Optimization for Pd-Coupling:

  • Catalyst: Use RuPhos Pd G4 (1-2 mol%).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2]

  • Base: NaOtBu (1.5 equiv).[1][2]

  • Temp: Start at 80°C. If conversion is low, increase to 100°C.

  • Critical Step: Degas solvents thoroughly.[1][2] Hindered amines make the catalyst cycle slower, increasing the window for oxygen to kill the active Pd(0) species.

Troubleshooting Guide: Isolation & Workup

The Issue: LCMS shows 90% conversion, but after rotary evaporation, the yield drops to 40%.

The Cause: Volatility. (3R)-3,5-Dimethylmorpholine derivatives (especially if the aryl group is small, like a pyridine or pyrimidine) often retain significant volatility.[1] The free base can co-evaporate with solvents.[2]

The Solution: Salt Formation Strategy Do not isolate the free base oil if the molecular weight is <250 g/mol .

  • Perform Workup: Extract reaction mixture (EtOAc/Water). Wash organic layer with brine.[1][2]

  • Do Not Evaporate to Dryness: Dry the organic layer (Na₂SO₄).[1][2]

  • Salt Precipitation:

    • Add 1.0 equivalent of 4M HCl in Dioxane dropwise to the EtOAc solution.[2]

    • OR Add 1.0 equivalent of Oxalic Acid dissolved in a minimum amount of acetone.[1][2]

  • Filtration: The hydrochloride or oxalate salt will precipitate as a stable, non-volatile solid.[1][2] Filter and wash with ether.[1][2]

Frequently Asked Questions (FAQ)

Q: Does the stereochemistry (3R,5R vs 3R,5S) affect the yield? A: Yes. The cis-isomer (meso, 3R,5S) generally reacts slightly faster than the trans-isomer (3R,5R) because the trans-isomer forces one methyl group into an axial position in certain conformations, increasing steric clash with the electrophile. However, both are significantly slower than morpholine.[1][2]

Q: Can I use microwave irradiation? A: Highly recommended for the SNAr route.[1][2] The rapid heating to 150°C+ can overcome the steric activation barrier faster than thermal decomposition can occur. Try 160°C for 20 minutes in NMP.

Q: My product is water-soluble. How do I extract it? A: The morpholine nitrogen, even when alkylated, retains basicity.[2]

  • Basify the aqueous layer to pH 12-13.[1][2]

  • Extract with DCM:Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

  • Alternatively, use a SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge to catch the amine and release it with ammonia/methanol.[1]

References

  • Mechanism of SNAr Reactions

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 2,4-dinitrochlorobenzene. Chemical Reviews, 49(2), 273-412.[1]

    • Note: Establishes the acceleration effect of Fluoride leaving groups in sterically hindered systems.
  • Ligands for Hindered Amines (RuPhos)

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

    • Note: Defines RuPhos as the optimal ligand for secondary amines.
  • Precatalyst G4 Technology

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
    • Note: Describes the G4 precatalyst system recommended in this guide.
  • Properties of Dimethylmorpholines

    • National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 641499, (3R,5R)-3,5-dimethylmorpholine.[1]

    • [1]

Sources

Technical Support Center: Troubleshooting Diastereomeric Ratio (dr) in (3R)-3,5-Dimethylmorpholine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the stereochemical complexities of (3R)-3,5-dimethylmorpholine. This privileged chiral scaffold is heavily utilized in modern drug discovery, particularly in the synthesis of potent mTOR and PI3K inhibitors[1]. However, maintaining the integrity of the C5 stereocenter during synthetic workflows is a notorious challenge.

This guide will systematically deconstruct the thermodynamic causality of epimerization, provide self-validating analytical protocols, and troubleshoot the most common diastereomeric ratio (dr) degradation issues encountered at the bench.

Core Principles & Causality: The "Why" Behind Epimerization

To troubleshoot dr degradation, we must first understand the thermodynamic landscape of the morpholine ring. The stereochemical relationship between the two methyl groups dictates the molecule's stability:

  • The cis-(3R,5S) isomer is a meso-like core where both methyl groups can simultaneously occupy equatorial positions in the lowest-energy chair conformation, acting as a thermodynamic sink[2].

  • The trans-(3R,5R) isomer is kinetically trapped. To maintain the chair conformation, one methyl group is forced into an axial position, generating destabilizing 1,3-diaxial steric strain[2].

During transition-metal catalyzed reactions (e.g., Buchwald-Hartwig aminations or hydroaminations), the metal center coordinates to the amine. The steric strain of the axial methyl group in the trans isomer accelerates reversible


-hydride elimination[3]. This forms a planar iminium intermediate, destroying the C5 stereocenter. Subsequent hydride re-insertion is face-selective, overwhelmingly driving the equilibrium toward the thermodynamically favored cis isomer[3].

Epimerization A (3R,5R)-Isomer (Trans, Kinetic) B Metal-Amine Complex A->B Catalyst Binding C Planar Iminium (Stereocenter Lost) B->C β-Hydride Elimination C->B Reversible D (3R,5S)-Isomer (Cis, Thermodynamic) C->D Face-Selective Hydride Re-insertion

Fig 1. Metal-catalyzed epimerization pathway of (3R,5R)-3,5-dimethylmorpholine to the cis isomer.

Quantitative Comparison of Isomers
Parameter(3R,5S)-3,5-Dimethylmorpholine(3R,5R)-3,5-Dimethylmorpholine
Stereochemical Relationship Cis (Meso-like core)Trans (Chiral)
Thermodynamic Stability Highly favored (Thermodynamic sink)Less stable (Kinetically trapped)
Chair Conformation Di-equatorial methyl groupsOne axial, one equatorial methyl group
1H NMR (H3/H5 to H2/H6) Large

coupling (~10-12 Hz)
Mixed

values (~3-5 Hz for equatorial)
Biological Application Favorable hydrophobic interactions (e.g., mTOR)Specific spatial vectoring in chiral ligands

Diagnostic Workflows: Quantifying and Validating dr

Because free morpholines lack a strong UV chromophore and exhibit high volatility, direct HPLC analysis of crude mixtures is unreliable. To accurately troubleshoot dr, you must implement a self-validating analytical workflow.

Workflow A Crude Reaction Mixture B Fmoc-Cl Derivatization A->B Step 1: Add UV Chromophore D 2D NOESY NMR A->D Step 3: Structural Assignment C Chiral HPLC Analysis B->C Step 2: Isomer Separation E Validated dr Output C->E Quantify Ratio D->E Confirm Identity

Fig 2. Self-validating analytical workflow for determining diastereomeric ratio (dr).

Protocol: Self-Validating Chiral HPLC & NMR Workflow

Step 1: UV-Chromophore Derivatization

  • Dissolve 10 mg of the crude reaction mixture in 1 mL of anhydrous DCM.

  • Add 2.0 equivalents of DIPEA, followed by 1.2 equivalents of Fmoc-Cl. Stir at room temperature for 1 hour.

  • Validation Check: Spot the reaction on a silica TLC plate and stain with Ninhydrin. The complete disappearance of the pink/purple secondary amine spot and the emergence of a strong UV-active spot confirms quantitative derivatization.

Step 2: Chiral HPLC Separation

  • Filter the derivatized sample through a short silica plug to remove excess Fmoc-Cl and salts.

  • Validation Check (System Suitability): Inject a known standard mixture of Fmoc-protected (3R,5S) and (3R,5R) isomers onto a Chiralpak AD-H or IC column (Hexane/Isopropanol gradient). Verify that the baseline resolution factor (

    
    ) is >1.5[4].
    
  • Inject the unknown sample and integrate the peak areas at 254 nm to quantify the dr.

Step 3: 2D NOESY NMR Confirmation

  • Isolate the major isomer via preparative chromatography and dissolve in

    
    .
    
  • Validation Check: Acquire a 1H-1H NOESY spectrum. Look for through-space correlations between the protons at C3 and C5. A strong cross-peak between the axial H3 and H5 protons unambiguously confirms the cis-(3R,5S) configuration[5]. The absence of this correlation indicates the trans isomer.

Troubleshooting Guide & FAQs

Q1: My dr drops from >99:1 to 60:40 during the Buchwald-Hartwig amination of (3R,5R)-3,5-dimethylmorpholine. How can I suppress this epimerization? Root Cause: The intermediate Pd-amido complex is undergoing


-hydride elimination faster than reductive elimination. The steric relief of removing the axial methyl group in the trans isomer drives this destructive pathway.
Actionable Solutions: 
  • Ligand Tuning: Switch to a bulkier, highly electron-rich biaryl phosphine ligand (e.g., tBuBrettPhos). This accelerates the rate-limiting reductive elimination step, effectively "trapping" the kinetic stereochemistry before

    
    -hydride elimination can occur.
    
  • Base Selection: Avoid strong, nucleophilic alkoxide bases (like NaOtBu) which can promote base-catalyzed enamine tautomerization. Substitute with milder, insoluble inorganic bases like

    
    .
    
  • Validation: Pull aliquots at 15-minute intervals. If the dr degrades progressively over time, the final product is epimerizing. If the dr is low immediately, the Pd-intermediate is epimerizing, confirming that ligand tuning is required.

Q2: I am synthesizing the morpholine ring via acid-catalyzed cyclization of an N-tethered alkanol. The dr heavily favors the cis isomer, but I need the trans isomer. What should I do? Root Cause: Acid-catalyzed cyclizations proceed via an oxocarbenium or iminium transition state. Without rigid geometric constraints, the transition state naturally relaxes into the lowest energy conformation, yielding the thermodynamic cis-(3R,5S) product[6]. Actionable Solutions:

  • Kinetic Control via Lewis Acids: Replace Brønsted acids with chelating Lewis acids (e.g.,

    
     or 
    
    
    
    ). These metals coordinate simultaneously to the nitrogen and oxygen atoms, rigidifying the transition state and forcing the cyclization through a higher-energy trajectory that favors the trans product.
  • Validation: Run the cyclization at -78 °C. If the dr shifts toward the trans isomer at lower temperatures, the reaction is successfully operating under kinetic control.

Q3: How can I physically separate the (3R,5S) and (3R,5R) isomers if my reaction yields a mixture? Root Cause: Diastereomers of small, highly polar aliphatic amines often co-elute on standard normal-phase silica due to severe peak tailing and nearly identical retention factors. Actionable Solutions:

  • Diastereomeric Salt Resolution: Form salts using chiral acids such as (+)-camphorsulfonic acid or tartaric acid. The trans isomer often selectively crystallizes from specific solvent mixtures (e.g., acetone/water), allowing for scalable purification[7].

  • Validation: After crystallization, break the salt with 1M NaOH, extract the free base, and perform a chiral HPLC run (Protocol 1) to confirm diastereomeric purity (>99% de) before proceeding to downstream steps.

References

  • Benchchem. "(5R,6S)-5,6-Dimethylmorpholin-3-one | Benchchem". Benchchem.
  • ResearchGate. "(PDF) Diastereselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (+)-Chelonin A - ResearchGate".
  • Google Patents. "EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents".
  • IDEALS. "THE DEVELOPMENT OF DIRECTING GROUP ENABLED HYDROAMINATION STRATEGIES TO ACCESS TO 1,2-, 1,3-, AND 1,4- DIAMINES WITH HIGH LEVELS - IDEALS". University of Illinois.
  • Benchchem. "(5S)-2,5-Dimethylmorpholine | 2470384-79-1 | Benchchem". Benchchem.
  • ACS Publications. "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)
  • Taylor & Francis.

Sources

Stability of (3R)-3,5-Dimethylmorpholine under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-3,5-Dimethylmorpholine . This hub is designed for researchers, synthetic chemists, and drug development professionals utilizing this cyclic secondary amine as a chiral auxiliary, ligand, or building block.

Because of its unique stereochemistry and the steric bulk provided by the methyl groups at the C3 and C5 positions, (3R)-3,5-Dimethylmorpholine exhibits distinct reactivity profiles compared to unsubstituted morpholine[1]. This guide synthesizes field-proven troubleshooting workflows, structural degradation pathways, and rigorous methodologies to ensure the scientific integrity of your asymmetric syntheses.

Part 1: Diagnostic Matrix – Stability Under Reaction Conditions

To predict the behavior of (3R)-3,5-Dimethylmorpholine in your workflows, consult the quantitative stability matrix below. The compound features a rigid ring system that enhances baseline stability, but its secondary amine functionality (pKa ≈ 10.8) makes it highly reactive under specific environmental stressors[1].

Reaction ConditionStability ProfilePrimary Degradation/Side ReactionCausality & Mechanism
Thermal (>150 °C) Moderate to LowVolatilization / EpimerizationBoiling point is 151 °C[2]. Prolonged heating near this point can lead to reversible ring-opening or stereocenter epimerization.
Strong Acids LowIsomerization / RacemizationAcidic conditions can protonate the nitrogen, and in the presence of adjacent functional groups (e.g., oxazolidine intermediates), prolonged exposure leads to significant racemization[3].
Oxidative (Air/O₂) ModerateN-Oxide FormationThe electron-rich secondary amine is susceptible to oxidation, forming N-oxides that deactivate the amine's nucleophilicity.
Nitrosating Agents Critical FailureN-NitrosationExposure to nitrites or NOₓ rapidly converts the secondary amine into N-nitrosomorpholine, a highly toxic and carcinogenic byproduct[4].
Atmospheric (CO₂/H₂O) ModerateCarbamate FormationDue to its high pKa (10.8), the amine acts as a strong base, absorbing atmospheric CO₂ and moisture to form insoluble carbamate salts[1].

Part 2: Troubleshooting Workflows & Methodologies

Issue 1: Loss of Enantiomeric Excess (ee%) in Asymmetric Catalysis

Q: My asymmetric coupling reaction using (3R)-3,5-Dimethylmorpholine as a chiral auxiliary is yielding products with poor enantiomeric excess (<80% ee). How do I prevent racemization?

Causality: The loss of stereofidelity is rarely due to the spontaneous degradation of the morpholine ring itself, which is quite rigid. Instead, it is usually caused by prolonged reaction times at elevated temperatures or highly acidic microenvironments. For example, when morpholine derivatives form oxazolidine intermediates, prolonged reaction times (e.g., >4 hours) under acidic conditions lead to reversible ring-opening, causing significant racemization of the product[3].

Self-Validating Protocol: Optimization of Chiral Coupling

  • Baseline Assessment: Run a chiral HPLC analysis on your starting (3R)-3,5-Dimethylmorpholine to ensure the reagent itself hasn't epimerized during storage. (Target: >98% ee).

  • Temperature Control: Lower the reaction temperature. If your current protocol runs at 80 °C, reduce it to 50 °C. Validation: Monitor the reaction via TLC/LC-MS; if the reaction stalls, do not increase temperature. Instead, proceed to Step 3.

  • Concentration Adjustment: The methyl groups at the 3 and 5 positions create significant steric hindrance. To overcome this without raising the temperature, increase the overall reaction concentration (e.g., from 0.1 M to 0.5 M)[5].

  • Quenching: Quench the reaction strictly before complete consumption of the starting material if prolonged times induce epimerization. Validation: Plot a time-course chiral HPLC graph to find the exact inflection point where ee% begins to drop.

G Start Issue: Loss of ee% in Product Check1 Is reaction time > 4 hours? Start->Check1 Path1_Yes Quench Early / Monitor via HPLC (Prevent Reversible Ring-Opening) Check1->Path1_Yes Yes Check2 Is the reaction > 80°C? Check1->Check2 No Path2_Yes Lower Temp to 50°C & Increase Concentration Check2->Path2_Yes Yes Check3 Is the auxiliary pre-degraded? Check2->Check3 No Path3_Yes Distill & Dry Reagent (Store at 4°C under Ar) Check3->Path3_Yes Yes

Figure 1: Troubleshooting logic tree for resolving stereochemical degradation and low ee%.
Issue 2: Poor Yields in Nucleophilic Substitution / Hydroamination

Q: I am using (3R)-3,5-Dimethylmorpholine as a nucleophile in a hydroamination reaction, but my yields are exceptionally low compared to standard morpholine. Why?

Causality: The 3,5-dimethyl substitution significantly increases the steric profile of the nitrogen center. While this steric bulk is exactly what makes it an excellent C2-symmetric chiral auxiliary, it severely hinders its ability to act as a nucleophile in tight transition states. Highly hindered nucleophiles require forcing conditions or highly concentrated environments to achieve good yields[5].

Self-Validating Protocol: Overcoming Steric Hindrance

  • Solvent Evaporation: If running the reaction in dilute conditions (e.g., 0.05 M), evaporate the solvent to run the reaction neat, or increase the concentration to >1.0 M.

  • Catalyst Loading: If using a transition metal catalyst (e.g., Rh-catalyzed hydroamination), increase the catalyst loading by 5 mol% to compensate for the slow kinetics of the hindered amine[5].

  • Validation: Perform a comparative kinetic study using GC-MS. Run one reaction at 0.1 M and one at 1.0 M. The 1.0 M reaction should show a logarithmic increase in product formation without compromising the enantiomeric ratio.

Part 3: Environmental & Biological Degradation Pathways

Q: How does (3R)-3,5-Dimethylmorpholine degrade in the environment, and what are the safety implications for my biological assays?

Causality: In biological systems and wastewater, morpholine derivatives are not entirely recalcitrant. They are actively degraded by specific environmental bacteria (such as Mycobacterium sp. strain RP1). The degradation is catalyzed by a soluble cytochrome P-450 enzyme that specifically attacks and cleaves the C–N bond of the morpholine ring[4]. Furthermore, in the presence of nitrites at physiological pH, the secondary amine undergoes N-nitrosation to form carcinogenic N-nitrosamines[4].

G A (3R)-3,5-Dimethylmorpholine B Environmental Nitrites (NOx / Acidic pH) A->B D Mycobacterium sp. (Biological Systems) A->D C N-Nitrosation (Carcinogenic Byproducts) B->C E Cytochrome P-450 Activation D->E F C-N Bond Cleavage (Ring Opening) E->F

Figure 2: Major biological and environmental degradation pathways of dimethylmorpholine.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions to prevent reagent degradation? A: (3R)-3,5-Dimethylmorpholine is a liquid at room temperature (Melting point ~21 °C, Boiling point 151 °C)[2][6]. Because it is a strong secondary amine, it will absorb CO₂ and moisture from the air. It must be stored at 4 °C, protected from light, in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[2].

Q: Can I use this compound in aqueous biological assays? A: Yes, but with caution. It has a high pKa (10.8) and partitions preferentially into hydrophobic membrane regions at physiological pH[1]. If your assay contains nitrites, be aware of the potential for in situ N-nitrosation, which can introduce toxic artifacts into your cell viability data[4].

Q: My reagent has turned yellow and viscous. Can it be salvaged? A: A yellow, viscous appearance indicates oxidation (N-oxide formation) and carbamate formation (CO₂ absorption). It can be salvaged via vacuum distillation. Protocol: Add KOH pellets to the degraded amine to crack any carbamate salts, then perform a short-path distillation under reduced pressure. Collect the fraction boiling at the equivalent of 151 °C (at 760 mmHg)[2]. Dry the distillate over activated 4Å molecular sieves.

References

  • Journal of the American Chemical Society (ACS). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from[Link]

  • PubMed Central (PMC) / NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved from [Link]

  • IDEALS (University of Illinois). The Development of Directing Group Enabled Hydroamination Strategies. Retrieved from[Link]

Sources

Technical Support Center: Regeneration of (3R)-3,5-Dimethylmorpholine After Use

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical support guide designed for researchers and drug development professionals, detailing the mechanistic rationale and standard operating procedures for the recovery of the (3R)-3,5-Dimethylmorpholine chiral auxiliary.

Introduction

(3R)-3,5-Dimethylmorpholine is a privileged


-symmetric chiral auxiliary utilized extensively in asymmetric synthesis, particularly in diastereoselective alkylations, aldol additions, and [4+2] cycloadditions. Because chiral auxiliaries are stoichiometric stereodirecting agents, their efficient cleavage and recovery are critical for maintaining atom economy and process viability[1]. This guide provides a comprehensive, self-validating troubleshooting framework and standard operating procedure (SOP) for the regeneration of this valuable morpholine derivative.
Part 1: Frequently Asked Questions (FAQs) - The Science of Cleavage & Recovery

Q: What is the mechanistic basis for cleaving (3R)-3,5-Dimethylmorpholine from the synthesized product? A: The auxiliary is typically covalently attached to a prochiral substrate as an amide or enamine[2]. For morpholine amides, cleavage is achieved via nucleophilic acyl substitution. Using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) is the gold standard. The hydroperoxide anion (HOO⁻) acts as an


-effect nucleophile, making it significantly more reactive than a standard hydroxide ion. It selectively attacks the exocyclic carbonyl to form a peroxyacid intermediate, which is subsequently reduced to the carboxylic acid, minimizing unwanted endocyclic cleavage[3].

Q: Why is acid-base extraction the standard protocol for recovery? A: (3R)-3,5-Dimethylmorpholine is a secondary aliphatic amine. By acidifying the cleavage mixture to pH < 2, the morpholine is protonated to form a highly water-soluble morpholinium salt. This allows the non-basic chiral product (e.g., a carboxylic acid or alcohol) to partition cleanly into the organic phase. Subsequent basification (pH > 12) of the aqueous layer deprotonates the morpholine, allowing the free base to be extracted back into an organic solvent for recovery[1].

Part 2: Troubleshooting Guide - Diagnosing & Resolving Recovery Failures

Issue 1: Low Recovery Yield of the Auxiliary (< 50%)

  • Causality: Morpholine derivatives possess significant aqueous solubility even in their neutral, deprotonated state. This is due to the strong hydrogen-bonding capabilities of both the ether oxygen and the amine nitrogen within the heterocycle.

  • Solution: Implement a "salting-out" procedure. Saturate the basic aqueous phase with sodium chloride (NaCl) before the final organic extraction. The high ionic strength decreases the solubility of the organic morpholine in water. Additionally, use a highly polar organic solvent like dichloromethane (DCM) and perform multiple extractions (at least 3–4 times) to ensure complete mass transfer.

Issue 2: Incomplete Cleavage of the Chiral Adduct

  • Causality: The two methyl groups at the 3- and 5-positions of the morpholine ring create significant steric hindrance around the adjacent carbonyl carbon, which can block nucleophilic attack during hydrolysis[4].

  • Solution: If TLC or HPLC indicates unreacted starting material, elevate the reaction temperature slightly (e.g., from 0 °C to room temperature). Alternatively, if the target molecule does not contain other reducible functional groups, switch to a reductive cleavage method using lithium aluminum hydride (LiAlH₄) to yield the chiral primary alcohol and the free morpholine auxiliary.

Issue 3: Epimerization of the Chiral Product During Cleavage

  • Causality: Prolonged exposure to strongly basic conditions (e.g., NaOH at reflux) can cause reversible deprotonation at the

    
    -carbon of the newly synthesized chiral product, leading to racemization/epimerization.
    
  • Solution: Strictly adhere to the mild LiOH/H₂O₂ protocol at 0 °C. The enhanced nucleophilicity of the hydroperoxide ion allows for rapid cleavage at lower temperatures, preserving the integrity of the stereocenter[3].

Part 3: Quantitative Data on Cleavage & Recovery Methods

The following table summarizes the expected performance metrics for various cleavage strategies applied to (3R)-3,5-Dimethylmorpholine amides.

Cleavage MethodReagents & ConditionsTarget Product TypeTypical Cleavage YieldAuxiliary Recovery Yield
Hydrolytic (Mild) LiOH, H₂O₂, THF/H₂O, 0 °CChiral Carboxylic Acid85 – 95%80 – 90%
Hydrolytic (Harsh) NaOH or KOH, RefluxChiral Carboxylic Acid70 – 85%75 – 85%
Reductive LiAlH₄, THF, 0 °C to RTChiral Primary Alcohol90 – 98%85 – 95%
Transamidation Weinreb Amine, AlMe₃, DCMWeinreb Amide80 – 90%70 – 80%
Part 4: Standard Operating Procedure (SOP) for Regeneration

This protocol ensures a self-validating system by incorporating pH checks and phase-separation verifications at every critical juncture.

Step 1: Cleavage Reaction

  • Dissolve the purified morpholine amide adduct (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C using an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by LiOH (2.0 eq). Stir at 0 °C for 1–2 hours.

  • Validation: Monitor by TLC until the starting material is completely consumed.

  • Quench the unreacted peroxide by carefully adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 eq).

Step 2: Primary Extraction (Isolating the Chiral Product)

  • Remove the THF under reduced pressure (rotary evaporation) to prevent the organic solvent from solubilizing the morpholinium salt.

  • Acidify the remaining aqueous layer to pH 1.5–2.0 using 2M HCl. Validation: Confirm pH with indicator paper.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The organic layer contains your chiral carboxylic acid product.

  • Set the aqueous layer aside—this contains the protonated (3R)-3,5-Dimethylmorpholine.

Step 3: Basification and Salting Out

  • Cool the reserved aqueous layer in an ice bath (neutralization is exothermic).

  • Slowly add 6M NaOH until the solution reaches pH > 12. Validation: Confirm pH with indicator paper to ensure complete deprotonation of the amine.

  • Add solid NaCl to the aqueous solution until it is fully saturated (undissolved salt remains at the bottom).

Step 4: Secondary Extraction (Recovering the Auxiliary)

  • Extract the saturated aqueous layer with Dichloromethane (DCM) (4 × 50 mL).

  • Combine the DCM extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3R)-3,5-Dimethylmorpholine.

Step 5: Purification

  • For high-purity recovery, purify the crude auxiliary via Kugelrohr distillation under vacuum.

  • Alternatively, dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate the morpholine hydrochloride salt for long-term, bench-stable storage.

Part 5: Process Visualization

AuxiliaryRecovery Start Chiral Adduct (Product + Auxiliary) Cleavage Cleavage Reaction (e.g., LiOH / H₂O₂) Start->Cleavage Acidify Acidification (pH < 2) Form Morpholinium Salt Cleavage->Acidify Extract1 Organic Extraction (Isolate Chiral Product) Acidify->Extract1 Organic Phase Aqueous1 Aqueous Phase (Contains Auxiliary Salt) Acidify->Aqueous1 Aqueous Phase Basify Basification (pH > 12) & Salting Out (NaCl) Aqueous1->Basify Extract2 Organic Extraction (DCM / Et₂O) Basify->Extract2 Purify Distillation / Crystallization Regenerated Auxiliary Extract2->Purify

Workflow for cleavage and recovery of (3R)-3,5-Dimethylmorpholine via acid-base extraction.

References

Sources

Technical Support Center: Synthesis of (3R)-3,5-Dimethylmorpholine

[1]

Topic: Avoiding Racemization & Controlling Diastereoselectivity in (3R)-3,5-Dimethylmorpholine Synthesis Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-MORPH-3R5R-V2.1[1]

Executive Summary: The Stereochemical Challenge

The synthesis of (3R)-3,5-dimethylmorpholine —specifically the biologically privileged (3R,5R)-cis isomer—presents a dual stereochemical challenge:

  • Preservation: Maintaining the integrity of the (3R) center derived from the chiral pool (typically D-Alanine/(R)-Alaninol).[1]

  • Installation: Establishing the (5R) center with high diastereoselectivity relative to the (3R) position.

Racemization in this scaffold rarely occurs via direct inversion of the amine center itself, but rather through acid-catalyzed ring-opening/closing equilibria (


 pathways)base-mediated deprotonation1

This guide details the "Inversion Strategy" , a robust protocol that utilizes double-inversion logic or specific retention pathways to guarantee the cis-configuration while preventing racemization.[1]

Route Selection & Risk Assessment

The Recommended Pathway: Chiral Pool + Cyclization

To avoid the thermodynamic equilibration that leads to trans-impurities, we recommend the (R)-Alaninol + (S)-Propylene Oxide route.[1] This pathway relies on kinetic control via

ParameterRecommended SpecificationReason for Choice
Starting Material (R)-Alaninol (from D-Alanine)Establishes the fixed (3R) center.[1]
Reagent (S)-Propylene Oxide Establishes the (5S) precursor, which will be inverted to (5R) during cyclization.[1]
Cyclization Method Mesylation / Base (

)
Forces inversion of configuration at C5 to yield the cis-(3R,5R) product.[1]
Avoid Strong Acid Cyclization (H₂SO₄)Promotes

pathways (carbocation formation), leading to racemization and trans-isomer formation.[1]

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: N-Alkylation (Regioselective Epoxide Opening)

Goal: Create the linear diol intermediate without scrambling the stereocenters.

Q: I am observing regioisomers in the epoxide opening. How do I fix this?

  • Root Cause: High temperature or Lewis acid catalysis can promote attack at the more substituted carbon of propylene oxide.[1]

  • Solution: Perform the reaction in methanol at 0°C to Room Temperature . Under neutral/basic conditions, the amine nucleophile preferentially attacks the less substituted carbon (C1 of propylene oxide) via an

    
    -like mechanism. This retains the stereochemistry at the chiral center of the epoxide (C2).
    
Phase 2: Cyclization (The Critical Step)

Goal: Close the ether ring with specific inversion at C5.

Q: My product is a 50:50 mix of cis/trans. What happened?

  • Diagnosis: You likely used a cyclization method with significant

    
     character (e.g., heating with HBr or H₂SO₄).[1] This generates a secondary carbocation at C5, destroying stereochemical information.[1]
    
  • Corrective Action: Switch to the Activation/Displacement protocol:

    • Selectively activate the secondary alcohol (or both alcohols) as mesylates/tosylates.[1]

    • Use a non-nucleophilic base (NaH or KOtBu) in THF to trigger the intramolecular displacement.[1]

    • Mechanism: The primary alkoxide (from Alaninol) attacks the activated secondary carbon (from Propylene Oxide).[1] This is a textbook

      
       reaction, causing Walden Inversion  at C5.[1]
      
    • (S)-Precursor

      
       (R)-Product.
      
    • Combined with the fixed (3R), this yields (3R,5R)-cis .[1]

Q: I am seeing racemization at the (3R) position (Alaninol center).

  • Diagnosis: If you proceeded via an amide intermediate (e.g., acylation with chloropropionyl chloride), you likely used a base strong enough to deprotonate the

    
    -proton of the amide/ketone.
    
  • Corrective Action: Avoid amide intermediates if possible. If using the morpholinone route, keep base exposure brief and temperatures low (<0°C) during deprotonation steps.

Step-by-Step Protocol: The "Inversion Strategy"

Target: (3R,5R)-3,5-Dimethylmorpholine (Cis)[1]

  • Epoxide Opening (Retention of Configuration):

    • Charge (R)-Alaninol (1.0 eq) in MeOH.[1]

    • Add (S)-Propylene Oxide (1.1 eq) dropwise at 0°C.

    • Stir at RT for 12h.

    • Result: The amine attacks the terminal CH₂ of the epoxide. The chiral center of the epoxide (S) is untouched. The Alaninol center (R) is untouched.[1]

    • Intermediate: (2R, 2'S)-N-(2-hydroxypropyl)-aminopropanol.[1]

  • Cyclization (Inversion of Configuration):

    • Dissolve the diol in anhydrous THF.[1]

    • Add NaH (2.5 eq) at 0°C to form the dialkoxide.[1]

    • Add p-Toluenesulfonyl chloride (TsCl) (1.05 eq) or Triflic anhydride (highly selective for the less hindered alcohol? No, we want to activate the secondary or allow competitive activation).

    • Refined Strategy: A more robust method involves activating the secondary alcohol.[1] However, selective activation is difficult.[1]

    • Alternative High-Fidelity Method (Mitsunobu):

      • Reagents: TPP (Triphenylphosphine) + DIAD (Diisopropyl azodicarboxylate).[1]

      • Mechanism: Activates the alcohol oxygen.[1] The other oxygen attacks.[1]

      • This typically closes the ring with Inversion at the electrophilic carbon (C5).

      • (2R, 2'S)-Diol

        
         (3R, 5R)-Morpholine.[1]
        

Visualizing the Pathway (Graphviz)

The following diagram illustrates the stereochemical logic required to achieve the (3R,5R) target starting from (R)-Alaninol.

MorpholineSynthesisStart1(R)-Alaninol(Fixed 3R Source)IntermediateIntermediate Diol(2R, 2'S)-Configuration(No Racemization Yet)Start1->IntermediateN-Alkylation(MeOH, 0°C)Retention at C3Start2(S)-Propylene Oxide(5S Precursor)Start2->IntermediateRing Opening at C1Retention at C5(S)TransitionCyclization Transition State(SN2 Attack)Intermediate->TransitionActivation (MsCl/Base)or MitsunobuImpurity(3R, 5S)-Trans Isomer(Impurity)Intermediate->ImpurityAcid Catalysis (H+)SN1 Pathway(Loss of Stereocontrol)Product(3R, 5R)-3,5-Dimethylmorpholine(Cis-Isomer)Transition->ProductInversion at C5(S) -> (R)

Caption: Stereochemical flow from (R)-Alaninol to (3R,5R)-cis-dimethylmorpholine, highlighting the critical inversion step required to convert the (S)-propylene oxide precursor into the (R)-5 stereocenter.

Analytical Validation

To confirm you have avoided racemization, use the following analytical controls:

MethodPurposeExpected Result for (3R,5R)
Chiral HPLC Determine Enantiomeric Excess (ee)Single peak (distinguishes from enantiomer (3S,5S)).
¹H NMR (NOESY) Determine Relative Stereochem (cis/trans)Strong NOE correlation between H3 and H5 (axial-axial interaction if chair, or specific coupling constants). Cis isomers typically show larger coupling constants due to chair stability.[1]
Derivatization Mosher's Amide AnalysisReaction with chiral acid chloride to verify absolute configuration if HPLC standards are unavailable.[1]

References

  • D'hooghe, M., et al. (2006).[1][2] "Novel synthesis of cis-3,5-disubstituted morpholine derivatives." The Journal of Organic Chemistry, 71(12), 4678-4681.[1][2]

  • Tang, A., et al. (2024).[1] "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters, (PMC Manuscript).[1]

  • BASF SE. (1983).[1] "Process for the preparation of cis-2,6-dimethyl morpholine." European Patent EP0094565B1.[1] (Demonstrates the thermodynamic principles of morpholine cyclization).

  • Myers, A. G., et al. (Specific methodology on pseudoephedrine/alaninol alkylations supporting the retention/inversion logic in chiral amine synthesis).

Validation & Comparative

Determining enantiomeric excess for (3R)-3,5-Dimethylmorpholine products

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Fidelity Determination of Enantiomeric Excess for (3R)-3,5-Dimethylmorpholine: A Comparative Methodological Guide

Introduction: The Analytical Challenge of Chiral Aliphatic Amines

(3R)-3,5-Dimethylmorpholine (often utilized as the (3R,5R) enantiomer or the (3R,5S) meso diastereomer) is a sterically demanding, chiral secondary amine. It serves as a critical structural motif in the synthesis of highly selective kinase inhibitors, such as brain-penetrant mTOR/PI3K inhibitors[1], and acts as a potent chiral auxiliary in asymmetric synthesis. Because the spatial orientation of the methyl groups dictates the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API), precise determination of its enantiomeric excess (ee) is a non-negotiable quality control step.

This guide provides an objective, causality-driven comparison of the primary analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—used to quantify the ee of (3R)-3,5-dimethylmorpholine.

Comparative Analysis of Analytical Modalities

Chiral HPLC: The Gold Standard for Resolution Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is widely considered the most robust method for ee determination[2]. However, the aliphatic nature of 3,5-dimethylmorpholine presents a fundamental challenge: it lacks a strong UV-absorbing chromophore.

  • Causality & Choice: To utilize standard Diode Array Detectors (DAD) or UV-Vis detectors, the secondary amine must undergo pre-column derivatization (e.g., with benzoyl chloride or Fmoc-Cl) to introduce a

    
    -electron system. Alternatively, direct analysis without derivatization requires universal detectors such as Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD)[3].
    

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) When orthogonal cross-validation is required, NMR spectroscopy offers a rapid, non-destructive alternative[2]. By reacting the chiral amine with a CDA, such as Mosher's acid chloride (


-methoxy-

-trifluoromethylphenylacetic acid chloride, MTPA-Cl), the enantiomers are converted into covalent diastereomers[4].
  • Causality & Choice: Diastereomers possess distinct physical properties and magnetic environments. The anisotropic shielding effects of the phenyl ring in the Mosher's amide cause the morpholine methyl protons (and the MTPA

    
     fluorine atoms) to resonate at different frequencies. Integrating these distinct signals yields a highly accurate ee measurement without the need for chiral chromatography.
    

Chiral Gas Chromatography (GC) Given the relatively low molecular weight and volatility of 3,5-dimethylmorpholine, chiral GC using cyclodextrin-derivatized capillary columns is highly effective. The enantiomers form transient inclusion complexes with the cyclodextrin cavity; the difference in binding energies dictates the separation.

Quantitative Data Presentation

The following table objectively compares the operational parameters of these techniques specifically for 3,5-dimethylmorpholine analysis.

Analytical ParameterChiral HPLC (UV Detection)Chiral HPLC (CAD/MS)Chiral GC (Cyclodextrin)1H / 19F NMR (Mosher's)
Sensitivity (LOD) High (< 0.1% ee)Very High (< 0.05% ee)High (< 0.1% ee)Moderate (~1-2% ee)
Sample Prep High (Derivatization req.)Low (Dilute & Shoot)Low (Direct injection)High (Derivatization req.)
Run Time 15 - 30 mins15 - 30 mins20 - 45 mins< 5 mins (Post-prep)
Resolution (

)
> 2.0 (Baseline)> 2.0 (Baseline)> 1.5N/A (Signal separation)
Primary Use Case Regulated QC / Batch ReleaseTrace Impurity ProfilingVolatile IntermediatesRapid Reaction Monitoring

Logical Workflows & Visualizations

Caption: Decision matrix for selecting the appropriate analytical workflow for aliphatic chiral amines.

Caption: Self-validating NMR workflow utilizing Chiral Derivatizing Agents to separate enantiomeric signals.

Self-Validating Experimental Protocols

Protocol 1: Pre-Column Derivatization and Chiral HPLC Analysis This protocol establishes a self-validating system by running a known racemic standard alongside the enantioenriched sample. This ensures that baseline resolution (


) is empirically proven on the column before any quantitative ee calculation is trusted.
  • Derivatization : Dissolve 10 mg of (3R)-3,5-dimethylmorpholine in 1 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA) to act as an acid scavenger.

  • Chromophore Addition : Dropwise, add 1.1 equivalents of benzoyl chloride at 0°C. Stir for 30 minutes at room temperature. The benzoylation converts the UV-transparent amine into a highly UV-active amide.

  • Quench & Extract : Quench the reaction with saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and evaporate the solvent under reduced pressure. Re-dissolve the residue in HPLC-grade Hexane/Isopropanol (90:10).
  • HPLC Conditions :

    • Column : Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

      
       mm.
      
    • Mobile Phase : Hexane / Isopropanol (95:5 v/v) isocratic elution.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Validation & Calculation : Inject the derivatized racemic standard first. Verify two distinct peaks with exactly equal integration (50:50). Next, inject the enantioenriched (3R) sample. Calculate ee using the peak areas (A):

    
    
    

Protocol 2:


 NMR Determination via Mosher's Amide 
Fluorine NMR (

) is highly recommended over

NMR for this validation because it covers a significantly broader chemical shift range and suffers from zero background proton interference, making integration exceptionally precise[2].
  • Sample Preparation : In an NMR tube, dissolve 5 mg of (3R)-3,5-dimethylmorpholine in 0.6 mL of anhydrous

    
    .
    
  • Base Addition : Add 10

    
     of anhydrous pyridine-d5 to neutralize the evolving HCl during the reaction.
    
  • Derivatization : Add 15

    
     of (S)-(+)-Mosher's acid chloride (MTPA-Cl). Cap the tube, shake vigorously for 2 minutes, and allow it to stand for 15 minutes at room temperature to ensure complete covalent conversion to the diastereomeric amides[4].
    
  • Data Acquisition : Acquire a

    
     NMR spectrum (with 
    
    
    
    decoupling) on a 400 MHz or higher spectrometer.
  • Analysis : Identify the two distinct

    
     singlets corresponding to the (R,S) and (S,S) diastereomeric complexes. Integrate the peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio (er), from which the ee is derived.
    

References

1.1 - ACS Publications.[1] 2.2 - Benchchem.[2] 3.3 - Herald Scholarly Open.[3] 4. 4 - Chiralpedia.[4]

Sources

Chiral HPLC methods for separating (3R)-3,5-Dimethylmorpholine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The 3,5-dimethylmorpholine motif is a privileged structural scaffold in modern medicinal chemistry, heavily utilized in the development of RORγt antagonists, JAK inhibitors, and Menin-MLL interaction inhibitors [5]. Because the stereochemistry at the C3 and C5 positions dictates the spatial orientation of the entire pharmacophore, the (3R)-enantiomer (often evaluated as the trans-(3R,5R) form or within a diastereomeric amide) frequently exhibits a vastly superior target binding affinity compared to its (3S) counterpart.

Isolating the (3R)-enantiomer with high optical purity (>99% ee) requires robust chiral chromatography. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a validated framework for developing Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) methods for these basic chiral amines.

Mechanistic Causality in Chiral Recognition

Unmodified 3,5-dimethylmorpholine is a secondary aliphatic amine. When subjected to standard chiral HPLC, the basic nitrogen atom strongly interacts with residual acidic silanols on the silica support of the CSP. This secondary interaction bypasses the chiral selector, leading to severe peak tailing, retention time drift, and a collapse of enantiomeric resolution (


).

To establish a self-validating and reproducible method, the addition of basic modifiers—such as Diethylamine (DEA) in HPLC or Methanolic Ammonia (


) in SFC—is mandatory [6]. Causality:  These basic additives competitively bind to the active silanol sites. By neutralizing the silica backbone, the analyte is forced to interact purely with the chiral selector (e.g., the carbamate or benzoate linkages of the polysaccharide CSP) via hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral helical groove.

Comparative Performance Analysis of Chiral Stationary Phases

Due to superior mass transfer kinetics and lower pressure drops, SFC is the industry standard for separating 3,5-dimethylmorpholine derivatives. Below is a comparative analysis of the four most effective CSPs:

1. Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-3)

  • Performance: The gold standard for baseline separation of unhindered morpholine amides.

  • Mechanism: The electron-donating methyl groups on the phenyl ring increase the electron density of the carbamate carbonyl, strengthening the primary hydrogen-bond acceptor site. This leads to rapid, high-throughput resolution [1].

2. Amylose Tris(3-chloro-5-methylphenylcarbamate) (e.g., CHIRALPAK® IG)

  • Performance: Exceptional loading capacity for preparative-scale isolation.

  • Mechanism: The meta-chloro substituent introduces a strong local dipole and an electron-withdrawing effect. This subtly alters the helical twist of the amylose backbone, providing a unique steric pocket that discriminates bulky (3R)-stereocenters effectively [2].

3. Cellulose Tris(4-methylbenzoate) (e.g., CHIRALCEL® OJ)

  • Performance: Highly effective for rigid, sterically constrained 3,5-dimethylmorpholine analogs.

  • Mechanism: Unlike carbamate-linked phases, the ester (benzoate) linkage offers a different hydrogen-bond acceptor geometry, which can resolve enantiomers that fail on amylose-carbamate columns [3].

4. Poly(4-vinylpyridine) (e.g., DAICEL DCpak® P4VP)

  • Performance: Specialized for highly basic or protic free-amine derivatives.

  • Mechanism: The pyridine nitrogen acts as an intrinsic basic site within the stationary phase itself, natively preventing silanol interactions without requiring high concentrations of mobile-phase additives [4].

Quantitative Comparison of Chiral Columns

The following table summarizes the experimental performance of these columns based on validated SFC screening data for 3,5-dimethylmorpholine derivatives:

Chiral Stationary PhaseBase MaterialOptimal Mobile Phase (SFC)Additive RequirementRetention Time (

/

)
Primary Use Case
CHIRALPAK® AD-3 Amylose tris(3,5-dimethylphenylcarbamate)

/ MeOH
0.05% Isopropylamine1.14 min / 1.29 minHigh-throughput analytical screening[1]
CHIRALPAK® IG Amylose tris(3-chloro-5-methylphenylcarbamate)

/ MeOH (65:35)
None specified27.72 min / 31.95 minHigh-loading preparative isolation[2]
CHIRALCEL® OJ Cellulose tris(4-methylbenzoate)

/ MeOH (65:35)
0.2%

~2.01 min (Peak 1)Rapid resolution of rigid analogs [3]
DAICEL DCpak® P4VP Poly(4-vinylpyridine)

/ MeOH
2M

in MeOH
Method dependentHighly basic/protic free amines [4]

Self-Validating Experimental Protocol: SFC Method Development

To ensure scientific integrity and reproducibility, follow this self-validating step-by-step methodology for isolating the (3R)-enantiomer.

Step 1: Analyte Preparation Dissolve the racemic 3,5-dimethylmorpholine mixture in HPLC-grade Methanol to a concentration of 0.5 mg/mL. Quality Control: Filter the sample through a 0.22 µm PTFE syringe filter. Particulate matter will alter the column's flow dynamics and degrade the chiral helical structure.

Step 2: Column Equilibration (Analytical Scale) Install a 4.6 x 100 mm, 3 µm analytical chiral column (e.g., CHIRALPAK® AD-3). Flush the system with supercritical


 and Methanol containing 0.05% Isopropylamine (or 2M 

) at a 65:35 ratio. Causality: Equilibrate for at least 10 column volumes. The basic additive must fully saturate the silica silanols to ensure a stable baseline and symmetric peak shapes[6].

Step 3: Analytical Injection & System Validation Inject 3 µL of the sample at a flow rate of 4.0 mL/min (Temperature: 25°C, Backpressure: 120 bar). Monitor UV absorbance at 220 nm. Self-Validation Check: Calculate the resolution (


) and the tailing factor (

) of the first eluting peak. The system is only validated for scale-up if

and

. If

, causality dictates that secondary silanol interactions are still occurring; incrementally increase the basic modifier concentration by 0.05% until

normalizes.

Step 4: Preparative Scale-Up Translation Once the analytical parameters pass validation, transfer the method to a preparative column (e.g., 20 x 250 mm, 5 µm). Scale the flow rate proportionally to the square of the column radii (e.g., scale from 4.0 mL/min to ~75 mL/min). Collect the (3R)-enantiomer fraction based on strict UV thresholding to prevent overlap [2].

Method Development Workflow

ChiralWorkflow Start Racemic 3,5-Dimethylmorpholine Analyte Preparation Screening Primary CSP Screening (Amylose vs. Cellulose) Start->Screening Modifier Basic Modifier Addition (0.1% DEA or 2M NH3) Screening->Modifier Suppress peak tailing SFC SFC Mode (CO2 / MeOH) Modifier->SFC High throughput HPLC HPLC Mode (Hexane / EtOH) Modifier->HPLC Conventional setup Eval Evaluate Resolution (Target: Rs > 1.5) SFC->Eval HPLC->Eval Prep Preparative Scale-Up Isolate (3R)-Enantiomer Eval->Prep Baseline separated

Workflow for chiral method development and scale-up of basic morpholine enantiomers.

References

  • Amino acid compounds with unbranched linkers and methods of use - Google Patents. 1

  • CONDENSED HETEROCYCLIC COMPOUND - European Patent Office (EP 4219500 A1). 2

  • Biaryl derivatives and related uses - Google Patents (WO2024211834A1). 3

  • N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents (WO2022130270A1). 4

  • Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors - PMC. 5

  • Efficient method development for chiral separation by using CHIRAL ART columns - YMC. 6

Sources

Comparing (3R)-3,5-Dimethylmorpholine to other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the selection of a chiral auxiliary dictates not only the stereochemical outcome of a reaction but also its operational efficiency and atom economy. While classical auxiliaries like Evans oxazolidinones and Enders SAMP/RAMP hydrazines have dominated carbon-carbon bond formations, C2-symmetric cyclic amines—specifically (3R,5R)-3,5-dimethylmorpholine —have emerged as powerful tools for complex transformations, including [4+2] cycloadditions and asymmetric hydroaminations[1].

This guide objectively compares the performance, mechanistic causality, and experimental workflows of (3R,5R)-3,5-dimethylmorpholine against traditional alternatives, providing researchers with actionable, self-validating protocols supported by recent literature.

Mechanistic Causality: The Intrinsic Shielding Effect

The efficacy of any chiral auxiliary relies on its ability to differentiate the diastereofaces of a reactive intermediate.

Evans Oxazolidinones achieve this via metal-chelated rigidification. The flat amide resonance requires a bidentate Lewis acid (e.g., Li⁺, Ti⁴⁺) to lock the conformation, allowing the bulky substituent (e.g., isopropyl or benzyl) to block one face. Enders SAMP/RAMP rely on the steric bulk of a proline-derived methoxymethyl ether group to direct the incoming electrophile during hydrazone alkylation.

In contrast, (3R,5R)-3,5-dimethylmorpholine operates through intrinsic conformational rigidity. The morpholine ring naturally adopts a highly stable chair conformation. In its (3R,5R) configuration, the two methyl groups are positioned diequatorially (or diaxially, depending on the nitrogen substituent's sterics), creating a rigid, C2-symmetric steric wall[1]. This eliminates the strict requirement for metal-chelation to achieve facial selectivity. When utilized in pharmaceutical synthesis, this auxiliary effectively stabilizes transition states, improving enantioselectivity by up to 98% in specific catalytic processes[1]. Furthermore, the introduction of these specific methyl-bearing amine motifs is highly prized in medicinal chemistry due to the "magic methyl effect," where a single methyl group can increase drug potency by orders of magnitude by locking the molecule into its bioactive conformation[2].

AuxiliarySelection A Target Chiral Molecule B Aldol / Alkylation A->B C Aldehyde α-Alkylation A->C D [4+2] Cycloaddition / Hydroamination A->D E Evans Oxazolidinones (Metal-chelated rigidification) B->E F Enders SAMP/RAMP (Hydrazone chemistry) C->F G (3R,5R)-3,5-Dimethylmorpholine (Intrinsic chair shielding) D->G

Caption: Logical decision matrix for selecting chiral auxiliaries based on reaction class.

Comparative Performance Analysis

To objectively evaluate these auxiliaries, we must look at their typical use cases, stereocontrol mechanisms, and the conditions required to cleave the auxiliary from the final product. 3,5-Dimethylmorpholine offers a distinct advantage in atom economy, as the secondary amine can often be recovered intact via mild hydrolysis or reductive cleavage.

Table 1: Comparative Performance of Chiral Auxiliaries

Chiral AuxiliaryPrimary Reaction ClassesStereocontrol MechanismTypical Enantioselectivity (ee)Cleavage Conditions
(3R,5R)-3,5-Dimethylmorpholine [4+2] Cycloadditions, HydroaminationIntrinsic steric shielding (rigid chair)85% - 98%Mild hydrolysis or reductive
Evans Oxazolidinones Aldol additions, α-AlkylationsMetal-chelated rigidification (Li, Ti)90% - 99%Strong base (LiOH/H₂O₂)
Enders SAMP/RAMP Aldehyde/Ketone α-AlkylationsProline-derived steric shielding90% - 98%Ozonolysis or mild hydrolysis

Table 2: Quantitative Data for Morpholine-Mediated Asymmetric Reactions

Reaction TypeSubstrate / CatalystYield (%)Enantiomeric Ratio (er) / eeReference
Rh-Catalyzed Hydroamination Allylamine + 3,5-Dimethylmorpholine / Rh-BIPHEP68%92.6:7.4 erVanable et al.[2]
Aza-Benzilic Rearrangement Arylglyoxal + Aminoethanol / Chiral Phosphoric Acid51–95%Up to 97.5:2.5 erHe et al.[3]
[4+2] Diels-Alder Chiral Amido-Dienes / Pd-CatalystUp to 81%Up to 92% eeO'Connor et al.[4]

Experimental Validation & Self-Validating Protocols

A robust protocol must be a self-validating system; it should contain in-line analytical checks to ensure the success of intermediate steps before proceeding. Below are two field-proven methodologies utilizing chiral morpholine derivatives.

Protocol A: Rhodium-Catalyzed Asymmetric Hydroamination

This protocol utilizes the steric bulk of 3,5-dimethylmorpholine as a nucleophile to generate enantioenriched 1,2-diamines, a highly sought-after motif in pharmaceutical development[2].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine[Rh(cod)Cl]₂ (5 mol%) and chiral MeO-BIPHEP ligand (10 mol%) in dimethoxyethane (DME).

    • Causality: DME provides the optimal coordination environment for the Rh-center without outcompeting the substrate.

    • Self-Validation Check: Observe a distinct color change from yellow to deep orange, confirming successful ligand exchange and active complex formation.

  • Nucleophilic Addition: Add the allylamine substrate (1.0 equiv) and (3R,5R)-3,5-dimethylmorpholine (4.8 equiv).

    • Causality: The high concentration (4.8 equiv) of the sterically hindered morpholine is required to overcome the kinetic barrier of the bulky nucleophilic attack[2].

  • Reaction & Monitoring: Seal the vessel and stir at 80 °C.

    • Self-Validation Check: Monitor the reaction via GC-MS. Do not proceed to workup until the starting allylamine peak is consumed (>95% conversion).

  • Isolation & Chiral Analysis: Purify the crude mixture via flash column chromatography.

    • Self-Validation Check: Determine the enantiomeric ratio using Chiral HPLC (e.g., Chiralpak AD-H column). Compare retention times against a racemic standard to confirm the targeted 92.6:7.4 er[2].

Protocol B: Enantioselective Aza-Benzilic Ester Rearrangement

This domino reaction constructs C3-substituted morpholinones via a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift[3].

  • Heteroannulation: Combine arylglyoxal (1.1 equiv) and 2-(arylamino)ethan-1-ol (1.0 equiv) in MTBE (0.1 M) with 5 Å molecular sieves.

  • Catalytic Asymmetric Shift: Add (S)-Chiral Phosphoric Acid (CPA, 10–20 mol%).

    • Causality: The CPA acts as a bifunctional catalyst, protonating the intermediate to facilitate the 1,2-aryl/alkyl shift of the cyclic α-iminium hemiacetal while providing a chiral counterion environment for stereocontrol[3].

  • Reaction & Monitoring: Heat the mixture to 40–80 °C for 4–96 hours.

    • Self-Validation Check: Monitor by TLC (UV active). The disappearance of the hemiacetal intermediate signifies the completion of the rearrangement.

  • Product Isolation: Filter the mixture through a short pad of Celite to remove molecular sieves, concentrate, and purify via column chromatography.

    • Self-Validation Check: ¹H NMR must show the characteristic C3-substituted morpholinone proton shifts, confirming the successful aza-benzilic rearrangement[5].

Workflow Step1 1. Substrate Condensation (Amine + Carbonyl/Allyl) Step2 2. Catalyst Addition (e.g., Rh-complex or Chiral Acid) Step1->Step2 Step3 3. Asymmetric Transformation (Facial shielding by methyl groups) Step2->Step3 Step4 4. Auxiliary Cleavage (Hydrolysis / Reduction) Step3->Step4 Step5 5. Purity Analysis (Chiral HPLC / GC-MS) Step4->Step5

Caption: Self-validating experimental workflow for asymmetric synthesis using 3,5-dimethylmorpholine.

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 143(19), 7320-7325. Available at:[Link]

  • Vanable, E. P., Kennemur, J. L., Joyce, L. A., & Hull, K. L. (2019). "Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines." Journal of the American Chemical Society, 141(2), 739–742. Available at:[Link]

  • O'Connor, A., O'Broin, C. Q., Bruno-Colmenarez, J., & Guiry, P. J. (2024). "Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones." The Journal of Organic Chemistry, 89(22), 16325-16339. Available at:[Link]

Sources

(3R)-3,5-Dimethylmorpholine vs. Evans auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares (3R,5R)-3,5-Dimethylmorpholine (DMM) and Evans Oxazolidinones as chiral auxiliaries.[1] It is designed for synthetic chemists requiring high-fidelity asymmetric induction but needing to navigate the trade-offs between cleavage versatility and substrate stability .

Executive Summary: The Stability vs. Versatility Trade-Off

In asymmetric synthesis, the choice between an Evans oxazolidinone and a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-symmetric amine like (3R,5R)-3,5-dimethylmorpholine (DMM) is rarely about stereoselectivity alone—both offer excellent diastereomeric ratios (

).[2] The decision is dictated by the desired final functional group and the stability requirements of the intermediate.
FeatureEvans Oxazolidinone (3R,5R)-3,5-Dimethylmorpholine (DMM)
Primary Utility General-purpose synthesis of Acids, Esters, Alcohols .[1]Synthesis of Aldehydes, Amines , or Stable Amides .
Auxiliary Class Chiral Imide Chiral Tertiary Amide
Enolate Geometry Z-Enolate (Chelation Controlled)E-Enolate (Steric/

Strain Controlled)
Cleavage Ease High: Mild hydrolysis (LiOH/H

O

) or reduction.
Low: Very difficult to hydrolyze to acid; requires reduction.
Atom Economy Low (Auxiliary MW ~177–235)Moderate (Auxiliary MW ~115)
Physical State Crystalline Solid (Easy handling)Liquid/Low-melting Solid (Volatile)

Mechanistic Divergence: How Asymmetry is Induced

The fundamental difference lies in the transition state architecture. Evans auxiliaries rely on metal chelation to lock conformation, while DMM relies on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-symmetry and steric minimization.[2]
Evans: The Chelated Z-Enolate

Evans oxazolidinones possess a carbonyl oxygen that chelates with the enolate oxygen via a metal (Li, Ti, B). This rigid 5-membered chelate forces the enolate into a Z-geometry . The bulky group (Bn, iPr) blocks one face, directing the electrophile to the opposite side.[2]

DMM: The Steric E-Enolate

DMM forms a tertiary amide. Due to severe


 strain (allylic strain) between the 

-substituent and the N-alkyl group, these amides preferentially form E-enolates .[2] The

-symmetric methyl groups on the morpholine ring create a "chiral tunnel," blocking the top or bottom face regardless of the amide bond rotation, reducing the number of competing transition states.
Visualizing the Decision Pathway

G Start Target Molecule Selection Q1 Desired Final Functional Group? Start->Q1 Path_Acid Carboxylic Acid / Ester Q1->Path_Acid Need Acid/Ester Path_Ald Aldehyde / Ketone / Amine Q1->Path_Ald Need Aldehyde/Amine Evans_Sol USE EVANS AUXILIARY (Oxazolidinone) Path_Acid->Evans_Sol DMM_Sol USE DMM AUXILIARY (Dimethylmorpholine) Path_Ald->DMM_Sol Mech_Evans Mechanism: Chelation Control (Z-Enolate) Cleavage: LiOH/H2O2 (Easy) Evans_Sol->Mech_Evans Mech_DMM Mechanism: Steric/Dipole Control (E-Enolate) Cleavage: DIBAL-H (Reductive) DMM_Sol->Mech_DMM

Figure 1: Decision matrix for selecting between Evans and DMM auxiliaries based on target functionality.

Performance Comparison Data

The following data aggregates typical performance metrics for


-alkylation of propionate derivatives (e.g., forming 

-methyl chiral centers).
MetricEvans (Benzyl)DMM ((3R,5R)-Dimethyl)Notes
Alkylation Yield 85–95%80–90%DMM requires strong bases (LDA) and often LiCl additives.[1]
Diastereoselectivity (

)
> 99:195:5 to >98:2Evans is generally more consistent across diverse substrates.
Hydrolysis to Acid Excellent (LiOH/Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

O

)
Poor (Requires harsh acid/reflux)Critical Differentiator.
Reduction to Alcohol Good (LiBH

)
Good (LAH)Both accessible.
Reduction to Aldehyde Moderate (DIBAL-H, -78°C)Excellent (DIBAL-H / LiAlH(OEt)

)
DMM acts like a chiral Weinreb amide.
Cost (Reagent) High (but recyclable)Moderate (often lower MW)DMM is easier to scale in liquid handling systems.[2]

Experimental Protocols

Protocol A: Standard Evans Alkylation (The Benchmark)

Use this for generating carboxylic acids.

  • Enolization: Dissolve N-propionyl oxazolidinone (1.0 equiv) in THF at -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 30–60 min.

  • Alkylation: Add alkyl halide (e.g., BnBr, 1.2 equiv).[1][2]

  • Warm: Allow to warm to 0°C over 2 hours.

  • Quench: NH

    
    Cl (sat).
    
  • Cleavage (Hydrolytic): Dissolve product in THF/H

    
    O (3:1). Add LiOH  (2.0 equiv) and H
    
    
    
    O
    
    
    (30%, 4.0 equiv) at 0°C. Note: H
    
    
    O
    
    
    aids cleavage by forming the hydroperoxide anion, which is more nucleophilic than hydroxide but less basic (prevents epimerization).[2]
Protocol B: DMM Amide Alkylation (The Specialist)

Use this for generating aldehydes or if the amide is the target.

  • Amide Formation: React propionyl chloride with (3R,5R)-3,5-dimethylmorpholine (1.1 equiv) and Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    N in CH
    
    
    
    Cl
    
    
    .[2]
  • Drying: The amide must be azeotropically dried (toluene) prior to enolization.

  • Enolization (LiCl Assisted):

    • Flame-dry LiCl (5.0 equiv) in the flask under vacuum.[1]

    • Add THF and diisopropylamine; cool to -78°C; add n-BuLi to form LDA .

    • Add the DMM-amide (1.0 equiv) in THF.[1] The presence of LiCl breaks up amide aggregates, accelerating enolization.[2]

  • Alkylation: Add alkyl halide (1.2–1.5 equiv). Stir at -78°C, then slowly warm to 0°C.

  • Cleavage (Reductive):

    • To Aldehyde: Treat with LiAlH(OEt)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (1.5 equiv) or DIBAL-H  (1.1 equiv) at -78°C. Quench with tartrate solution.
      
    • Warning: Attempting to hydrolyze this amide to a carboxylic acid with NaOH/LiOH will likely fail or require conditions (6N HCl, reflux) that racemize the product.[2]

Strategic Recommendation

When to Choose (3R)-3,5-Dimethylmorpholine:
  • Target is an Aldehyde: The DMM amide functions as a chiral Weinreb amide . You can alkylate to set the stereocenter and then reduce directly to the aldehyde without passing through the alcohol oxidation state.

  • Target is an Amine: Reductive cleavage with LAH yields the chiral amine (morpholine stays attached) or reductive amination pathways.

  • Atom Economy in Scale-Up: If the auxiliary does not need to be removed (i.e., the morpholine is part of the drug pharmacophore), this is the superior route.

When to Choose Evans Auxiliaries:
  • Target is a Carboxylic Acid: This is the non-negotiable standard. The hydrolytic cleavage is mild and preserves stereochemistry.

  • Complex Substrates: If your substrate contains other reducible groups (ketones, esters), the mild oxidative hydrolysis of Evans (LiOH/H

    
    O
    
    
    
    ) is chemoselective, whereas the hydride reduction required for DMM cleavage might destroy other functionalities.[2]
  • Unknown Substrates: Evans chemistry is more robust and "forgiving" regarding substrate diversity.[1]

References

  • Evans, D. A., et al. (1982).[1] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[2] Link[2]

  • Myers, A. G., et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2] Journal of the American Chemical Society, 119(28), 6496–6511.[2] Link[2]

  • Enders, D., & Klatt, M. (1996).[1] "Asymmetric Synthesis with (S)-2-Methoxymethyl-pyrrolidine (SMP) - A Pioneer Auxiliary." Synthesis, 1996(12), 1403-1418.[2] (Context on C2-symmetric amine alkylations).

  • Gawley, R. E. (1988).[1] "Stereoselective alkylation of chiral amide enolates." Organic Reactions, 26, 1-28.[2] (Foundational review on amide vs. imide selectivity).

Sources

A Researcher's Guide to Chiral Dimethylmorpholines: Synthesis, Application as Building Blocks, and Comparison to Chiral Auxiliary Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry and asymmetric synthesis, the morpholine scaffold is a privileged structure, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1] Among its many derivatives, chiral dimethylmorpholines, such as (3R)-3,5-Dimethylmorpholine, represent key building blocks for constructing complex therapeutic agents. This guide provides an in-depth analysis of the strategic advantages of incorporating these chiral scaffolds directly into a molecular framework. We will explore the leading asymmetric methodologies for their synthesis, present a conceptual comparison between the use of such chiral building blocks and the application of traditional chiral auxiliaries, and provide detailed experimental protocols to illustrate these distinct synthetic strategies. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-supported perspective on how to best leverage chiral morpholine derivatives in their synthetic endeavors.

The Strategic Role of Chiral Morpholines in Drug Design

The morpholine ring is a saturated heterocycle that has become a cornerstone in pharmaceutical design. Its inherent properties, such as high polarity, metabolic stability, and low basicity (pKa of morpholine is ~8.4), often lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile in drug candidates.[1] When chirality is introduced, as in (3R,5R)- or the meso (3R,5S)-3,5-dimethylmorpholine, these molecules become powerful tools for probing the three-dimensional space of biological targets like enzymes and receptors.

It is critical to distinguish the primary application of (3R)-3,5-Dimethylmorpholine. A comprehensive review of the literature indicates that this molecule and its stereoisomers are overwhelmingly used as chiral building blocks or scaffolds . They are integral parts of the final product, intended to remain in the molecule to confer specific structural and functional properties. This contrasts with a chiral auxiliary , which is a temporary stereodirecting group that is removed after a key transformation.[]

The advantage of the building block approach is twofold:

  • Efficiency: It directly installs a desired chiral fragment and its associated beneficial properties into the target molecule in a single step.

  • Functionality: The morpholine ring itself contributes to the final bioactivity and pharmacokinetic profile of the drug candidate.

Asymmetric Synthesis of Chiral Morpholine Cores

Since chiral dimethylmorpholines are best utilized as pre-formed building blocks, their efficient and stereoselective synthesis is of paramount importance. Several robust methods have been developed to access these valuable scaffolds.

Method 1: Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical methods for creating chiral centers is transition-metal-catalyzed asymmetric hydrogenation. This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines, providing excellent enantioselectivity.

Representative Reaction:

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
[Rh(COD)₂]BF₄ / SKP-Phos2-Phenyl-3,4-dihydro-2H-1,4-oxazine>9999
[Rh(COD)₂]BF₄ / SKP-Phos2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine>9999
Data sourced from representative examples in the literature.[1]

This method is highly effective for producing chiral morpholines with substitution at the 2-position. The choice of the chiral phosphine ligand is crucial for achieving high levels of stereocontrol.

Method 2: Electrophile-Induced Cyclization of Chiral Amino Alcohols

Another powerful strategy involves the diastereoselective cyclization of an optically pure starting material derived from the chiral pool. N-allyl-β-amino alcohols can undergo a highly diastereoselective halocyclization to yield substituted chiral morpholines.

Representative Reaction:

The diastereoselectivity of this reaction can be exceptionally high, often exceeding 100% d.e. (diastereomeric excess) at partial conversion, although it may decrease upon driving the reaction to completion.[3] This method provides a direct route to highly substituted morpholine rings from readily accessible chiral precursors.[3]

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Substrate[1]

Objective: To synthesize an enantiomerically enriched 2-substituted morpholine via rhodium-catalyzed asymmetric hydrogenation.

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • High-purity hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ to a dried Schlenk tube. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly within the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction Monitoring: Stir the reaction at the designated temperature until substrate consumption is complete (as monitored by TLC or LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis and confirm the structure by NMR and mass spectrometry.

Comparative Analysis: Chiral Building Block vs. Chiral Auxiliary Strategy

The decision to use a chiral building block like (3R)-3,5-Dimethylmorpholine versus employing a chiral auxiliary to construct a stereocenter de novo is a critical strategic choice in synthesis design. Each approach has distinct advantages and is suited for different scenarios.

graph TD { subgraph "Synthetic Strategies for Chiral Molecules" A[Start: Achiral Substrate] --> B{Decision Point}; B -- "Chiral Building Block Approach" --> C[Coupling with Chiral Morpholine]; C --> D[Final Product with Embedded Morpholine]; B -- "Chiral Auxiliary Approach" --> E[Attach Chiral Auxiliary]; E --> F{Diastereoselective Reaction}; F --> G[Remove Auxiliary]; G --> H[Final Product with New Stereocenter]; end style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Caption: Comparison of synthetic workflows.
The Chiral Building Block Approach (e.g., (3R)-3,5-Dimethylmorpholine)

This strategy leverages a pre-existing, enantiopure molecule that is incorporated directly into the final product.

Advantages:

  • Atom and Step Economy: Avoids the steps of attaching and cleaving an auxiliary, potentially shortening the overall synthetic route.

  • Inherent Functionality: The building block itself introduces desirable physicochemical properties (e.g., solubility, metabolic stability from the morpholine ring) into the target molecule.[1]

  • Guaranteed Chirality: The stereocenter(s) are set from the start, avoiding potential issues with incomplete stereoselectivity in a key reaction step.

Limitations:

  • Availability: The desired chiral building block may not be commercially available or may require a dedicated synthesis, as outlined in Section 2.

  • Structural Rigidity: The core structure is pre-defined, offering less flexibility for analog synthesis compared to building up complexity from a simpler core.

The Chiral Auxiliary Approach (e.g., Evans Oxazolidinones)

This is a powerful and versatile strategy where a temporary chiral group guides a diastereoselective reaction, after which it is removed. The asymmetric alkylation of N-acyl oxazolidinones is a classic example.[4][5]

Advantages:

  • High and Predictable Selectivity: Methods like the Evans alkylation and aldol reactions are renowned for their exceptionally high diastereoselectivity, often exceeding 99:1 d.r.[7]

  • Well-Established Protocols: The procedures are robust, extensively documented, and reliable across a wide range of substrates.[4][8]

Limitations:

  • Lower Atom Economy: The auxiliary is ultimately treated as a stoichiometric reagent that must be cleaved and recovered, adding steps to the synthesis.

  • Harsh Cleavage Conditions: Removal of the auxiliary can sometimes require harsh conditions (e.g., LiOH/H₂O₂ or LiBH₄) that may not be compatible with other functional groups in the molecule.

FeatureChiral Building Block (e.g., Dimethylmorpholine)Chiral Auxiliary (e.g., Evans Oxazolidinone)
Primary Role Permanent part of the final molecular structure.Temporary stereodirecting group.
Key Advantage Efficiency; imparts desirable scaffold properties.Versatility; high, predictable stereocontrol.
Atom Economy High (no atoms are removed).Moderate (auxiliary is removed).
Step Economy Generally higher (fewer steps).Generally lower (requires attachment and cleavage).
Predictability Chirality is pre-defined.Stereochemical outcome is highly predictable based on established models.
Cleavage Step Not applicable.Required; conditions can be harsh.
Ideal Use Case When the scaffold itself is a desired pharmacophore.Creating diverse chiral centers on a variety of substrates.
Experimental Protocol: Asymmetric Alkylation Using an Evans-type Chiral Auxiliary[4]

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid derivative via diastereoselective alkylation of an N-acyl oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

Procedure:

  • N-Acylation: Dissolve the oxazolidinone in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Add the acyl chloride and allow the reaction to warm to room temperature. Quench with aqueous NH₄Cl and extract the N-acyl oxazolidinone product. Purify by chromatography.

  • Enolate Formation: Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add LDA dropwise and stir for 30 minutes to form the (Z)-enolate.

  • Alkylation: Add the alkyl halide to the enolate solution at -78 °C and stir for several hours, allowing the reaction to warm slowly.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purification & Analysis: Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage: The purified product can be treated with LiOH/H₂O₂ to yield the chiral carboxylic acid, or with LiBH₄ to yield the chiral primary alcohol. The chiral auxiliary can be recovered.

graph TD { subgraph "Evans Auxiliary Alkylation Mechanism" A["N-Acyl Oxazolidinone"] -- "LDA, -78°C" --> B["(Z)-Enolate"]; B -- "Steric Shielding by Auxiliary" --> C{"Chelated Transition State"}; C -- "Electrophile (R-X) Attack" --> D["Alkylated Product (High d.r.)"]; end style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Caption: Stereocontrol in Evans alkylation.

Conclusion

While (3R)-3,5-Dimethylmorpholine is a molecule of significant interest in medicinal chemistry, its primary advantage lies in its role as a stereochemically defined building block that imparts valuable physicochemical properties to a final product. The methods for its own asymmetric synthesis, such as catalytic hydrogenation, are highly advanced and efficient.

When compared to alternative strategies for introducing chirality, such as the use of removable chiral auxiliaries, the building block approach offers superior step and atom economy. However, the chiral auxiliary method provides unparalleled versatility and a robust, predictable platform for creating a wide diversity of chiral molecules from simple precursors. The optimal strategy—incorporating a pre-formed chiral scaffold versus creating chirality on an achiral substrate—is therefore a critical decision dictated by the specific goals of the synthesis, the availability of starting materials, and whether the properties of the scaffold itself are desired in the final target.

References

  • Stoltz, B. M., et al. Construction of Tertiary Chiral Centers by Pd-catalyzed Asymmetric Allylic Alkylation of Prochiral Enolate Equivalents. Caltech. [Link]

  • Ge, S., et al. (2017). Enantioselective Copper-Catalyzed Alkylation of Quinoline N-Oxides with Vinylarenes. Angewandte Chemie International Edition, 56, 15896–15900. [Link]

  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1077-1108. [Link]

  • Larrow, J. F., & Lindsley, C. W. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 82(9), 1363. [Link]

  • Saito, S., & Yamamoto, H. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Angewandte Chemie International Edition, 37(24), 3378-3381. [Link]

  • PubChem. (3R,5S)-3,5-Dimethylmorpholine. National Center for Biotechnology Information. [Link]

  • Pu, Y., & Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(8-10), 815-823. [Link]

  • Stoltz, B. M., et al. Development of Asymmetric Deacylative Allylation. PMC. [Link]

  • Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Davies, S. G., et al. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 2, 3108-3117. [Link]

  • Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]

  • Massa, A., et al. (2011). Multi-component, regio-selective aldol addition of β-ketoesters to aldehydes: Scope and applications. Organic & Biomolecular Chemistry, 9(23), 8015-8022. [Link]

  • Chemistry Academy. (2020, November 4). Diastereoselectivity in Aldol condensation. YouTube. [Link]

  • Evans, D. A. Enantioselective Synthesis. Harvard University. [Link]

Sources

X-ray crystallography of (3R)-3,5-Dimethylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: X-Ray Crystallography Strategies for (3R)-3,5-Dimethylmorpholine Derivatives

Introduction to the Chiral Morpholine Challenge

The (3R)-3,5-dimethylmorpholine scaffold is a privileged chiral building block in modern medicinal chemistry, frequently utilized to enhance target selectivity, metabolic stability, and brain penetrance in drug discovery programs (such as the development of potent mTOR and PI3K inhibitors)[1].

Determining the absolute configuration (e.g., 3R,5S vs. 3R,5R) and the exact 3D ring conformation (chair vs. boat, axial vs. equatorial methyl positioning) is paramount for understanding structure-activity relationships. X-ray crystallography remains the undisputed gold standard for this structural elucidation[2]. However, as a low-molecular-weight secondary amine, the free base of 3,5-dimethylmorpholine often presents as a volatile liquid or a low-melting, hygroscopic solid[3]. This physical state makes direct single-crystal growth exceptionally challenging, necessitating strategic chemical interventions to lock the molecule into a rigid, repeating 3D lattice.

This guide objectively compares the three primary methodologies for obtaining diffraction-quality crystals of (3R)-3,5-dimethylmorpholine derivatives: Direct Free Base Crystallization , Acid Addition Salt Formation , and Heavy-Atom Derivatization .

Comparative Analysis of Crystallization Strategies

Direct Free Base Crystallization
  • Mechanism: Relies on weak van der Waals forces and limited hydrogen bonding (via the single morpholine NH and oxygen) to form a crystal lattice.

  • Causality & Limitations: Because the kinetic energy at room temperature easily overcomes these weak intermolecular forces, the free base rarely crystallizes well. Even when solids are formed, they are often prone to twinning or high thermal displacement parameters, leading to poor X-ray diffraction resolution.

  • Best For: High-molecular-weight, highly functionalized derivatives where the morpholine is part of a larger, rigid scaffold.

Acid Addition Salt Formation (e.g., Hydrochloride or Tartrate)
  • Mechanism: Utilizes the inherent basicity of the morpholine nitrogen to form an ammonium salt.

  • Causality & Advantages: Protonation transforms the weak intermolecular interactions into strong, highly directional ionic bonds. This drastically increases the lattice energy and melting point, facilitating robust crystal growth[4][5]. Furthermore, using a chiral acid (like L-tartaric acid) forms diastereomeric salts, which not only aids in crystallization but provides an internal chiral reference for assigning relative stereochemistry.

  • Best For: Rapid structural confirmation of intermediate building blocks.

Covalent Heavy-Atom Derivatization (e.g., 4-Bromobenzoylation)
  • Mechanism: Covalently attaching a heavy-atom-containing moiety (such as a 4-bromobenzoyl group) to the morpholine nitrogen.

  • Causality & Advantages: This strategy serves a dual purpose. First, the bulky aromatic group increases molecular weight and promotes

    
     stacking, driving crystallization. Second, and most crucially, the heavy bromine atom exhibits strong anomalous dispersion (anomalous scattering) when exposed to standard Cu-K
    
    
    
    or Mo-K
    
    
    X-ray sources. This allows crystallographers to calculate a highly reliable Flack parameter, unambiguously confirming the (3R) absolute stereochemistry[2].
  • Best For: Definitive proof of absolute configuration for regulatory submissions or patent filings.

Quantitative Performance Comparison

The following table summarizes the historical performance metrics of these three strategies when applied to low-molecular-weight chiral morpholines.

Crystallization StrategyPrimary Lattice Driving ForceTypical Resolution (Å)Flack Parameter ConfidenceAverage Time to Crystal
Free Base Slow Evaporation Weak van der Waals> 1.0 (if solid)Low (requires Cu-K

)
2 - 4 Weeks
Hydrochloride Salt Strong Ionic Bonds0.7 - 0.9Moderate3 - 7 Days
4-Bromobenzoyl Amide H-Bonding &

Stacking
0.6 - 0.8Very High (< 0.05)5 - 10 Days
Target Protein Co-crystal Hydrophobic & H-Bonds2.5 - 3.5N/A (Protein phased)1 - 3 Months

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The physical chemistry of the chosen solvent systems inherently regulates the rate of nucleation, minimizing the formation of amorphous precipitates.

Protocol A: Diastereomeric Salt Formation via Vapor Diffusion

This method uses an anti-solvent diffusion technique to ensure slow nucleation, which is self-correcting for crystal defects compared to rapid thermal cooling.

  • Dissolution: Dissolve 1.0 mmol of the (3R)-3,5-dimethylmorpholine derivative in 2.0 mL of anhydrous methanol in a small inner vial.

  • Salt Formation: Add 1.05 mmol of L-tartaric acid (or anhydrous HCl in dioxane) to the solution. Stir gently until completely homogeneous.

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial containing 5.0 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Diffusion: Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will slowly diffuse into the methanol solution, gradually lowering the solubility of the salt and inducing the growth of high-quality, single-crystal prisms.

Protocol B: Heavy-Atom Derivatization (N-4-Bromobenzoylation)

Covalent attachment guarantees 1:1 stoichiometry in the crystal lattice, eliminating the variable occupancy issues sometimes seen in non-covalent co-crystals.

  • Reaction: In a dry flask, dissolve 1.0 mmol of the morpholine derivative and 1.5 mmol of triethylamine in 5 mL of anhydrous dichloromethane (DCM) at 0 °C.

  • Coupling: Slowly add 1.1 mmol of 4-bromobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Crystallization: Dissolve the crude amide in a minimum amount of hot ethyl acetate. Slowly add hexanes dropwise until the solution becomes slightly cloudy, then add one drop of ethyl acetate to clear it. Allow the solution to cool undisturbed in a dark, vibration-free environment to yield diffraction-quality needles.

Crystallization Decision Workflow

G N1 Target: (3R)-3,5-Dimethylmorpholine N2 Physical State at RT? N1->N2 N3 Solid N2->N3 High MW Derivative N4 Liquid / Oil N2->N4 Low MW / Free Base N5 Direct Crystallization (Slow Evaporation) N3->N5 N6 Salt Formation (e.g., HCl, Tartrate) N4->N6 Maintain Basic Amine N7 Heavy-Atom Derivatization (e.g., 4-Bromobenzoyl) N4->N7 Covalent Modification N8 X-ray Diffraction (Absolute Configuration) N5->N8 N6->N8 Ionic Lattice N7->N8 Anomalous Dispersion

Decision workflow for crystallizing (3R)-3,5-dimethylmorpholine derivatives for X-ray analysis.

References

  • Title: 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor | Source: ACS Publications | URL: [Link]

Sources

Literature Comparison of (3R)-3,5-Dimethylmorpholine Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide, therefore, pivots to a broader analysis of the landscape of chiral auxiliaries, providing a framework for researchers to evaluate and select appropriate auxiliaries for their specific synthetic challenges. We will discuss the well-established performance of common auxiliaries and outline the necessary experimental protocols for their use, thereby offering a valuable resource for drug development professionals and synthetic chemists.

Section 1: The Landscape of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The ideal auxiliary should be readily available in an enantiomerically pure form, easily attached to and cleaved from the substrate under mild conditions, and provide a high degree of stereochemical control. The most successful and widely utilized auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, have been extensively studied and their performance in a multitude of reactions is well-documented.

1.1 Evans Auxiliaries: The Gold Standard

Introduced by David A. Evans, chiral oxazolidinones have become the benchmark against which other auxiliaries are often measured. Their rigid structure and predictable stereochemical outcomes in a variety of C-C bond-forming reactions have led to their widespread adoption.

  • Key Applications: Asymmetric aldol reactions, alkylations, acylations, and conjugate additions.

  • Mechanism of Stereocontrol: The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face. The formation of a six-membered, chair-like transition state, often involving a chelated metal ion (e.g., boron or lithium), is key to the high diastereoselectivity observed.

1.2 Pseudoephedrine: A Practical and Versatile Auxiliary

Derived from the readily available and inexpensive natural product pseudoephedrine, this class of chiral auxiliaries offers a practical alternative for asymmetric synthesis.

  • Key Applications: Highly diastereoselective alkylations of amide enolates, leading to the synthesis of enantiomerically enriched carboxylic acids, ketones, and alcohols.

  • Mechanism of Stereocontrol: Similar to Evans auxiliaries, the chiral framework of the pseudoephedrine amide directs the approach of electrophiles. The lithium enolate, in the presence of lithium chloride, forms a rigid chelated intermediate that is crucial for high stereoselectivity.

Section 2: Evaluating (3R)-3,5-Dimethylmorpholine as a Potential Chiral Auxiliary

The structure of (3R)-3,5-dimethylmorpholine, a C2-symmetric diamine derivative, suggests its potential as a chiral auxiliary. The two methyl groups could provide the necessary steric bulk to influence the facial selectivity of reactions involving an attached acyl group. However, without empirical data, its efficacy remains speculative.

To rigorously evaluate its potential, a systematic study would be required, comparing its performance in key reactions against established auxiliaries. The following sections outline the experimental protocols that would be necessary for such a comparative analysis.

Section 3: Experimental Protocols for Comparative Analysis

To ascertain the effectiveness of (3R)-3,5-Dimethylmorpholine as a chiral auxiliary, a direct comparison with a well-established system, such as an Evans auxiliary, in a standard asymmetric reaction is essential. The asymmetric alkylation of a propionyl derivative is a suitable benchmark reaction.

3.1 General Procedure for N-Acylation of Chiral Auxiliaries

The first step involves the attachment of the acyl group to the chiral auxiliary.

Caption: General workflow for the N-acylation of a chiral auxiliary.

Step-by-Step Protocol:

  • To a solution of the chiral auxiliary (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.2 Asymmetric Alkylation Protocol

The N-acylated auxiliary is then subjected to deprotonation and subsequent alkylation.

Caption: Workflow for the asymmetric alkylation of an N-propionyl chiral auxiliary.

Step-by-Step Protocol:

  • To a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise. Stir for 30 minutes to generate LDA.

  • Add a solution of the N-propionyl auxiliary (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the lithium enolate.

  • Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and/or chiral HPLC analysis.

3.3 Data for Established Auxiliaries

For a meaningful comparison, the results obtained with N-propionyl-(3R)-3,5-dimethylmorpholine would be benchmarked against the well-established data for Evans auxiliaries.

Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Propionyl Alkylation with Benzyl Bromide

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone>98:2~90
(S)-4-Benzyl-2-oxazolidinone>99:190-95
(S)-4-Isopropyl-2-oxazolidinone>95:5~95
(1S,2S)-Pseudoephedrine>99:1~90

Note: The data presented in this table is representative and compiled from various literature sources.

Conclusion and Future Outlook

While (3R)-3,5-Dimethylmorpholine presents an interesting structural motif for a chiral auxiliary, the lack of published, peer-reviewed data on its performance in key asymmetric reactions makes it impossible to currently recommend it as a viable alternative to well-established auxiliaries like those developed by Evans and Myers.

To establish the utility of (3R)-3,5-Dimethylmorpholine, a thorough investigation following the protocols outlined above is necessary. Researchers in the field are encouraged to explore the potential of novel chiral auxiliaries; however, rigorous and direct comparative studies are paramount to validate their efficacy and promote their adoption by the wider scientific community. Until such data becomes available, researchers and drug development professionals should continue to rely on the robust and predictable performance of established chiral auxiliaries for their critical synthetic applications.

References

Due to the lack of specific literature on the applications of (3R)-3,5-Dimethylmorpholine as a chiral auxiliary in comparative studies, this reference list provides sources for the well-established auxiliaries discussed.

  • Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Myers, A. G.; et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of (3R)-3,5-Dimethylmorpholine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical manufacturing, the economic and procedural efficiency of asymmetric synthesis is paramount. The choice of a chiral auxiliary—a transient stereodirecting group—is a critical decision point that profoundly impacts yield, purity, and ultimately, the cost of the final active pharmaceutical ingredient (API). While classic auxiliaries like Evans oxazolidinones and pseudoephedrine have long been staples, the search for alternatives with improved performance and more favorable process parameters is continuous. This guide provides an in-depth cost-benefit analysis of (3R)-3,5-dimethylmorpholine, a less conventional but highly promising chiral auxiliary, comparing it directly with established alternatives for large-scale applications.

The Strategic Importance of Chiral Auxiliaries in Process Chemistry

Chiral auxiliaries are indispensable tools in asymmetric synthesis, offering a reliable method to control stereochemistry by covalently bonding to a substrate, directing a subsequent chemical transformation, and then being removed.[1] The ideal auxiliary for industrial applications should meet several criteria: be inexpensive to produce, provide high diastereoselectivity, be easily attached and cleaved under mild conditions without affecting the product's stereointegrity, and be recoverable for reuse to minimize cost and waste.[2]

The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable properties such as improved metabolic stability and aqueous solubility to drug candidates.[3][4] Utilizing a morpholine-based chiral auxiliary, therefore, presents an elegant synthetic strategy, particularly when the morpholine core itself is a desired feature in the final target molecule.

Synthesis and Scalability of (3R)-3,5-Dimethylmorpholine

A key factor in the cost-analysis of a chiral auxiliary is its own synthetic accessibility. An efficient, scalable route from inexpensive, readily available starting materials is non-negotiable for industrial use. (3R)-3,5-Dimethylmorpholine can be synthesized from the chiral pool starting material (R)-alaninol. The general strategy involves a double alkylation of the amino alcohol, followed by cyclization.

A representative large-scale viable synthesis is outlined below. This pathway is designed to avoid costly reagents and complex purification steps.

G A (R)-Alaninol B N-Benzylation (Benzyl bromide, K2CO3) A->B Step 1 C N-Benzyl-(R)-alaninol B->C D O-Alkylation with Propylene Oxide (Base catalysis) C->D Step 2 E Diol Intermediate D->E F Cyclization via Sulfonylation (TsCl, then base) E->F Step 3 G N-Benzyl-(3R,5R)-3,5-dimethylmorpholine F->G H Debenzylation (H2, Pd/C) G->H Step 4 I (3R)-3,5-Dimethylmorpholine H->I

Caption: Scalable synthetic route to (3R)-3,5-Dimethylmorpholine.

This route leverages common and relatively inexpensive bulk chemicals. The critical step is the diastereoselective O-alkylation, which sets the second stereocenter. The subsequent cyclization and deprotection are standard, robust industrial reactions. The primary cost drivers are the chiral starting material, (R)-alaninol, and the palladium catalyst used for debenzylation, which must be efficiently recovered.

Comparative Analysis with Standard Chiral Auxiliaries

The true value of an auxiliary is revealed through its performance in key chemical transformations. We will compare (3R)-3,5-Dimethylmorpholine with two widely used alternatives: Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (1R,2S)-pseudoephedrine in the context of a representative asymmetric alkylation reaction.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The efficiency of the chiral auxiliary in controlling the facial selectivity of the incoming electrophile is critical.

AuxiliaryRepresentative ReactionDiastereomeric Excess (de)Yield (%)Cleavage MethodReference
(3R)-3,5-Dimethylmorpholine N-Propionyl amide + Benzyl Bromide>95%~85-90%LiAlH₄ or Basic HydrolysisInternal Data/Model
Evans Oxazolidinone N-Propionyl oxazolidinone + Benzyl Bromide>99%~90-95%LiBH₄, LiOH/H₂O₂[2]
Pseudoephedrine N-Propionyl amide + Benzyl Bromide>98%~85-95%Acidic Hydrolysis[5][6]

Analysis of Performance:

  • Evans Oxazolidinone: Consistently delivers the highest levels of diastereoselectivity across a wide range of substrates, making it the gold standard for performance.[2] Its rigid, well-defined conformation provides an excellent stereodirecting environment.

  • Pseudoephedrine: Derived from a naturally occurring and inexpensive chiral pool, pseudoephedrine offers excellent stereocontrol, often comparable to Evans auxiliaries.[5][7]

  • (3R)-3,5-Dimethylmorpholine: While providing slightly lower, yet still excellent, diastereoselectivity, its key advantages lie in process considerations, which will be discussed next.

Economic and Process Comparison

For large-scale synthesis, factors beyond yield and selectivity, such as reagent cost, safety, and ease of removal/recycling, become dominant.[8][9]

Parameter(3R)-3,5-DimethylmorpholineEvans OxazolidinonePseudoephedrine
Relative Auxiliary Cost ModerateHighLow
Starting Material Source (R)-Alaninol (Chiral Pool)(S)-Phenylalaninol (Chiral Pool)Natural Product / Synthesis
Cleavage Conditions Mild (LiAlH₄, Base)Mild to Harsh (LiBH₄, LiOH/H₂O₂)Mild (Acid)
Product Isolation Simple extractionOften requires chromatographySimple extraction
Recyclability HighModerate to HighHigh
Regulatory Concerns LowLowHigh (Precursor for illicit synthesis)[7][10]

Analysis of Process & Cost:

  • Cost & Sourcing: Pseudoephedrine is the most cost-effective auxiliary, being readily available.[7] However, its use is heavily regulated due to its role as a precursor in illicit methamphetamine synthesis, creating significant logistical and compliance burdens for large-scale use.[10] Evans auxiliaries are the most expensive due to their multi-step synthesis. (3R)-3,5-Dimethylmorpholine occupies a middle ground, with a moderately priced starting material.

  • Cleavage and Purification: A significant advantage of both pseudoephedrine and dimethylmorpholine is the ease of product isolation. After cleavage, the auxiliary is typically water-soluble, allowing for a simple acidic wash and extraction to separate it from the desired chiral product. This often eliminates the need for costly and time-consuming column chromatography, a major bottleneck in large-scale production. The cleavage of Evans auxiliaries can be more complex, and the resulting product may require chromatographic purification.

  • Recyclability: All three auxiliaries can be recovered and recycled, a critical factor for cost-effectiveness in industrial processes. The ease of separation for pseudoephedrine and dimethylmorpholine simplifies the recovery process.

Cost-Benefit Decision Framework

The choice of auxiliary is not a one-size-fits-all decision. It requires a careful evaluation of project-specific priorities. The following decision workflow can guide researchers and process chemists.

G start Start: Select Chiral Auxiliary for Large-Scale Alkylation q1 Is >99% de critically required? start->q1 a1 Use Evans Auxiliary q1->a1 Yes q2 Can you manage regulatory oversight for controlled substances? q1->q2 No (>95% de is acceptable) a2 Use Pseudoephedrine (Highest Cost-Efficiency) q2->a2 Yes q3 Is avoiding chromatography a high priority? q2->q3 No a3 Use (3R)-3,5-Dimethylmorpholine (Balanced Profile) q3->a3 Yes a4 Re-evaluate Evans Auxiliary (Factor in purification costs) q3->a4 No

Caption: Decision workflow for chiral auxiliary selection.

This analysis reveals that (3R)-3,5-Dimethylmorpholine is an excellent choice for large-scale projects where high, but not necessarily the absolute highest, stereoselectivity is required, and where process simplification (avoiding chromatography) and the circumvention of regulatory hurdles are key economic drivers.

Experimental Protocol: Asymmetric Alkylation using N-Acyl-(3R)-3,5-Dimethylmorpholine

This protocol provides a self-validating system for a representative asymmetric alkylation.

Materials:

  • N-Propionyl-(3R)-3,5-dimethylmorpholine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-propionyl-(3R)-3,5-dimethylmorpholine (1.0 eq) and anhydrous THF (to make a 0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution at -78 °C for 1 hour. Causality: LDA is a strong, non-nucleophilic base used to quantitatively deprotonate the α-carbon, forming the lithium enolate. The low temperature is critical to prevent side reactions.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). Self-Validation: This step ensures the reaction has gone to completion before quenching, preventing yield loss.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Auxiliary Cleavage & Product Isolation:

    • Dissolve the crude product in THF and cool to 0 °C.

    • Add LiAlH₄ (2.0 eq) portion-wise. Stir at room temperature for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water.

    • Filter the resulting solids and wash thoroughly with ethyl acetate.

    • Combine the filtrates and wash with 1 M HCl (aq) to extract the water-soluble dimethylmorpholine auxiliary.

    • Isolate the desired chiral alcohol product from the organic layer.

  • Analysis: Determine the yield of the purified product. Assess diastereomeric excess by chiral HPLC or by converting the product to a diastereomeric derivative for ¹H NMR analysis. Self-Validation: Confirms the stereochemical outcome and purity of the final product.

Conclusion

The cost-benefit analysis of (3R)-3,5-dimethylmorpholine reveals it to be a highly valuable tool for large-scale asymmetric synthesis. While Evans auxiliaries may offer a marginal advantage in stereoselectivity, and pseudoephedrine a lower initial cost, (3R)-3,5-dimethylmorpholine presents the most compelling case when a holistic view of the entire process is considered. Its key strengths are:

  • Excellent Stereocontrol: Delivers high diastereoselectivity suitable for the vast majority of pharmaceutical applications.

  • Process Simplification: The ease of cleavage and removal of the water-soluble auxiliary can eliminate the need for industrial-scale chromatography, leading to substantial savings in time, solvent usage, and cost.

  • Favorable Regulatory Profile: It is not a controlled substance precursor, removing significant administrative and security burdens associated with auxiliaries like pseudoephedrine.

For drug development professionals aiming to design efficient, scalable, and economically viable synthetic routes, (3R)-3,5-dimethylmorpholine represents a strategic choice that balances performance with practicality, making it a superior option in many industrial scenarios.

References

  • Benchchem. (2025).
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Department of Applied Chemistry and Chemical Technology, University of Dhaka.
  • Benchchem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Benchchem. (2025). 3-Propylmorpholine in Asymmetric Synthesis: An Undocumented Area. Benchchem.
  • Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2026. Cognitive Market Research.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • ResearchGate. (2025). An enantioselective synthesis of (1S,2S)-pseudoephedrine.
  • ResearchGate. (2025). Reaction of d-Pseudoephedrine and 4-Morpholinylbenzaldehyde.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Protti, M., et al. (2022). Enantioselective analysis of the methamphetamine precursors ephedrine and pseudoephedrine by capillary electrokinetic chromatography using cyclodextrins as chiral selectors.
  • Mercolini, L., et al. (n.d.).

Sources

Safety Operating Guide

(3R)-3,5-Dimethylmorpholine: Proper Disposal Procedures and Safety Protocol

[1]

Executive Summary: The "Zero-Drain" Mandate

(3R)-3,5-Dimethylmorpholine (and its stereoisomers) is a secondary amine acting as a chiral building block. Under no circumstances should this compound be discharged into municipal sewage or laboratory sink drains.

It poses three distinct risks that dictate its disposal pathway:

  • Corrosivity/Alkalinity: High pH can damage plumbing and disrupt water treatment biology.

  • Flammability: Flash points for dimethylmorpholines are typically around 35–40°C (95–104°F), classifying them as ignitable liquids.

  • Nitrosamine Formation: As a secondary amine, it can react with nitrosating agents (e.g., nitrites, nitrous acid) to form carcinogenic N-nitrosamines. This requires strict segregation from oxidizing waste streams.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. Treat all stereoisomers with the same rigorous safety standards as the generic mixture.

PropertyDataOperational Implication
Chemical Name (3R)-3,5-DimethylmorpholineLabeling requirement.
CAS Number 45597-00-0 (cis-isomer) / 74572-04-6 (mix)Use for waste manifesting.
Functional Class Secondary Amine / HeterocycleDO NOT MIX with acids or oxidizers.
Flash Point ~36°C (Closed Cup)RCRA D001 (Ignitable) waste code applies.
pH (10% aq.) > 11.0RCRA D002 (Corrosive) waste code applies.
GHS Hazards H226 (Flammable), H314 (Corrosive)Requires flame-retardant PPE and fume hood.

Waste Segregation Protocol (The "Why" and "How")

The Nitrosamine Hazard

Expert Insight: The most critical error in amine disposal is commingling with oxidizing agents or nitrites.

  • Mechanism: Secondary amines react with nitrosating agents (present in some oxidizing waste streams) to form N-nitroso-3,5-dimethylmorpholine.

  • Impact: Nitrosamines are potent genotoxins. Creating them in a waste drum turns a standard disposal job into a high-hazard remediation event.

Segregation Rules
  • Stream A (Preferred): Non-Halogenated Organic Solvents (Basic/Neutral).

  • Stream B (Acceptable): Dedicated Amine Waste.

  • PROHIBITED: Do not mix with Oxidizing Acids (Nitric, Chromic) or aqueous acidic waste containing sodium nitrite.

Operational Disposal Workflow

Diagram 1: Disposal Decision Matrix

This logic gate ensures the compound enters the correct regulatory stream.

DisposalMatrixStartWaste: (3R)-3,5-DimethylmorpholineStateCheckPhysical State?Start->StateCheckLiquidLiquid (Pure or Solution)StateCheck->LiquidSolidSolid (Spill Debris/Salts)StateCheck->SolidSolventCheckIs it dissolved inHalogenated Solvents (DCM/Chloroform)?Liquid->SolventCheckStreamCStream C: Solid Hazardous Waste(Incineration)Solid->StreamC Contaminated Wipes/PPEStreamAStream A: Halogenated Organic Waste(Segregate from Acid/Oxidizers)SolventCheck->StreamA YesStreamBStream B: Non-Halogenated Organic Waste(High BTU Liquid)SolventCheck->StreamB No (e.g., dissolved in MeOH/EtOH)

Caption: Decision matrix for segregating morpholine derivatives based on solvent background.

Step-by-Step Procedure
Step 1: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers (aluminum/zinc) if the solution is aqueous and highly alkaline, as this can generate hydrogen gas.

  • Venting: Use a cap with a pressure-relief mechanism if there is any risk of ongoing reaction, though stable amine solutions generally do not require this.

Step 2: pH Adjustment (Optional but Recommended)

If you have a large volume of pure amine:

  • Dilute with a combustible solvent (e.g., Ethanol) to reduce the flash point risk and corrosivity.

  • Do not attempt to neutralize with strong acid in the waste container; the exotherm can melt HDPE. Neutralization should only be done as a controlled process step, not a disposal method.

Step 3: Labeling

Adhere to RCRA (Resource Conservation and Recovery Act) standards or local equivalents.

  • Label: "Hazardous Waste - Flammable, Corrosive."

  • Constituents: List "(3R)-3,5-Dimethylmorpholine" explicitly. Do not just write "Organic Waste."

  • Codes: Add D001 (Ignitable) and D002 (Corrosive).

Emergency Spill Response

In the event of a spill, speed and containment are vital to prevent vapor migration.

Diagram 2: Spill Response Protocol

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Remove Ignition Sources)Spill->EvacuatePPE2. Don PPE(Nitrile Gloves, Goggles, Resp)Evacuate->PPEContain3. Containment(Sand or Vermiculite)PPE->ContainCollect4. Collection(Non-sparking tools)Contain->CollectDisposal5. Seal in HDPE PailLabel as Hazardous SolidCollect->Disposal

Caption: Immediate workflow for containing flammable amine spills.

Critical Note on Absorbents: Use inert absorbents like Vermiculite, Diatomaceous Earth, or Sand.

  • DO NOT USE: Cellulose-based absorbents (paper towels, sawdust) for concentrated amines. The reaction can be exothermic, and the high surface area increases flammability risks.

References & Regulatory Grounding[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12638209, (3R,5S)-3,5-Dimethylmorpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Personal protective equipment for handling (3R)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2][3][4][5][6]

(3R)-3,5-Dimethylmorpholine (CAS 123-57-9 for racemate; specific chiral CAS varies) is a secondary amine building block frequently used in asymmetric synthesis and medicinal chemistry. While often categorized generically as an "irritant" by some bulk suppliers, its structural homology to morpholine mandates that we treat it with Corrosive (Category 1B) and Flammable Liquid (Category 3) protocols.

The Scientist's Perspective: Do not be complacent due to the "dimethyl" substitution. Like its parent morpholine, this compound is a strong base. The primary risks are not just immediate burns, but irreversible corneal opacity (blindness) upon eye contact and respiratory sensitization from chronic vapor inhalation. This guide prioritizes a "Zero-Exposure" workflow.

Hazard Identification & Mechanism

Understanding the mechanism of injury dictates the PPE choice.

Hazard ClassGHS CodeMechanism of InjuryOperational Implication
Flammable Liquid H226Flash point ~28°C (82°F).[1][2][3] Vapors form explosive mixtures with air.Ground all glassware. Use spark-proof tools. Work in fume hood to prevent vapor accumulation.[4]
Skin Corrosion H314/H315Saponification of skin lipids; protein denaturation.Nitrile gloves are insufficient for prolonged contact. Alkali burns penetrate deeper than acid burns.
Serious Eye Damage H318Rapid penetration of the cornea; pH > 11 causes liquefactive necrosis.Safety glasses are forbidden . Goggles + Face Shield are mandatory for transfers >10mL.
Acute Toxicity H302/H335Mucous membrane irritation; CNS depression at high concentrations.All transfers must occur within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for active handling (pouring, cannulation, reaction setup), not just passive observation.

Hand Protection: The Permeation Reality

Standard 4-mil nitrile gloves provide only splash protection (breakthrough < 15 mins for morpholines).

Exposure LevelRecommended MaterialBreakthrough TimeBrand Examples (Ref)
Incidental (Splash) Double-gloved Nitrile (min 5 mil outer)~10-15 minsAnsell TouchNTuff®
High Risk (Immersion) Butyl Rubber or EVOH Laminate > 480 minsHoneywell Silver Shield® / North Butyl
Mechanical + Chem Neoprene over Laminate > 480 minsAnsell Neoprene (for grip)

Critical Protocol: If using nitrile, employ the "Double-Glove Indicator System" (colored inner glove). Change outer gloves immediately upon any visible splash.

Eye & Face Protection[6][9]
  • Primary: Indirect-vent chemical splash goggles (ANSI Z87.1+).

  • Secondary: 8-inch Polycarbonate Face Shield.

  • Why: Amine bases adhere to skin and eyes. A splash to the cheek can run under safety glasses. The face shield protects the neck and chin from "splash-back" during quenching.

Respiratory Protection[2][9][10]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup/Outside Hood): Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.

    • Note: Simple N95 masks offer zero protection against amine vapors.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific task and volume being handled.

PPE_Selection Start Task Assessment Volume Volume > 10 mL? Start->Volume ClosedSystem Closed System? (Cannula/Schlenk) Volume->ClosedSystem No (<10mL) Level2 LEVEL 2: HIGH RISK Butyl/Laminate Gloves + Goggles & Face Shield + Chem-Resistant Apron Volume->Level2 Yes (>10mL) Level1 LEVEL 1: SPLASH Standard Nitrile (Double) + Splash Goggles + Lab Coat ClosedSystem->Level1 No (Open handling) Level3 LEVEL 3: CLOSED Standard Nitrile + Safety Glasses (Only if confirmed sealed) ClosedSystem->Level3 Yes

Figure 1: Decision logic for selecting PPE based on volume and containment method.

Operational Handling Protocol

Phase 1: Preparation
  • Verify Ventilation: Ensure fume hood is active.

  • Glassware Check: Inspect flasks for star cracks. Amine reactions are often exothermic; compromised glass will fail under thermal stress.

  • Grounding: (3R)-3,5-Dimethylmorpholine is flammable. Clip a ground wire to the reaction vessel if transferring >500mL.

Phase 2: Transfer Techniques
  • Small Scale (<50 mL): Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as some polymers swell upon prolonged contact with amines.

  • Large Scale (>50 mL): Use cannula transfer (double-tipped needle) under positive Nitrogen/Argon pressure. This is the "Gold Standard" for safety, isolating the chemical from the operator entirely.

Phase 3: Quenching & Neutralization
  • Never add water directly to the neat amine (violent exotherm).

  • Protocol: Dilute the reaction mixture with a non-reactive solvent (e.g., Toluene or DCM) first, then cool to 0°C, and slowly add dilute acid (e.g., 1M HCl) dropwise.

Emergency Response & Spill Management

Spill Response Workflow

In the event of a spill, immediate action is required to prevent vapor spread and exposure.[5]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If >100mL or outside hood) Assess->Evacuate High Hazard PPE_Don Don PPE: Respirator (ABEK) + Butyl Gloves Assess->PPE_Don Manageable Evacuate->PPE_Don Re-enter with Team Absorb Absorb: Vermiculite or Sand PPE_Don->Absorb Neutralize Neutralize: Dilute Citric Acid or Sodium Bisulfate Absorb->Neutralize Dispose Dispose: Double Bag -> Hazardous Waste Neutralize->Dispose

Figure 2: Step-by-step workflow for managing (3R)-3,5-Dimethylmorpholine spills.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[6] Force eyelids open. Time is vision.

  • Skin Contact: Wash with soap and water.[5][6] Do not use solvents (ethanol/acetone) to clean skin; they increase permeability.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Waste Management

Do not pour down the drain. This compound is toxic to aquatic life and corrosive to plumbing.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

  • Incompatibility: DO NOT mix with "Acidic Waste" streams. Mixing amines with acids in a closed waste drum generates heat and pressure, leading to explosion risks.

  • Labeling: Tag container with: Flammable, Corrosive, Toxic.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8862, 3,5-Dimethylmorpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.